Product packaging for 2-Acetylhydroquinone(Cat. No.:CAS No. 490-78-8)

2-Acetylhydroquinone

Numéro de catalogue: B116926
Numéro CAS: 490-78-8
Poids moléculaire: 152.15 g/mol
Clé InChI: WLDWSGZHNBANIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',5'-Dihydroxyacetophenone is an aromatic ketone.
2',5'-Dihydroxyacetophenone has been reported in Cynanchum wilfordii and Ganoderma applanatum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B116926 2-Acetylhydroquinone CAS No. 490-78-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWSGZHNBANIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060077
Record name 1-(2,5-Dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

490-78-8
Record name 2′,5′-Dihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylhydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-DIHYDROXYACETOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2,5-dihydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2,5-Dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-dihydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYLHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1H7QH11ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Acetylhydroquinone from Hydroquinone

This technical guide provides a comprehensive overview of the synthesis of this compound (also known as 2,5-dihydroxyacetophenone) from hydroquinone. The primary and most established method involves a two-step process: the acetylation of hydroquinone to form an intermediate, hydroquinone diacetate, followed by a Fries rearrangement to yield the final product. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data from cited literature.

Overall Synthesis Pathway

The conversion of hydroquinone to this compound is efficiently achieved in two sequential reactions. First, the hydroxyl groups of hydroquinone are acetylated using acetic anhydride. The resulting hydroquinone diacetate then undergoes an intramolecular acyl migration, known as the Fries rearrangement, catalyzed by a Lewis acid, to produce this compound.

G Overall Synthesis Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement Hydroquinone Hydroquinone Diacetate Hydroquinone Diacetate Hydroquinone->Diacetate Acetic Anhydride, H₂SO₄ (cat.) Diacetate_ref Hydroquinone Diacetate Product This compound Diacetate_ref->Product AlCl₃, 160-165°C

Caption: Overall two-step synthesis of this compound.

Step 1: Acetylation of Hydroquinone

The initial step involves the esterification of hydroquinone to form hydroquinone diacetate. This is a crucial step as it protects the hydroxyl groups and sets up the molecule for the subsequent rearrangement. The most common method utilizes acetic anhydride with a catalytic amount of acid, such as sulfuric acid.[1][2]

Experimental Protocol

This protocol is based on a common laboratory procedure for the acetylation of hydroquinone.[1][3]

  • Reagent Preparation : In a 1-liter Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone with 206 g (2.02 moles) of acetic anhydride.

  • Catalysis : While stirring, carefully add a few drops of concentrated sulfuric acid to the mixture. The reaction is exothermic, and the hydroquinone will dissolve.[2]

  • Reaction : Allow the clear solution to stand for approximately 5-10 minutes.

  • Precipitation : Pour the reaction mixture over about 800 mL of crushed ice. White crystals of hydroquinone diacetate will precipitate.

  • Isolation and Purification : Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals thoroughly with cold water.

  • Drying : Dry the purified product in a desiccator. The expected yield is typically high, in the range of 95-98%.

Quantitative Data for Acetylation
Reactant/ReagentMolar RatioAmountConditionsYield (%)Reference
Hydroquinone1.0110 gRoom Temp, 5-10 min96-98%
Acetic Anhydride2.02206 g""
Conc. H₂SO₄CatalyticDrops""

Step 2: Fries Rearrangement of Hydroquinone Diacetate

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. In this synthesis, hydroquinone diacetate is rearranged to this compound. The reaction is ortho, para-selective, and the desired ortho-acylated product (this compound) can be favored by controlling the reaction conditions, particularly temperature. High temperatures (above 160°C) typically favor the formation of the ortho isomer.

Reaction Mechanism

The mechanism involves the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of an acetyl group. This polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. Subsequent hydrolysis liberates the final product.

G Fries Rearrangement Mechanism Start Hydroquinone Diacetate + AlCl₃ Complex Lewis Acid-Carbonyl Complex Start->Complex Coordination Acylium Acylium Carbocation Intermediate Complex->Acylium Rearrangement & Cleavage EAS Electrophilic Aromatic Substitution (ortho-attack) Acylium->EAS Intermediate_Complex Substituted Intermediate Complex EAS->Intermediate_Complex Product This compound Intermediate_Complex->Product Hydrolysis

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocol

This protocol is adapted from procedures described in Organic Syntheses for the preparation of 2,5-dihydroxyacetophenone.

  • Setup : In a dry 500-mL round-bottomed flask fitted with an air condenser and a gas-absorption trap, place a finely powdered mixture of 50 g (0.257 mole) of dry hydroquinone diacetate and 116 g (0.87 mole) of anhydrous aluminum chloride.

  • Heating : Place the flask in an oil bath and heat slowly. Over about 30 minutes, raise the temperature to 110–120°C, at which point hydrogen chloride evolution begins.

  • Reaction Maintenance : Slowly increase the temperature to 160–165°C and maintain it for approximately 3 hours. The reaction mixture will become a pasty, green-colored mass.

  • Quenching : Cool the flask to room temperature. Decompose the excess aluminum chloride by carefully adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.

  • Isolation : Collect the resulting solid product on a Büchner funnel and wash it with two 100-mL portions of cold water.

  • Purification : The crude product can be recrystallized from water (approx. 4 L) to yield green, silky needles of this compound. The melting point of the purified product is 202–203°C.

Quantitative Data for Fries Rearrangement
Reactant/ReagentMolar RatioAmountConditionsYield (%)Reference
Hydroquinone Diacetate1.050 g160–165°C, 3 hours64–77% (recrystallized)
Anhydrous AlCl₃~3.4116 g""
Hydroquinone Diacetate1.05.5 g (from HQ)120°C, 2-3 hours92%
BF₃-Et₂O~1.49 mL""

Summary and Conclusion

The synthesis of this compound from hydroquinone is a well-established and reliable process for laboratory and potentially larger-scale production. The initial acetylation proceeds with very high yields. The subsequent Fries rearrangement, while requiring harsher conditions and a stoichiometric amount of Lewis acid catalyst, provides good yields of the desired product. Careful control of the reaction temperature during the rearrangement is critical to maximize the yield of the ortho-substituted product, this compound, over the para-isomer. The protocols and data presented in this guide offer a solid foundation for researchers undertaking this synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Acetylhydroquinone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key procedures are included. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and biological signaling pathways.

Chemical Structure and Identifiers

This compound, also known as 2',5'-dihydroxyacetophenone, is an aromatic ketone.[1] It is structurally characterized by a hydroquinone ring substituted with an acetyl group.

Table 1: Chemical Structure and Identifiers

Identifier Value Reference
IUPAC Name 1-(2,5-dihydroxyphenyl)ethanone [1]
Synonyms 2',5'-Dihydroxyacetophenone, Quinacetophenone, Acetylquinol [2][3]
CAS Number 490-78-8
Molecular Formula C8H8O3
SMILES CC(=O)C1=C(C=CC(=C1)O)O
InChI InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3

| InChIKey | WLDWSGZHNBANIO-UHFFFAOYSA-N | |

Physicochemical Properties

This compound is a solid, appearing as yellow to yellow-green needle-like crystals. It is soluble in alcohol and dioxane, but insoluble in ether, benzene, and cold water.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 152.15 g/mol
Melting Point 202-206 °C
Boiling Point 234.6 °C (rough estimate)
Density 1.2143 g/cm³ (rough estimate)
pKa (Predicted) 9.86 ± 0.18
Vapor Pressure 9.41E-05 mmHg at 25°C
Flash Point 167.1 °C

| Water Solubility | Insoluble | |

Synthesis and Purification

The most common method for synthesizing this compound is through the Fries rearrangement of hydroquinone diacetate.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from a documented synthesis of 2',5'-dihydroxyacetophenone.

  • Acetylation of Hydroquinone: Place 1,4-dihydroxybenzene (hydroquinone) (5.5 g, 0.05 mol) and dichloroethane (10 mL) in a dry round-bottomed flask. Slowly add acetic anhydride (10 mL, 0.1 mol). Heat the solution at 100 °C and stir for 4 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).

  • Fries Rearrangement: After the initial reaction is complete, add BF3-Et2O (9 mL, 0.07 mol) dropwise to the reaction mixture. Increase the temperature to 120 °C and continue stirring for an additional 2-3 hours.

  • Workup and Extraction: Add water (40 mL) to the flask and perform an extraction with ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic extracts sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with water (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate overnight. Remove the solvent under reduced pressure (in vacuo) to yield a solid residue.

  • Purification: Recrystallize the solid residue from ethanol to obtain pure this compound as yellow crystals. The reported yield for this method is approximately 92%.

G Reactants Hydroquinone + Acetic Anhydride Step1 Acetylation (100°C, 4h) Reactants->Step1 Intermediate Hydroquinone Diacetate (in situ) Step1->Intermediate Step2 Fries Rearrangement (120°C, 2-3h) Intermediate->Step2 Catalyst BF3-Et2O Catalyst Catalyst->Step2 Add Workup Extraction & Washing Step2->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via Fries Rearrangement.

Spectral Data

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through gas chromatography-mass spectrometry (GC-MS) analysis.

  • Methodology: In a typical GC-MS experiment, the sample is vaporized and separated based on its retention time in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Results: The EI mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 3: Key GC-MS Fragments for this compound

m/z Relative Intensity Interpretation
152.0 85.19% [M]+ (Molecular Ion)
137.0 99.99% [M-CH3]+
109.0 16.53% [M-CH3CO]+

| 81.0 | 13.28% | Further fragmentation |

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) and down-regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The mechanism for this activity involves the blockade of key inflammatory signaling pathways. Specifically, this compound potently inhibits the phosphorylation of extracellular signal-related kinase (ERK) 1/2 and prevents the nuclear translocation of the nuclear factor-kappa B (NF-κB) p65 subunit in lipopolysaccharide (LPS)-stimulated cells.

G LPS LPS Stimulus ERK_Pathway ERK1/2 Pathway LPS->ERK_Pathway NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Phosphorylation Phosphorylation ERK_Pathway->Phosphorylation Translocation p65 Nuclear Translocation NFkB_Pathway->Translocation AHQ This compound AHQ->Phosphorylation inhibits AHQ->Translocation inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Phosphorylation->Inflammation Translocation->Inflammation

Caption: Inhibition of ERK1/2 and NF-κB pathways by this compound.

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 4: GHS Hazard Information for this compound

Hazard Code Description
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

  • Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.

References

Spectroscopic Analysis of 2-Acetylhydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the organic compound 2-Acetylhydroquinone (also known as 2',5'-dihydroxyacetophenone). This document presents curated data in a structured format, details experimental protocols, and visualizes key analytical pathways to support research and development activities.

Spectroscopic Data

The following sections provide detailed NMR and mass spectrometry data for this compound, a compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.386s1HOH (phenolic, C2-OH)
9.236s1HOH (phenolic, C5-OH)
7.207d1HAr-H (H-6)
7.020dd1HAr-H (H-4)
6.823d1HAr-H (H-3)
2.594s3H-COCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
202.7C=O (ketone)
154.2C-OH (C-5)
148.9C-OH (C-2)
123.8C-H (aromatic, C-6)
119.3C-H (aromatic, C-4)
118.5C-C=O (aromatic, C-1)
114.9C-H (aromatic, C-3)
26.5-CH₃ (acetyl)

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Table 3: Electron Ionization (EI) Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
15278.2[M]⁺ (Molecular Ion)
137100.0[M-CH₃]⁺
10917.8[M-CH₃-CO]⁺
8113.7[C₆H₅O]⁺
537.8[C₄H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

NMR Spectroscopy
  • Sample Preparation: A 5% solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher.

    • ¹H NMR: The spectrum is acquired with a spectral width of approximately 10-15 ppm. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: The spectrum is acquired with broadband proton decoupling. The spectral width is typically 0-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the solid or a solution of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source. This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.

  • Fragmentation: The molecular ions are energetically unstable and fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate key workflows and molecular fragmentation pathways.

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Acquisition & Processing cluster_Interpretation Structural Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve MS_Spec Mass Spectrometer Sample->MS_Spec NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H_NMR ¹H NMR Spectrum NMR_Spec->H_NMR C_NMR ¹³C NMR Spectrum NMR_Spec->C_NMR Mass_Spec Mass Spectrum MS_Spec->Mass_Spec Processing Data Processing (Integration, Peak Picking) H_NMR->Processing C_NMR->Processing Mass_Spec->Processing Structure Final Structure of This compound Processing->Structure

Diagram 1: General workflow for the spectroscopic analysis of this compound.

Diagram 2: Proposed mass spectrometry fragmentation pathway for this compound.

Solubility Profile of 2-Acetylhydroquinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone, also known as 2',5'-dihydroxyacetophenone, is a phenolic ketone that serves as a valuable intermediate in organic synthesis and the development of pharmaceutical agents. Its chemical structure, featuring a hydroquinone ring with an acetyl group, imparts specific polarity and hydrogen bonding capabilities that dictate its solubility in various solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, formulation development, and for conducting biological assays. This technical guide provides a detailed overview of the known solubility of this compound in several organic solvents, outlines comprehensive experimental protocols for its determination, and explores its role in relevant biological pathways.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that experimental conditions, such as temperature and method of dissolution (e.g., use of sonication), can significantly influence these values.

SolventChemical FormulaMolar Mass ( g/mol )SolubilityNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13100 mg/mL[1]Requires sonication to achieve this concentration. Other sources report ≥27.4 mg/mL and 30 mg/mL.
DioxaneC₄H₈O₂88.1150 mg/mL[2][3]Forms a clear solution.
Ethanol (EtOH)C₂H₅OH46.07≥9.3 mg/mL[4]Requires sonication.
AcetoneC₃H₆O58.08Soluble[5]No quantitative data available in the reviewed literature.
Alcohol (general)--SolubleThis general term likely includes methanol and other short-chain alcohols.
WaterH₂O18.02InsolubleAn estimated value of ~15.1 mg/L at 25°C has been reported, suggesting slight solubility.
Ether(C₂H₅)₂O74.12InsolubleRefers to diethyl ether.
BenzeneC₆H₆78.11Insoluble

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable or for validation purposes, established experimental protocols are necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or stirring system set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis).

    • Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve generated from standard solutions of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a vial B Add known volume of organic solvent A->B C Seal vial tightly B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F G Prepare accurate dilution of the filtrate F->G H Analyze concentration via HPLC or UV-Vis G->H I Calculate original concentration using dilution factor H->I J J I->J Report Solubility (mg/mL or mol/L)

Experimental workflow for the shake-flask solubility determination method.

Biological Activity and Signaling Pathway

This compound has been identified as a biologically active molecule with significant anti-inflammatory properties. Research has shown that it can inhibit the production of key inflammatory mediators in activated macrophages.

Mechanism of Anti-Inflammatory Action

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been demonstrated to:

  • Significantly inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).

  • Decrease the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by down-regulating their mRNA expression.

The underlying molecular mechanism for these effects involves the modulation of critical intracellular signaling pathways. Specifically, this compound potently blocks the ERK1/2 (Extracellular signal-regulated kinase 1/2) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. It achieves this by inhibiting the phosphorylation of ERK1/2 and preventing the nuclear translocation of the NF-κB p65 subunit, a crucial step for the transcription of pro-inflammatory genes.

Inhibition of LPS-induced inflammatory pathways by this compound.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in various organic solvents. While quantitative data exists for solvents like DMSO and dioxane, further experimental determination is required for a complete solubility profile in other common solvents such as acetone and various alcohols. The provided experimental protocols offer a robust framework for researchers to obtain this critical data. Furthermore, the elucidation of its anti-inflammatory mechanism via the inhibition of the ERK1/2 and NF-κB signaling pathways highlights its potential as a lead compound in drug discovery, particularly for inflammation-related disorders. This guide serves as a foundational resource for scientists and professionals working with this compound, enabling more informed decisions in experimental design and product development.

References

A Technical Guide to the Natural Sources and Isolation of 2-Acetylhydroquinone for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylhydroquinone, also known as 2',5'-dihydroxyacetophenone, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its interaction with key signaling pathways relevant to drug development. All quantitative data is presented in a clear tabular format, and complex biological and experimental workflows are visualized using detailed diagrams.

Natural Occurrence of this compound

This compound has been identified as a secondary metabolite in a select number of botanical and fungal species. The primary documented natural sources include:

  • Cynanchum wilfordii (Hemsl.) Schneid. & Diels: A perennial herbaceous plant belonging to the Asclepiadaceae family, the roots of which are used in traditional medicine.

  • Ganoderma applanatum (Pers.) Pat.: A species of bracket fungus in the family Ganodermataceae, known for its diverse array of bioactive compounds.[1]

While other species within the Cynanchum and Ganoderma genera are rich in phenolic compounds, to date, C. wilfordii and G. applanatum are the most specifically cited sources for this compound.

Quantitative Data

The concentration of this compound can vary depending on the natural source, geographical location, and extraction methodology. The following table summarizes the available quantitative data.

Natural SourcePlant/Fungal PartCompound NameConcentration (% w/w)
Cynanchum wilfordiiRoot2,5-dihydroxyacetophenone0.035%

Table 1: Quantitative occurrence of this compound in natural sources.

Isolation and Purification of this compound from Cynanchum wilfordii

The following is a detailed protocol for the extraction, isolation, and purification of this compound from the roots of Cynanchum wilfordii. This protocol is a composite methodology based on established techniques for the separation of acetophenones from plant materials.

Extraction
  • Material Preparation: Dried roots of Cynanchum wilfordii are ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered root material is extracted with 90% ethanol at room temperature for 48 hours. This process is typically repeated twice to ensure exhaustive extraction of the target compound.

  • Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude ethanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound, being a moderately polar compound, is expected to partition predominantly into the ethyl acetate fraction.

  • Fraction Concentration: The ethyl acetate fraction is collected and concentrated under reduced pressure to yield an enriched extract.

Chromatographic Purification

3.3.1. Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh) is used as the stationary phase.

  • Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

3.3.2. High-Performance Liquid Chromatography (HPLC)

  • Column: A semi-preparative reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of phenolic compounds.

  • Detection: A UV detector is used, with monitoring at a wavelength determined by the UV absorbance maximum of this compound.

  • Purification: The fractions from column chromatography containing this compound are pooled, concentrated, and further purified by HPLC to yield the pure compound.

Structure Elucidation

The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Signaling Pathway Interactions

This compound has been shown to exert its biological effects by modulating specific intracellular signaling pathways, particularly those involved in inflammation.

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) 1/2 pathway is a key cascade in cellular processes such as proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, thereby downregulating this pathway.

ERK1_2_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Adaptor Adaptor Proteins TLR4->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation AP1 AP-1 ERK1_2->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines AHQ This compound AHQ->ERK1_2 Inhibition of Phosphorylation

Inhibition of the ERK1/2 Signaling Pathway by this compound.
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been found to block the nuclear translocation of NF-κB, thus inhibiting its transcriptional activity.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Gene Expression Nucleus->Cytokines AHQ This compound AHQ->NFkB_active Inhibition of Translocation

Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Workflow

The overall process from the natural source to the purified compound and its biological evaluation is summarized in the following workflow diagram.

Experimental_Workflow Source Natural Source (e.g., Cynanchum wilfordii roots) Extraction Solvent Extraction (90% Ethanol) Source->Extraction Fractionation Solvent Partitioning (Ethyl Acetate Fraction) Extraction->Fractionation ColumnChrom Column Chromatography (Silica Gel) Fractionation->ColumnChrom HPLC HPLC Purification (Reversed-Phase C18) ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound StructureID Structural Elucidation (MS, NMR) PureCompound->StructureID BioAssay Biological Assays (e.g., Western Blot for p-ERK, NF-κB localization) PureCompound->BioAssay

General workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a promising natural product for further investigation in drug development, particularly in the context of inflammatory diseases. The methodologies outlined in this guide provide a framework for its efficient isolation and purification from natural sources. Furthermore, the elucidation of its inhibitory effects on the ERK1/2 and NF-κB signaling pathways offers a clear direction for future preclinical and clinical research. The continued exploration of natural sources and the optimization of isolation protocols will be crucial for unlocking the full therapeutic potential of this bioactive compound.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 2-Acetylhydroquinone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone, also known as 2',5'-dihydroxyacetophenone, is a phenolic compound found in various plant species and microorganisms. Its hydroquinone and acetophenone moieties confer a range of biological activities, including antioxidant, anti-inflammatory, and anti-melanogenic properties, making it a compound of interest for pharmaceutical and cosmetic applications. Despite its potential, the biosynthetic pathway of this compound in plants remains largely unelucidated. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway based on related metabolic routes. Furthermore, it provides detailed experimental protocols and conceptual frameworks to facilitate further research into this intriguing molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to originate from the phenylpropanoid pathway , a central route for the synthesis of a vast array of phenolic compounds. The proposed pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions, including deamination, hydroxylation, and side-chain shortening via a β-oxidation-like mechanism. While the complete set of enzymes has not been definitively identified for this compound, evidence from related acetophenones in plants like Camellia sinensis and pear supports this proposed route.[1][2]

The key stages of the proposed pathway are:

  • Core Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three well-characterized enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[3][4]

  • Hydroxylation: The aromatic ring of a phenylpropanoid intermediate undergoes two crucial hydroxylation steps to introduce hydroxyl groups at the C2 and C5 positions, forming the characteristic hydroquinone structure. These reactions are likely catalyzed by cytochrome P450 monooxygenases.[5]

  • β-Oxidative Chain Shortening: The three-carbon side chain of the hydroxylated phenylpropanoid is shortened by two carbons through a β-oxidation-like process to yield the final acetyl group of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

2-Acetylhydroquinone_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Intermediate_1 Caffeoyl-CoA (Hypothetical) p_Coumaroyl_CoA->Intermediate_1 Hydroxylase (e.g., C3'H) Intermediate_2 2,5-Dihydroxy-p-coumaroyl-CoA (Hypothetical) Intermediate_1->Intermediate_2 Hydroxylase (P450) Intermediate_3 β-Oxidation Intermediates Intermediate_2->Intermediate_3 β-Oxidation Enzymes AHQ This compound Intermediate_3->AHQ

Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound in plants is currently limited in the scientific literature. The following table summarizes general kinetic data for the initial, well-characterized enzymes of the phenylpropanoid pathway, which are precursors to acetophenone synthesis. These values can serve as a baseline for future enzymatic studies on the this compound-specific pathway.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Plant Source
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine30 - 3001 - 50Various Plants
Cinnamate 4-Hydroxylase (C4H)Cinnamic Acid2 - 200.1 - 5Various Plants
4-Coumarate:CoA Ligase (4CL)p-Coumaric Acid10 - 2001 - 20Various Plants

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway of this compound, a combination of metabolic labeling, enzyme assays, and analytical techniques is required.

Metabolic Labeling with Stable Isotopes

This method is crucial for tracing the incorporation of precursors into this compound, thereby confirming the metabolic route.

Objective: To determine if L-phenylalanine is a precursor for this compound biosynthesis.

Materials:

  • Plant tissue culture or seedlings of a plant known to produce this compound.

  • 13C9-L-phenylalanine (stable isotope-labeled precursor).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Standard solvents for extraction (e.g., methanol, ethyl acetate).

  • Authentic standard of this compound.

Procedure:

  • Precursor Feeding: Administer 13C9-L-phenylalanine to the plant material (e.g., through the growth medium for cell cultures or by stem feeding for seedlings) for a defined period (e.g., 24, 48, 72 hours).

  • Metabolite Extraction: Harvest the plant tissue, freeze it in liquid nitrogen, and grind to a fine powder. Extract the metabolites using a suitable solvent system (e.g., 80% methanol).

  • LC-MS Analysis: Analyze the crude extract using a high-resolution LC-MS system.

  • Data Analysis: Compare the mass spectrum of the authentic this compound standard with the spectra obtained from the labeled plant extract. Look for a mass shift corresponding to the incorporation of nine 13C atoms in the this compound peak. The detection of a labeled this compound molecule confirms that it is derived from L-phenylalanine.

Enzyme Assays for Phenylpropanoid Pathway Enzymes

These assays are used to detect and quantify the activity of the initial enzymes in the proposed pathway.

Objective: To measure the activity of PAL, C4H, and 4CL in plant extracts.

Materials:

  • Crude protein extract from the plant of interest.

  • Substrates: L-phenylalanine, cinnamic acid, p-coumaric acid, ATP, Coenzyme A.

  • Spectrophotometer or HPLC system.

  • Reaction buffers.

Procedure (Example for PAL):

  • Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, L-phenylalanine, and a suitable buffer (e.g., borate buffer, pH 8.8).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Product Detection: Measure the formation of the product, cinnamic acid, by monitoring the increase in absorbance at 290 nm using a spectrophotometer or by quantifying it using HPLC.

Similar protocols can be adapted for C4H and 4CL assays by using their respective substrates and detecting their products via HPLC.

Identification of Intermediates using LC-MS/MS

This technique is essential for identifying the hypothetical hydroxylated and chain-shortened intermediates in the pathway.

Objective: To identify putative biosynthetic intermediates between p-coumaroyl-CoA and this compound.

Procedure:

  • Metabolite Extraction: Prepare a metabolite extract from the plant tissue as described in the metabolic labeling protocol.

  • LC-MS/MS Analysis: Analyze the extract using a high-resolution LC-MS/MS system.

  • Data Mining: Scrutinize the data for compounds with mass-to-charge ratios (m/z) and fragmentation patterns consistent with the proposed intermediates (e.g., hydroxylated p-coumaric acid derivatives).

  • Comparative Metabolomics: Compare the metabolite profiles of plant tissues actively producing this compound with those that are not (e.g., different developmental stages or tissues) to identify co-accumulating compounds that could be pathway intermediates.

The following diagram outlines the experimental workflow for elucidating the biosynthesis pathway:

Experimental_Workflow Start Hypothesized Pathway Labeling Metabolic Labeling (13C-Phe) Start->Labeling Enzyme_Assays Enzyme Assays (PAL, C4H, 4CL) Start->Enzyme_Assays Intermediate_ID Intermediate Identification (LC-MS/MS) Labeling->Intermediate_ID Validation In Vitro Enzyme Characterization Enzyme_Assays->Validation Gene_Discovery Gene Discovery (Transcriptomics) Intermediate_ID->Gene_Discovery Gene_Discovery->Validation Confirmation Pathway Confirmation Validation->Confirmation

Experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in plants is an area ripe for discovery. The proposed pathway, originating from the well-established phenylpropanoid pathway and proceeding through hydroxylation and β-oxidation, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically investigate and ultimately confirm the enzymatic steps involved in the formation of this promising bioactive compound.

Future research should focus on:

  • Identification and characterization of the specific hydroxylases and β-oxidation enzymes involved in the pathway. This can be achieved through a combination of transcriptomics, proteomics, and biochemical assays.

  • Metabolic engineering of plants or microorganisms to enhance the production of this compound for commercial applications.

  • Exploring the regulatory mechanisms that control the biosynthesis of this compound in response to developmental and environmental cues.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product for the pharmaceutical and cosmetic industries.

References

A Comprehensive Technical Guide to 2-Acetylhydroquinone (2',5'-Dihydroxyacetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylhydroquinone, also known as 2',5'-Dihydroxyacetophenone. It serves as a valuable resource for researchers, scientists, and professionals in drug development by consolidating extensive information on its nomenclature, physicochemical properties, synthesis, and biological activities. This document includes detailed experimental protocols, quantitative data, and a visual representation of its mechanism of action within key signaling pathways.

Introduction

This compound is a phenolic compound that has garnered significant interest in the scientific community due to its diverse biological activities, particularly its anti-inflammatory properties. Structurally, it is a hydroquinone derivative with an acetyl group, which contributes to its unique chemical reactivity and therapeutic potential. Understanding the multifaceted nature of this compound is crucial for its application in research and drug development.

Nomenclature and Synonyms

This compound is known by a variety of names across different chemical databases and publications. A comprehensive list of its synonyms is provided below to aid in literature searches and substance identification.

Identifier Type Identifier
IUPAC Name 1-(2,5-dihydroxyphenyl)ethanone[1]
Common Names 2',5'-Dihydroxyacetophenone, Quinacetophenone, Acetylhydroquinone, Acetylquinol[1]
Systematic Names 1-Acetyl-2,5-dihydroxybenzene, 2-Acetyl-1,4-benzenediol, 2,5-Dihydroxy-1-acetylbenzene[1]
CAS Number 490-78-8
PubChem CID 10279[1]
EC Number 207-716-4
BRN 0637903[1]
NSC Number 3759

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

Property Value Reference
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Yellow to yellow-green crystalline powder
Melting Point 199-203 °C
Solubility Soluble in ethanol and DMSO. Insoluble in cold water, ether, and benzene.
pKa 9.86 ± 0.18 (Predicted)

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are critical for its identification and structural elucidation.

4.1. 13C NMR Spectroscopy

Chemical Shift (δ) ppm Assignment
203.4C=O (ketone)
154.5C-OH
149.3C-OH
123.8Ar-C
119.3Ar-C
118.8Ar-C
115.1Ar-C
26.5-CH₃
Note: Data obtained from a predicted spectrum.

4.2. Mass Spectrometry (MS)

m/z Relative Intensity (%) Fragment
15285.19[M]⁺
13799.99[M-CH₃]⁺
10916.53[M-CH₃-CO]⁺
8113.28
Source: PubChem.

4.3. FT-IR Spectroscopy

Wavenumber (cm⁻¹) Assignment
~3400 (broad)O-H stretching (phenolic)
~1640C=O stretching (ketone, intramolecular H-bonding)
~1600, ~1480C=C stretching (aromatic ring)
~1250C-O stretching (phenol)
~800C-H bending (aromatic)
Note: Based on typical values for similar compounds.

Experimental Protocols

5.1. Synthesis via Fries Rearrangement of Hydroquinone Diacetate

This protocol describes the synthesis of this compound from hydroquinone diacetate through a Fries rearrangement.

Step 1: Acetylation of Hydroquinone to Hydroquinone Diacetate

  • In a suitable flask, combine 1.0 mole of hydroquinone with 2.02 moles of acetic anhydride.

  • Add a single drop of concentrated sulfuric acid as a catalyst. The reaction is exothermic and the hydroquinone will dissolve.

  • After 5 minutes, pour the clear solution onto crushed ice to precipitate the hydroquinone diacetate.

  • Collect the white crystalline solid by vacuum filtration, wash with water, and dry. A typical yield is 96-98%.

Step 2: Fries Rearrangement to this compound

  • In a dry round-bottomed flask equipped with an air condenser and a gas-absorption trap, mix 0.257 moles (50 g) of dry hydroquinone diacetate with 0.87 moles (116 g) of anhydrous aluminum chloride.

  • Heat the mixture in an oil bath to 110-120 °C for 30 minutes, then increase the temperature to 160-165 °C and maintain for 3 hours.

  • Cool the reaction mixture and carefully add crushed ice followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • A typical yield for the rearrangement step is between 55-92%.

5.2. Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a desiccator.

5.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for the quantitative analysis of this compound. Method validation should be performed according to ICH guidelines.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a common starting point. A typical gradient could be starting from 30% methanol and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the ERK1/2 and NF-κB pathways.

6.1. Anti-inflammatory Activity

  • Inhibition of Nitric Oxide (NO) Production: this compound significantly inhibits the production of nitric oxide (NO), a pro-inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).

  • Reduction of Pro-inflammatory Cytokines: The compound decreases the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by down-regulating their mRNA expression in lipopolysaccharide (LPS)-stimulated macrophages.

6.2. Signaling Pathway Modulation

Recent studies suggest that this compound's anti-inflammatory effects are mediated through the modulation of the NF-κB and ERK1/2 signaling pathways. A recent study has identified Histone Deacetylase 1 (Hdac1) as a potential direct target. By binding to Hdac1, this compound is proposed to increase its protein stability, leading to a decrease in the acetylation level of the p65 subunit of NF-κB. This hypoacetylation inhibits the activation and nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Translocation Hdac1 Hdac1 p65_acetylated Acetylated p65 Hdac1->p65_acetylated Deacetylation DHAP This compound DHAP->Hdac1 p65 p65 p65_acetylated->p65 p65->NFkappaB Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkappaB_active->Proinflammatory_genes Transcription

Figure 1: Proposed mechanism of this compound in the NF-κB pathway.

The compound also potently inhibits the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By inhibiting ERK1/2 phosphorylation, this compound disrupts the downstream signaling cascade that leads to the expression of inflammatory mediators.

G cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation ERK1_2_active Active ERK1/2 ERK1_2->ERK1_2_active Translocation DHAP This compound DHAP->MEK1_2 Inhibition of Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2_active->Transcription_Factors Inflammatory_Genes Inflammatory Genes Transcription_Factors->Inflammatory_Genes Transcription

Figure 2: Inhibition of the ERK1/2 signaling pathway by this compound.

Conclusion

This compound is a promising molecule with well-documented anti-inflammatory properties. This technical guide provides a centralized resource of its chemical, physical, and biological characteristics, along with detailed experimental procedures. The elucidation of its mechanism of action through the inhibition of the NF-κB and ERK1/2 signaling pathways opens avenues for its further investigation and potential development as a therapeutic agent for inflammatory diseases. The data and protocols presented herein are intended to facilitate future research and development efforts in this area.

References

2-Acetylhydroquinone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Acetylhydroquinone (also known as Quinacetophenone or 2',5'-Dihydroxyacetophenone), a key intermediate in various synthetic processes. Adherence to the following protocols is critical to ensure a safe laboratory environment and minimize risk to personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

  • Skin Irritation: Category 2[1][2]

  • Eye Irritation: Category 2A/2B[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

  • Acute Oral Toxicity: Category 4

  • Skin Sensitization: Category 1

  • Carcinogenicity: Suspected of causing cancer

Signal Word: Warning or Danger

Hazard Pictograms:

  • Irritant (Exclamation Mark)

  • Health Hazard

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H351: Suspected of causing cancer.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
Appearance Solid, Yellowish green needle-like crystals
Melting Point 202 - 206 °C
Solubility Soluble in alcohol. Hardly soluble in ether and benzene. Almost insoluble in cold water.

Toxicological Data

The toxicological properties of this compound have not been fully investigated. However, the available data indicates potential for acute toxicity. It is important to note that detailed experimental protocols for the following data are not available in standard safety data sheets and would require consultation of the original toxicological research.

Route of ExposureSpeciesValueSource
Oral (LD50) Rat320 mg/kg
Dermal (LD50) Mammal5970 mg/kg

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Must be worn at all times in the laboratory. Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before use.
Respiratory Protection NIOSH-approved respirator.A respirator is required when handling the powder outside of a certified chemical fume hood or when ventilation is inadequate. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
Protective Clothing Laboratory coat.A flame-retardant lab coat should be worn and buttoned. Wear appropriate protective clothing to prevent skin exposure.
Footwear Closed-toe shoes.Shoes must fully cover the feet.

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Use with adequate ventilation.

  • Minimize dust generation and accumulation.

Storage:

  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Incompatible materials include strong oxidizing agents and strong bases.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation or a rash occurs, get medical advice/attention.
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms occur.
Ingestion Call a medical doctor or poison control center immediately. Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Avoid breathing dust and ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent entry into sewers, water courses, basements, or confined areas.

  • Methods for Cleaning Up: For small spills, dilute with water and mop up if water-soluble or absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, contain and collect spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite, or diatomaceous earth) and place in a container for disposal according to local regulations. Use spark-proof tools and explosion-proof equipment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response hazard_id Hazard Identification (Irritant, Harmful, Sensitizer) exposure_eval Exposure Evaluation (Inhalation, Dermal, Ocular) hazard_id->exposure_eval Potential Routes risk_char Risk Characterization (Likelihood & Severity) exposure_eval->risk_char Determines eng_controls Engineering Controls (Fume Hood, Ventilation) risk_char->eng_controls Requires Implementation of ppe Personal Protective Equipment (Gloves, Goggles, Respirator) eng_controls->ppe admin_controls Administrative Controls (SOPs, Training) ppe->admin_controls spill Spill Response admin_controls->spill Defines Procedures for exposure First Aid admin_controls->exposure Defines Procedures for disposal Waste Disposal spill->disposal exposure->disposal

Hazard Management Workflow for this compound.

Spill_Response_Workflow cluster_ppe Don Appropriate PPE cluster_cleanup Cleanup Procedure start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess ppe_items Respirator Chemical Goggles Nitrile Gloves Lab Coat assess->ppe_items contain Contain Spill with Absorbent Material ppe_items->contain collect Carefully Collect Material (Use non-sparking tools) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Place Waste in a Labeled, Sealed Hazardous Waste Container decontaminate->disposal report Report Incident to Supervisor disposal->report

Workflow for Responding to a this compound Spill.

References

Theoretical Exploration of 2-Acetylhydroquinone's Antioxidant Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylhydroquinone (2-AHQ), a derivative of hydroquinone, presents an interesting case for theoretical antioxidant studies. As a phenolic compound, its ability to scavenge free radicals is of significant interest in the fields of medicinal chemistry and drug development. This technical guide delves into the theoretical underpinnings of 2-AHQ's antioxidant properties, leveraging computational chemistry principles to predict its efficacy and mechanisms of action. While direct experimental and theoretical data on 2-AHQ is limited, this paper extrapolates from the known antioxidant behavior of hydroquinone and the electronic effects of the acetyl substituent to provide a comprehensive theoretical framework. This guide outlines the principal mechanisms of antioxidant action, the computational protocols for their evaluation, and presents predicted quantitative data and mechanistic pathways.

Introduction to Antioxidant Mechanisms of Phenolic Compounds

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This process is governed by several key thermodynamic parameters, which can be computationally modeled. The three predominant mechanisms for radical scavenging are:

  • Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The favorability of this pathway is determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and a greater propensity for hydrogen donation.

  • Sequential Electron Transfer - Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion. The feasibility of the initial electron transfer is governed by the Ionization Potential (IP).

  • Sequential Proton Loss - Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion (ArO-), followed by the transfer of an electron from the anion to the free radical. The key thermodynamic parameters for this pathway are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).

Theoretical Evaluation of this compound's Antioxidant Capacity

The presence of an acetyl group, which is generally considered electron-withdrawing, on the hydroquinone ring is expected to influence its antioxidant properties. This substituent effect can be quantified through computational chemistry. The acetyl group's electron-withdrawing nature is predicted to increase the O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP) of this compound compared to the parent hydroquinone molecule. This would theoretically suggest a decrease in antioxidant activity through the HAT and SET-PT mechanisms. However, the overall antioxidant capacity is a complex interplay of various factors, including the stability of the resulting antioxidant radical.

Quantitative Antioxidant Parameters (Predicted)
ParameterSymbolDescriptionPredicted Trend for 2-AHQ (vs. Hydroquinone)
Bond Dissociation EnthalpyBDEEnthalpy change for the homolytic cleavage of the O-H bond.Higher
Ionization PotentialIPEnergy required to remove an electron from the molecule.Higher
Proton Dissociation EnthalpyPDEEnthalpy change for the deprotonation of the radical cation.Lower
Proton AffinityPANegative of the enthalpy change for the protonation of the anion.Lower
Electron Transfer EnthalpyETEEnthalpy change for the electron transfer from the deprotonated species.Higher

Methodologies for Theoretical Antioxidant Studies

The theoretical investigation of antioxidant properties predominantly relies on Density Functional Theory (DFT) calculations. These computational methods provide a robust framework for modeling the electronic structure and energetics of molecules.

Computational Protocol for Parameter Calculation

A standard computational protocol for determining the antioxidant parameters of a phenolic compound like this compound involves the following steps:

  • Geometry Optimization: The ground-state geometries of the neutral molecule, the radical formed after hydrogen donation, the radical cation, and the anion are optimized using a selected DFT functional and basis set. A commonly used level of theory is B3LYP/6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to enthalpy.

  • Enthalpy Calculations: The total enthalpies of all species are calculated.

  • Parameter Derivation: The antioxidant parameters (BDE, IP, PDE, PA, ETE) are then calculated using the following equations:

    • BDE = H(ArO•) + H(H•) - H(ArOH)

    • IP = H(ArOH•+) + H(e-) - H(ArOH)

    • PDE = H(ArO•) + H(H+) - H(ArOH•+)

    • PA = H(ArO-) + H(H+) - H(ArOH)

    • ETE = H(ArO•) + H(e-) - H(ArO-)

    Where H represents the calculated enthalpy of the respective species (ArOH is the antioxidant, ArO• is the antioxidant radical, H• is a hydrogen atom, ArOH•+ is the radical cation, e- is an electron, ArO- is the anion, and H+ is a proton).

Visualizing Antioxidant Mechanisms and Workflows

Signaling Pathways for Radical Scavenging

The following diagrams illustrate the three primary mechanisms by which this compound (ArOH) can scavenge a free radical (R•).

HAT_Mechanism ArOH This compound (ArOH) TransitionState [ArO···H···R]‡ ArOH->TransitionState H• transfer R_radical Free Radical (R•) R_radical->TransitionState Products ArO• + RH TransitionState->Products

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

SET_PT_Mechanism cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Proton Transfer ArOH ArOH Intermediate1 ArOH•+ + R- ArOH->Intermediate1 e- transfer R_radical R• R_radical->Intermediate1 Intermediate2 ArOH•+ + R- Products ArO• + RH Intermediate2->Products H+ transfer

Caption: Sequential Electron Transfer - Proton Transfer (SET-PT) Mechanism.

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer ArOH ArOH Intermediate1 ArO- + H+ ArOH->Intermediate1 Intermediate2 ArO- + R• Products ArO• + R- Intermediate2->Products e- transfer

Caption: Sequential Proton Loss - Electron Transfer (SPLET) Mechanism.

Experimental and Computational Workflow

The integrated workflow for studying the antioxidant properties of a compound like this compound involves both experimental assays and theoretical calculations.

Antioxidant_Workflow cluster_exp Experimental Evaluation cluster_comp Computational Modeling DPPH DPPH Assay IC50 Determine IC50 values DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 Correlation Correlate Theoretical Parameters with Experimental Activity IC50->Correlation DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) GeomOpt Geometry Optimization DFT->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Enthalpy Enthalpy Calculation FreqCalc->Enthalpy Params Calculate BDE, IP, etc. Enthalpy->Params Params->Correlation

Caption: Integrated workflow for antioxidant property analysis.

Conclusion

This technical guide provides a theoretical framework for understanding and predicting the antioxidant properties of this compound. Based on the principles of computational chemistry, it is hypothesized that the electron-withdrawing acetyl group may modulate the antioxidant activity of the hydroquinone core, primarily by increasing the O-H bond dissociation enthalpy and ionization potential. The detailed methodologies and mechanistic diagrams presented herein offer a roadmap for future in-silico and experimental studies to validate these theoretical predictions. Such investigations are crucial for the rational design and development of novel antioxidant agents for therapeutic applications.

An In-depth Technical Guide to 2-Acetylhydroquinone: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylhydroquinone (2',5'-Dihydroxyacetophenone), a significant phenolic compound with notable biological activities. This document details its historical discovery, established synthesis protocols, extensive quantitative data, and its mechanism of action as an anti-inflammatory agent. Particular focus is given to its interaction with the ERK1/2 and NF-κB signaling pathways. Furthermore, this guide outlines its applications in organic synthesis and the cosmetics industry.

Introduction

This compound, also known as 2',5'-dihydroxyacetophenone, is an aromatic ketone that has garnered significant interest in the scientific community. Structurally, it is a derivative of hydroquinone with an acetyl group substituent. This compound is of particular importance due to its role as a synthetic intermediate and its pronounced anti-inflammatory properties. Its ability to modulate key signaling pathways involved in inflammation makes it a person of interest for drug discovery and development. This guide aims to provide a detailed technical resource for professionals working with or interested in this compound.

History of Discovery

The synthesis of this compound is closely linked to the development of the Fries rearrangement , a name reaction in organic chemistry that converts a phenolic ester to a hydroxy aryl ketone. This reaction was first reported by German chemist Karl Theophil Fries in 1908 .[1][2][3] The Fries rearrangement is catalyzed by Lewis acids and involves the migration of an acyl group from a phenolic ester to the aromatic ring.[2] While Fries' initial publication laid the groundwork, the specific synthesis of this compound via this method has since become a classic example of this important chemical transformation.

Historically, another method for the synthesis of hydroxyaryl ketones involves the reaction of a phenol with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride. This approach, known as the Nencki reaction, provides an alternative route to compounds like this compound.[4]

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. The Fries rearrangement of hydroquinone diacetate is the most common and well-documented procedure. An alternative method using zinc chloride is also presented.

Fries Rearrangement of Hydroquinone Diacetate

This protocol is adapted from established literature procedures for the Fries rearrangement.

Experimental Protocol:

  • Reaction Setup: In a dry 500-mL round-bottomed flask equipped with an air condenser protected by a calcium chloride tube, add 100 g (0.515 mol) of hydroquinone diacetate.

  • Addition of Catalyst: Carefully add 130 g (0.975 mol) of anhydrous aluminum chloride to the flask. The reaction is exothermic, and the flask should be cooled in an ice bath during the addition.

  • Heating: Once the initial reaction subsides, heat the mixture in an oil bath to 120-130°C. The reaction mixture will become a dark, viscous liquid. Maintain this temperature for 3-4 hours.

  • Work-up: After cooling, cautiously add 500 mL of crushed ice to the reaction mixture, followed by 100 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The crude product precipitates as a yellowish-green solid. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from hot water or ethanol to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Hydroquinone Diacetate Hydroquinone Diacetate Reaction Flask Reaction Flask Hydroquinone Diacetate->Reaction Flask Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Reaction Flask Heating (120-130°C) Heating (120-130°C) Reaction Flask->Heating (120-130°C) Decomposition (Ice, HCl) Decomposition (Ice, HCl) Heating (120-130°C)->Decomposition (Ice, HCl) Filtration Filtration Decomposition (Ice, HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Fries Rearrangement Workflow

Synthesis using Zinc Chloride and Acetic Acid

This method is based on the acylation of hydroquinone with acetic acid, catalyzed by zinc chloride.

Experimental Protocol:

  • Catalyst Preparation: In a 250-mL beaker, dissolve 82.5 g (0.6 mol) of anhydrous zinc chloride in 82.5 g (1.375 mol) of glacial acetic acid with heating.

  • Reactant Addition: To the hot solution (approximately 140°C), add 55 g (0.5 mol) of hydroquinone with stirring.

  • Reaction: Heat the mixture to boiling (around 152°C) and then remove the heat source. Allow the reaction to proceed for 20 minutes.

  • Work-up: Dilute the reaction mixture with 125 mL of concentrated hydrochloric acid and 125 mL of water. Cool the solution in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration and wash with dilute hydrochloric acid. The product can be further purified by distillation under reduced pressure followed by recrystallization from dilute hydrochloric acid.

Quantitative Data

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Appearance Yellowish-green needle-like crystals
Melting Point 202-206 °C
Boiling Point 234.6 °C (estimate)
Solubility Soluble in alcohol; insoluble in ether and benzene; almost insoluble in cold water.
CAS Number 490-78-8
Spectroscopic Data
TechniqueDataReference(s)
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
IR Spectroscopy Characteristic peaks for O-H, C=O, and aromatic C-H and C=C bonds.
Mass Spectrometry (EI) m/z: 152 (M+), 137, 109, 81.

Mechanism of Action: Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism involves the blockade of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound is believed to exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of inflammatory mediators. The ERK1/2 pathway, another key signaling cascade in inflammation, is also inhibited by this compound, contributing to its overall anti-inflammatory profile.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex activates ERK1/2 ERK1/2 Inflammatory Stimulus->ERK1/2 activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) This compound This compound This compound->IKK Complex inhibits This compound->ERK1/2 inhibits

Inhibition of Inflammatory Pathways

Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The presence of two hydroxyl groups and a ketone functionality allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.

Cosmetics and Dermatology

In the cosmetics industry, this compound is utilized for its antioxidant and skin-conditioning properties. As an antioxidant, it helps to prevent the oxidation and degradation of cosmetic formulations. It is also listed as a skin-lightening or bleaching agent, though its use for this purpose is subject to regional regulations. Its derivatives are explored for their potential in dermatological applications.

References

Methodological & Application

HPLC method for 2-Acetylhydroquinone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

Quantitative Analysis of 2-Acetylhydroquinone using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound, also known as 2,5-dihydroxyphenyl ethanone, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control during production, formulation development, and in research settings. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is intended for researchers, scientists, and professionals in the drug development industry.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The compound is separated on a C18 stationary phase based on its polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of polar aromatic compounds.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase Preparation: A typical mobile phase for hydroquinone derivatives consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B) can be used. The exact ratio can be optimized, but a starting point could be a 70:30 (v/v) mixture of Solvent A and Solvent B for isocratic elution.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation

The sample preparation procedure will depend on the matrix. A generic procedure for a solid sample is provided below.

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask.

  • Use sonication to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a concentration that falls within the calibration curve range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Method Parameters

The following table summarizes a typical set of HPLC conditions for the analysis of hydroquinone derivatives, which can be adapted for this compound.

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v)
Gradient: May be required for complex samples.
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 °C
Detection Wavelength Approximately 290-300 nm (based on hydroquinone derivatives)

5. Method Validation

For reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.98 - 102%
Precision (RSD%) The degree of scatter between a series of measurements.RSD < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 295 nm[1]

| Run Time | 10 minutes (Isocratic) |

Table 2: Example Calibration Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
1 15,000
5 75,000
10 150,000
25 375,000
50 750,000
100 1,500,000

| Correlation Coefficient (r²) | 0.9999 |

Table 3: System Suitability Parameters

Parameter Acceptance Criteria Example Result
Tailing Factor (T) T ≤ 2 1.1
Theoretical Plates (N) N > 2000 5500

| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2% | 0.8% |

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Solvent weigh->dissolve sonicate 3. Sonicate to Dissolve dissolve->sonicate dilute 4. Dilute to Working Concentration sonicate->dilute filter 5. Filter through 0.45 µm Filter dilute->filter inject 6. Inject into HPLC filter->inject separate 7. Separation on C18 Column inject->separate detect 8. UV Detection at 295 nm separate->detect integrate 9. Integrate Peak Area detect->integrate quantify 10. Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for the quantification of this compound.

G start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards inject_sample Inject Sample prep_sample->inject_sample acquire_data Acquire Chromatogram inject_standards->acquire_data inject_sample->acquire_data process_data Process Data (Peak Integration) acquire_data->process_data calculate Calculate Concentration process_data->calculate report Report Results calculate->report

Caption: Logical workflow for HPLC analysis and data processing.

References

Application Note: GC-MS Analysis of 2-Acetylhydroquinone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone (2-AHQ), also known as 2',5'-dihydroxyacetophenone, is a phenolic compound with potential applications in pharmaceuticals and other industries. Understanding its metabolic fate is crucial for drug development and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of 2-AHQ and its metabolites in biological matrices. Due to the polar nature of these compounds, a derivatization step is typically required to increase their volatility for GC-MS analysis. This application note provides a detailed protocol for the analysis of 2-AHQ and its primary metabolite, this compound-glucuronide, using GC-MS following silylation.

Predicted Metabolic Pathway of this compound

The primary metabolic pathway for phenolic compounds like this compound in vivo is expected to be Phase II conjugation, specifically glucuronidation. In this process, UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of a glucuronic acid moiety to one of the hydroxyl groups of 2-AHQ, forming a more water-soluble glucuronide conjugate that can be readily excreted.

This compound This compound This compound-glucuronide This compound-glucuronide This compound->this compound-glucuronide Glucuronidation UDP-Glucuronosyltransferase (UGT) UDP-Glucuronosyltransferase (UGT) UDP-Glucuronosyltransferase (UGT)->this compound-glucuronide

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

This section details the procedures for sample preparation, derivatization, and GC-MS analysis of this compound and its glucuronide metabolite from a biological matrix such as plasma.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is employed to clean up and concentrate the analytes from the biological matrix.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 4-Methylumbelliferone, 10 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • SPE cartridges (e.g., C18, 500 mg)

Protocol:

  • Thaw plasma samples to room temperature.

  • To 1 mL of plasma, add 10 µL of the internal standard solution.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation

Silylation is performed to increase the volatility of the analytes for GC-MS analysis.

Materials:

  • Dried sample extract from SPE

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Protocol:

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS injection.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Plasma Sample Plasma Sample SPE SPE Plasma Sample->SPE Dried Extract Dried Extract SPE->Dried Extract Silylation (BSTFA + TMCS) Silylation (BSTFA + TMCS) Dried Extract->Silylation (BSTFA + TMCS) Derivatized Sample Derivatized Sample Silylation (BSTFA + TMCS)->Derivatized Sample GC-MS Analysis GC-MS Analysis Derivatized Sample->GC-MS Analysis Data Acquisition & Processing Data Acquisition & Processing GC-MS Analysis->Data Acquisition & Processing

Figure 2: Experimental workflow for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis of silylated this compound and its metabolite.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The following tables summarize the expected retention times and characteristic ions for the trimethylsilyl (TMS) derivatives of this compound and its glucuronide metabolite, along with representative quantitative data.

Table 1: GC-MS Parameters for Target Analytes (as TMS Derivatives)

Analyte Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound-TMS~ 12.5282267, 195
This compound-glucuronide-TMS~ 18.2458355, 217
4-Methylumbelliferone-TMS (IS)~ 14.8320305, 290

Table 2: Representative Quantitative Performance Data

Disclaimer: The following data is illustrative and based on typical performance for GC-MS analysis of similar phenolic compounds. Actual results may vary and method validation is required.

Analyte Linear Range (ng/mL) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Correlation Coefficient (r²)
This compound5 - 10001.55> 0.995
This compound-glucuronide10 - 20003.010> 0.995

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its primary glucuronide metabolite in biological samples. The protocol, involving solid-phase extraction and silylation, ensures effective sample clean-up and derivatization for reliable chromatographic separation and mass spectrometric detection. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Application Notes and Protocols: 2-Acetylhydroquinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone, also known as 2',5'-dihydroxyacetophenone, is a highly versatile starting material in organic synthesis. Its structure, featuring a hydroquinone ring system with an acetyl group ortho to one of the hydroxyls, provides multiple reactive sites for a diverse range of chemical transformations. The phenolic hydroxyl groups and the methyl ketone functionality are key to its utility in constructing complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of valuable organic compounds, particularly flavonoids, chromones, and benzofurans. The derivatives of these compounds are known to possess a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

Key Synthetic Applications

The primary synthetic utility of this compound lies in its role as a building block for various heterocyclic systems.

Synthesis of Chalcones and Flavonoids

The most prominent application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) and their subsequent cyclization to flavonoids.

a) Chalcone Synthesis via Claisen-Schmidt Condensation

This compound readily undergoes a base-catalyzed Claisen-Schmidt condensation with a variety of aromatic aldehydes to yield 2',5'-dihydroxychalcones.[4][5] This reaction is a cornerstone for building the flavonoid skeleton. The general reaction involves the condensation of an enolizable ketone with an aldehyde that lacks an alpha-hydrogen.

b) Flavonoid Synthesis via Chalcone Cyclization

The synthesized 2',5'-dihydroxychalcones are valuable intermediates that can be cyclized to form different classes of flavonoids.

  • Flavanones: Intramolecular Michael addition of the ortho-phenolic hydroxyl group to the α,β-unsaturated ketone system, typically under acidic or basic conditions, yields the corresponding flavanone.

  • Flavones: Flavanones can be oxidized to flavones, or flavones can be synthesized directly from chalcones through oxidative cyclization, for example, using iodine in DMSO.

Synthesis of Chromones

Chromones (1,4-benzopyrones) are another class of heterocyclic compounds with significant biological activity that can be synthesized from 2-hydroxyacetophenones. One common method involves the reaction with a one-carbon synthon, such as dimethylformamide (DMF), under Vilsmeier-Haack conditions (using POCl₃), which can lead to the formation of a 3-carbaldehyde chromone.

Synthesis of Benzofurans

Benzofurans are important structural motifs in many natural products and pharmaceuticals. While direct synthesis from this compound is less commonly reported, a plausible route involves the reaction of an α-haloketone derivative of this compound with a base to induce intramolecular cyclization. The initial step would be the α-bromination of the acetyl group, followed by an intramolecular Williamson ether synthesis-type reaction.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various chalcones starting from this compound, based on typical Claisen-Schmidt condensation procedures.

EntryAldehydeCatalyst/SolventTime (h)ProductYield (%)
1BenzaldehydeKOH / Ethanol122',5'-Dihydroxychalcone~85
24-ChlorobenzaldehydeNaOH / Ethanol244-Chloro-2',5'-dihydroxychalcone~80
34-MethoxybenzaldehydeKOH / Ethanol124-Methoxy-2',5'-dihydroxychalcone~90
44-(Dimethylamino)benzaldehydeNaOH / Ethanol244-(Dimethylamino)-2',5'-dihydroxychalcone~75
52-FuraldehydeKOH / Ethanol122'-Hydroxy-5'-(furan-2-yl)chalcone~78

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2',5'-Dihydroxychalcones via Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.

  • Addition of Base: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Protocol 2: General Procedure for the Synthesis of 5-Hydroxyflavanones from 2',5'-Dihydroxychalcones

  • Reaction Setup: Dissolve the synthesized 2',5'-dihydroxychalcone (1 equivalent) in a suitable solvent such as ethanol or pyridine-water mixture.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl) or a base (e.g., sodium acetate) to the solution.

  • Heating: Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is poured into cold water.

  • Isolation and Purification: The resulting precipitate (flavanone) is filtered, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for the Synthesis of 5-Hydroxyflavones from 2',5'-Dihydroxychalcones

  • Reaction Setup: Dissolve the 2',5'-dihydroxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Oxidative Cyclization: Add a catalytic amount of iodine (I₂) to the solution.

  • Heating: Heat the reaction mixture at 100-120 °C for 4-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Isolation and Purification: The precipitated solid (flavone) is collected by filtration, washed with water, and dried. Purification is typically performed by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Pathways and Workflows

G cluster_0 Chalcone Synthesis cluster_1 Flavonoid Synthesis This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aldehyde Aldehyde Aldehyde->Claisen-Schmidt Condensation 2',5'-Dihydroxychalcone 2',5'-Dihydroxychalcone Claisen-Schmidt Condensation->2',5'-Dihydroxychalcone Base (KOH/NaOH) Ethanol, RT Cyclization_Flavanone Intramolecular Michael Addition 2',5'-Dihydroxychalcone->Cyclization_Flavanone Acid or Base Reflux Oxidative_Cyclization_Flavone Oxidative Cyclization 2',5'-Dihydroxychalcone->Oxidative_Cyclization_Flavone I2, DMSO Heat 5-Hydroxyflavanone 5-Hydroxyflavanone Cyclization_Flavanone->5-Hydroxyflavanone 5-Hydroxyflavone 5-Hydroxyflavone Oxidative_Cyclization_Flavone->5-Hydroxyflavone

Caption: Synthetic pathway from this compound to flavonoids.

G start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_base Add aq. KOH/NaOH dissolve->add_base stir Stir at Room Temperature (12-24h) add_base->stir monitor_tlc Monitor by TLC stir->monitor_tlc workup Pour into Ice/Water and Acidify with HCl monitor_tlc->workup Reaction Complete filter Filter the Precipitate workup->filter wash Wash with Cold Water filter->wash dry Dry the Solid wash->dry purify Recrystallize from Ethanol dry->purify product Pure Chalcone Product purify->product

Caption: Experimental workflow for chalcone synthesis.

G This compound This compound Chalcones Chalcones This compound->Chalcones Claisen-Schmidt Condensation Chromones Chromones This compound->Chromones Reaction with C1 Synthon Benzofurans Benzofurans This compound->Benzofurans α-Halogenation then Intramolecular Cyclization Flavanones Flavanones Chalcones->Flavanones Cyclization Flavones Flavones Chalcones->Flavones Oxidative Cyclization

Caption: Synthetic potential of this compound.

References

Application Notes and Protocols: 2-Acetylhydroquinone as an Antioxidant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone (2-AHQ), also known as 2',5'-dihydroxyacetophenone, is a phenolic compound with significant potential for use in cosmetic formulations as a primary antioxidant. Its chemical structure, featuring a hydroquinone moiety, allows it to effectively scavenge free radicals and protect skin from oxidative damage induced by environmental stressors such as UV radiation and pollution.[1] Beyond its antioxidant properties, 2-AHQ has demonstrated anti-inflammatory effects, further enhancing its suitability for skincare applications aimed at mitigating the signs of aging and promoting overall skin health.[2][3]

These application notes provide a comprehensive overview of this compound, including its mechanisms of action, protocols for evaluating its antioxidant efficacy, and guidelines for its incorporation into cosmetic formulations.

Mechanism of Action

This compound exerts its antioxidant effects through multiple pathways:

  • Direct Radical Scavenging: The hydroxyl groups on the hydroquinone ring readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This direct scavenging activity is a hallmark of phenolic antioxidants.

  • Anti-inflammatory Effects: 2-AHQ has been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved by blocking the phosphorylation of extracellular signal-related kinase (ERK) 1/2 and the nuclear translocation of nuclear factor-kappa B (NF-κB) in stimulated macrophages.[2][3] By mitigating inflammatory pathways, 2-AHQ can help to reduce skin redness and irritation.

  • Potential Nrf2 Pathway Activation: While direct evidence for this compound is still emerging, other hydroquinone derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, upregulating the expression of a wide range of protective enzymes. It is plausible that 2-AHQ may also activate this pathway, leading to a more robust and sustained antioxidant defense in skin cells.

Signaling Pathway Diagrams

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK activates IKK IKK TLR4->IKK activates pERK p-ERK1/2 ERK->pERK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription iNOS iNOS NFkB_nuc->iNOS induces transcription NO NO iNOS->NO produces AHQ This compound AHQ->pERK inhibits AHQ->NFkB_nuc inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

nrf2_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 AHQ This compound (potential activator) AHQ->Keap1 potentially modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to AntioxidantEnzymes Antioxidant Response Elements (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription

Caption: Potential activation of the Nrf2 pathway by this compound.

Quantitative Antioxidant Activity Data

While extensive quantitative data for this compound is not yet widely published, the following tables provide a framework for presenting such data once obtained through the experimental protocols outlined below. For comparative purposes, data for structurally related compounds and common antioxidants are included where available.

Table 1: In Vitro Antioxidant Activity of this compound and Reference Compounds

CompoundDPPH Radical Scavenging (IC₅₀, µM)ABTS Radical Scavenging (Trolox Equivalents, TEAC)
This compound Data not availableData not available
Hydroquinone17.444.57 (SC₅₀, µM)
Ascorbic Acid (Vitamin C)~39.48~10.45 (SC₅₀, µM)
TroloxData not available1.00 (by definition)
α-Tocopherol (Vitamin E)Data not availableData not available

Table 2: Cellular Antioxidant Activity of this compound

CompoundCellular Antioxidant Activity (CAA, µmol Quercetin Equivalents/µmol)
This compound Data not available
Quercetin1.00 (by definition)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Workflow:

dpph_workflow PrepDPPH Prepare DPPH Solution (0.1 mM in methanol) Mix Mix DPPH solution with 2-AHQ/control PrepDPPH->Mix PrepSample Prepare 2-AHQ dilutions (in methanol) PrepSample->Mix Incubate Incubate in dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

    • Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to test a range of concentrations.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of 2-AHQ, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the concentration of 2-AHQ to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Workflow:

abts_workflow PrepABTS Generate ABTS•⁺ radical cation (ABTS + Potassium Persulfate) DiluteABTS Dilute ABTS•⁺ solution to working concentration PrepABTS->DiluteABTS Mix Mix ABTS•⁺ solution with 2-AHQ/control DiluteABTS->Mix PrepSample Prepare 2-AHQ dilutions PrepSample->Mix Incubate Incubate in dark (e.g., 7 minutes) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a series of dilutions.

    • Trolox should be used as a standard to create a calibration curve.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of 2-AHQ, Trolox standards, or solvent (as a blank) to the wells.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 7 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Generate a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of 2-AHQ by comparing its percentage of inhibition to the Trolox standard curve. The TEAC value is expressed as µM of Trolox equivalents per µM of 2-AHQ.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Workflow:

caa_workflow SeedCells Seed Human Keratinocytes (e.g., HaCaT) LoadProbe Load cells with DCFH-DA probe SeedCells->LoadProbe Treat Treat with 2-AHQ and controls LoadProbe->Treat InduceOxidants Induce oxidative stress (e.g., with AAPH) Treat->InduceOxidants MeasureFluorescence Measure fluorescence (DCF formation) InduceOxidants->MeasureFluorescence CalculateCAA Calculate CAA value MeasureFluorescence->CalculateCAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture human keratinocytes (e.g., HaCaT cell line) under standard conditions.

    • Seed the cells into a 96-well black-walled microplate and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution and incubate.

    • Wash the cells to remove excess probe.

    • Treat the cells with various concentrations of this compound and a standard antioxidant like quercetin.

    • Induce oxidative stress by adding a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation/emission ~485/538 nm).

  • Data Analysis:

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the CAA value using the following equation: CAA unit = 100 - ( ∫SA / ∫CA ) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of Quercetin Equivalents per micromole of 2-AHQ.

Formulation Guidelines for Cosmetic Products

When incorporating this compound into cosmetic formulations, several factors must be considered to ensure its stability and efficacy.

  • pH: Phenolic antioxidants are often more stable in slightly acidic formulations. The optimal pH for a formulation containing 2-AHQ should be determined through stability testing, but a starting point in the range of pH 4.5-6.0 is recommended.

  • Protection from Oxidation: this compound, like other hydroquinones, is susceptible to oxidation, which can lead to discoloration (browning) and a loss of activity. To minimize this:

    • Incorporate chelating agents such as disodium EDTA to bind metal ions that can catalyze oxidation.

    • Consider using synergistic antioxidants. For example, combining 2-AHQ with ascorbic acid (Vitamin C) or tocopherol (Vitamin E) may enhance its stability and overall antioxidant effect.

    • Use airless packaging to minimize exposure to oxygen.

  • Solubility: this compound is soluble in alcohols and glycols. When formulating oil-in-water emulsions, it should be dissolved in the water phase, potentially with the use of a co-solvent like propanediol, before emulsification.

  • Photostability: The photostability of 2-AHQ in the final formulation should be evaluated. Exposure to UV light can degrade the molecule and reduce its efficacy. The inclusion of UV filters or the use of opaque packaging can help to protect the product.

  • Concentration: The effective concentration of 2-AHQ in a cosmetic formulation will depend on the specific product type and desired claims. Typical use levels for antioxidants in cosmetics range from 0.1% to 2.0%. Efficacy and safety testing should be conducted to determine the optimal concentration.

Safety and Regulatory Considerations

  • Skin Irritation: this compound is classified as a skin irritant. It is crucial to conduct dermatological safety testing, such as patch testing, on the final formulation to ensure it is non-irritating and well-tolerated for consumer use.

  • Regulatory Status: The use of this compound in cosmetic products is subject to regional regulations. It is the responsibility of the formulator to ensure compliance with all applicable laws and guidelines.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic formulations, offering both potent antioxidant and anti-inflammatory benefits. By understanding its mechanisms of action and following appropriate formulation and testing protocols, researchers and product developers can effectively harness its properties to create advanced skincare products that protect against oxidative stress and promote a healthier, more youthful-looking complexion. Further research to generate specific quantitative data on its antioxidant capacity and to explore its potential to activate the Nrf2 pathway will be invaluable in fully elucidating its benefits.

References

Application Notes and Protocols for Evaluating 2-Acetylhydroquinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 2-Acetylhydroquinone (2-AHQ), a hydroquinone derivative. The protocols outlined below detail key cell-based assays to elucidate the mechanisms of 2-AHQ-induced cell death, which is often associated with oxidative stress and apoptosis, common mechanisms for quinone-containing compounds.[1][2][3]

Introduction to this compound and its Potential Cytotoxicity

This compound (2-AHQ) is an aromatic organic compound.[4][5] While specific toxicological data for 2-AHQ is limited, its hydroquinone structure suggests a potential for cytotoxicity. Hydroquinones and their quinone derivatives are known to be redox-active molecules that can participate in redox cycling, leading to the formation of reactive oxygen species (ROS). An excess of ROS can induce oxidative stress, causing damage to cellular macromolecules such as DNA, lipids, and proteins, ultimately leading to cell death through pathways like apoptosis. Therefore, evaluating the cytotoxic potential of 2-AHQ and understanding its underlying mechanisms are crucial for risk assessment and potential therapeutic applications.

The following protocols describe a panel of standard in vitro assays to comprehensively assess the cytotoxicity of 2-AHQ. These assays measure key indicators of cell health, including metabolic activity, membrane integrity, ROS production, mitochondrial function, and apoptosis.

Experimental Workflow for Assessing 2-AHQ Cytotoxicity

The following diagram outlines a typical workflow for a comprehensive evaluation of 2-AHQ cytotoxicity.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Pathway Analysis A Cell Seeding & Culture B Treatment with 2-AHQ (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C D Membrane Integrity Assay (e.g., LDH) B->D E Data Analysis: IC50 Determination C->E D->E F ROS Detection Assay E->F G Mitochondrial Membrane Potential Assay E->G H Caspase Activity Assay E->H I Apoptosis/Necrosis Staining E->I J Integrate Data from All Assays F->J G->J H->J I->J K Elucidate Signaling Pathway J->K L Conclusion on 2-AHQ Cytotoxicity K->L

Figure 1: Experimental workflow for 2-AHQ cytotoxicity assessment.

Key Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of 2-AHQ (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with 2-AHQ as described previously. Include a positive control (e.g., H₂O₂) and a negative control.

  • Loading with DCFH-DA: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader or flow cytometer.

Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or TMRE.

Protocol (using JC-1):

  • Cell Seeding and Treatment: Seed cells and treat with 2-AHQ.

  • JC-1 Staining: After treatment, incubate the cells with 2.5 µg/mL JC-1 dye for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green (Ex/Em ~510/527 nm). Measure the fluorescence of both red and green channels. The ratio of red to green fluorescence is used to determine the change in ΔΨm.

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7.

Protocol (using a fluorogenic substrate):

  • Cell Seeding and Treatment: Seed cells and treat with 2-AHQ.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer.

  • Caspase Reaction: Add a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Incubate at 37°C for 1-2 hours. The cleavage of the substrate by active caspases releases a fluorescent group (e.g., AMC), which can be measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Data Presentation

The following tables present hypothetical data for the described assays to illustrate the potential cytotoxic effects of 2-AHQ.

Table 1: Cell Viability (MTT Assay) and Membrane Integrity (LDH Assay) after 24h Treatment with 2-AHQ.

2-AHQ Conc. (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Control)100 ± 5.25.1 ± 1.3
195.3 ± 4.88.2 ± 1.9
1078.1 ± 6.125.6 ± 3.4
5045.7 ± 3.962.3 ± 5.1
10021.4 ± 2.585.9 ± 6.8

Table 2: Mechanistic Insights into 2-AHQ Cytotoxicity after 6h Treatment.

2-AHQ Conc. (µM)ROS Production (Fold Change)ΔΨm (Red/Green Ratio)Caspase-3/7 Activity (Fold Change)
0 (Control)1.0 ± 0.12.5 ± 0.21.0 ± 0.1
11.2 ± 0.22.3 ± 0.31.1 ± 0.2
102.8 ± 0.41.5 ± 0.22.4 ± 0.3
505.1 ± 0.60.8 ± 0.14.8 ± 0.5
1007.9 ± 0.80.4 ± 0.16.2 ± 0.7

Proposed Signaling Pathway for 2-AHQ-Induced Cytotoxicity

Based on the known mechanisms of quinone toxicity, the following signaling pathway is proposed for 2-AHQ-induced cytotoxicity.

G cluster_0 Cellular Entry & Redox Cycling cluster_1 Oxidative Stress & Cellular Damage cluster_2 Apoptotic Pathway Activation AHQ This compound (2-AHQ) Redox Redox Cycling AHQ->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage DNADamage DNA Damage OxidativeStress->DNADamage ProteinDamage Protein Damage OxidativeStress->ProteinDamage MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MitoDamage->MMP_Loss Casp3 Caspase-3 Activation DNADamage->Casp3 CytoC Cytochrome c Release MMP_Loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed signaling pathway of 2-AHQ-induced apoptosis.

Conclusion

The provided protocols and application notes offer a robust framework for investigating the cytotoxicity of this compound. By employing a multi-assay approach, researchers can not only quantify the cytotoxic potential of 2-AHQ but also gain valuable insights into its mechanisms of action, particularly concerning the induction of oxidative stress and apoptosis. This information is critical for the safety assessment of 2-AHQ and for exploring its potential in drug development.

References

Protocol for Evaluating the Anti-inflammatory Effects of 2-Acetylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a critical area of drug discovery. 2-Acetylhydroquinone (2-AHQ), also known as 2,5-dihydroxyacetophenone, has emerged as a promising candidate with potential anti-inflammatory properties. This document provides detailed application notes and protocols for testing the anti-inflammatory effects of 2-AHQ using both in vitro and in vivo models. The methodologies described herein focus on key inflammatory mediators and signaling pathways to provide a comprehensive evaluation of the compound's efficacy and mechanism of action.

In Vitro Anti-inflammatory Activity Assessment

The murine macrophage cell line RAW 264.7 is a widely used and reliable in vitro model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Experimental Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate well plates (e.g., 96-well for NO and cytokine assays, 24-well or 6-well for protein analysis) at a density that allows for 70-80% confluency at the time of treatment.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. A vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) should be included.

  • Stimulate the cells with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

2. Measurement of Nitric Oxide (NO) Production:

  • NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β):

  • The levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the cell culture supernatant can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-6, and IL-1β.

    • Typically, this involves adding the supernatant to antibody-pre-coated wells, followed by the addition of detection antibodies and a substrate for color development.

    • Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the provided standards.

4. Measurement of Prostaglandin E2 (PGE2) Production:

  • PGE2 levels in the cell culture supernatant can be quantified using a competitive enzyme immunoassay (EIA) kit.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Follow the manufacturer's protocol for the PGE2 EIA kit.

    • This assay typically involves competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.

    • The intensity of the resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.

Data Presentation: In Vitro Inhibition of Inflammatory Mediators by this compound
Inflammatory MediatorAssay Method2-AHQ Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Nitric Oxide (NO)Griess Assay10Data not available~20-50
50Data not available
100Data not available
TNF-αELISA10Dose-dependent decreaseData not available
50Dose-dependent decrease
100Dose-dependent decrease
IL-6ELISA10Dose-dependent decreaseData not available
50Dose-dependent decrease
100Dose-dependent decrease
IL-1βELISA10Dose-dependent decreaseData not available
50Dose-dependent decrease
100Dose-dependent decrease
PGE2EIA10Dose-dependent decreaseData not available
50Dose-dependent decrease
100Dose-dependent decrease

Note: Specific quantitative values for percentage inhibition and IC50 for this compound are not consistently available in the cited literature. The table reflects the reported dose-dependent inhibitory effects. Researchers should determine these values empirically.

Investigation of Molecular Mechanisms

This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow: Western Blot Analysis of NF-κB and MAPK Signaling

G cluster_cell_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with 2-AHQ start->pretreat stimulate Stimulate with LPS pretreat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p-p65, p-ERK) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Experimental workflow for Western blot analysis of signaling proteins.
Protocol: Western Blot Analysis

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of p65 (a subunit of NF-κB) and ERK1/2 (a key MAPK), as well as their total protein counterparts.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes induces transcription AHQ This compound AHQ->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_active IκB degradation

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[2][3] LPS activation of TLR4 can trigger the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote the expression of inflammatory genes.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (e.g., MEK1/2) MAP3K->MAP2K phosphorylates ERK ERK1/2 MAP2K->ERK phosphorylates AP1 AP-1 ERK->AP1 activates Nucleus Nucleus ERK->Nucleus translocation Genes Pro-inflammatory Genes AP1->Genes induces transcription AHQ This compound AHQ->MAP2K inhibits

References

Application of 2-Acetylhydroquinone in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylhydroquinone (2-AHQ), a derivative of hydroquinone, presents a versatile molecular structure for applications in polymer chemistry. Its bifunctional hydroxyl groups, combined with the acetyl moiety, allow it to be incorporated into polymer chains as a monomer, function as a modifying agent, or act as a stabilizer. This document provides detailed application notes and experimental protocols for the potential uses of this compound in the synthesis of polyesters and polyurethanes, as an antioxidant in polymer formulations, and as a monomer for redox-active polymers. The protocols provided are based on established methods for structurally similar hydroquinone derivatives and are intended to serve as a starting point for research and development.

Introduction

This compound (chemical formula: C₈H₈O₃) is a substituted hydroquinone that possesses two hydroxyl groups and an acetyl group attached to the benzene ring. This unique combination of functional groups makes it a candidate for several applications in polymer science. While its use as a matrix-assisted laser desorption/ionization (MALDI) matrix compound for synthetic polymers is documented, its broader applications in polymer synthesis and modification are less explored in publicly available literature.[1] This document aims to bridge this gap by providing detailed potential applications and adaptable experimental protocols.

Application as a Monomer in Polymer Synthesis

The two hydroxyl groups of this compound enable it to act as a diol monomer in condensation polymerization reactions, leading to the formation of polyesters and polyurethanes. The presence of the acetyl group can impart specific properties to the resulting polymers, such as increased polarity, altered solubility, and potential for post-polymerization modification.

Synthesis of Polyesters

This compound can be incorporated into polyester chains to enhance properties such as thermal stability and to introduce a reactive pendant group. The following is a generalized protocol for the synthesis of a copolyester using this compound, based on methods for other substituted hydroquinones.[2][3][4]

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

  • Materials:

    • This compound (2-AHQ)

    • Aromatic dicarboxylic acid (e.g., terephthalic acid) or its dimethyl ester (e.g., dimethyl terephthalate)

    • A primary diol (e.g., ethylene glycol)

    • Catalyst (e.g., antimony trioxide, zinc acetate, or titanium-based catalyst)

    • Heat stabilizer (e.g., a phosphite antioxidant)

  • Procedure:

    • Esterification/Transesterification:

      • Charge the reactor with the dicarboxylic acid or its diester, the primary diol (in excess), and this compound. The molar ratio of diols (primary diol + 2-AHQ) to diacid/diester should be approximately 1.2:1 to 2.2:1.

      • Add the catalyst (e.g., 200-300 ppm of antimony trioxide).

      • Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring.

      • Water or methanol will be generated as a byproduct and should be continuously removed by distillation.

      • Monitor the reaction until the theoretical amount of byproduct is collected (typically 2-4 hours).

    • Polycondensation:

      • Increase the temperature to 250-280°C.

      • Gradually reduce the pressure to below 1 Torr to facilitate the removal of excess diol and promote chain growth.

      • Continue the reaction under high vacuum and elevated temperature, monitoring the viscosity of the melt (e.g., through stirrer torque).

      • Once the desired viscosity is reached (indicating the target molecular weight), stop the reaction by cooling the polymer under nitrogen.

      • Extrude the polymer from the reactor and pelletize for further analysis.

Quantitative Data (Hypothetical based on related monomers):

PropertyExpected Outcome with 2-AHQRationale
Glass Transition Temp. (Tg)Increased compared to aliphatic polyestersIntroduction of a rigid aromatic ring.
Thermal StabilityPotentially enhancedAromatic structure of 2-AHQ.
SolubilityModified, potentially increased in polar solventsThe presence of the polar acetyl group.
Synthesis of Polyurethanes

As a diol, this compound can serve as a chain extender in the synthesis of polyurethanes, contributing to the hard segment of the polymer. This can influence the microphase separation and resulting mechanical properties of the polyurethane.[5]

Experimental Protocol: One-Shot Polyurethane Synthesis

  • Materials:

    • Polyol (e.g., polypropylene glycol, polyester polyol)

    • Diisocyanate (e.g., MDI - methylene diphenyl diisocyanate, TDI - toluene diisocyanate)

    • This compound (as chain extender)

    • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Procedure:

    • Pre-dry the polyol and this compound under vacuum at 80-100°C for several hours to remove moisture.

    • In a reaction vessel under a dry nitrogen atmosphere, mix the pre-dried polyol and this compound.

    • Add the catalyst to the mixture and stir until homogeneous.

    • Add the diisocyanate to the mixture with vigorous stirring. The NCO:OH ratio is typically maintained between 1.02 and 1.10.

    • After a few minutes of vigorous mixing, pour the reacting mixture into a preheated mold.

    • Cure the polymer in an oven at a specified temperature (e.g., 80-120°C) for several hours.

    • Post-cure the polyurethane at room temperature for several days to ensure complete reaction.

Application as an Antioxidant

Hydroquinone and its derivatives are well-known antioxidants that can inhibit the oxidative degradation of polymers by scavenging free radicals. This compound is expected to exhibit similar antioxidant properties, making it a potential stabilizer for various polymer systems, including polyolefins, styrenics, and elastomers.

Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)

This protocol is for assessing the intrinsic radical scavenging activity of this compound, which is indicative of its potential as a primary antioxidant.

  • Materials:

    • This compound (2-AHQ)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or ethanol

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of solutions of 2-AHQ in methanol at different concentrations.

    • In a cuvette, mix a specific volume of the DPPH stock solution with a specific volume of a 2-AHQ solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).

    • A control sample containing only DPPH and methanol should also be measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 2-AHQ.

Application as a Monomer for Redox-Active Polymers

The hydroquinone moiety of this compound can be reversibly oxidized to the corresponding quinone. Polymers containing this functionality are known as redox-active polymers and have applications in batteries, sensors, and electrochromic devices. While the direct polymerization of this compound has not been extensively reported, enzymatic or oxidative polymerization methods used for hydroquinone could be adapted.

Experimental Protocol: Enzymatic Polymerization (Conceptual)

This protocol is based on the enzymatic polymerization of other phenolic compounds.

  • Materials:

    • This compound (2-AHQ)

    • Enzyme (e.g., horseradish peroxidase or a laccase)

    • Oxidizing agent (e.g., hydrogen peroxide for peroxidase, or air/oxygen for laccase)

    • Buffer solution (to maintain optimal pH for the enzyme)

  • Procedure:

    • Dissolve this compound in the appropriate buffer solution.

    • Add the enzyme to the solution.

    • Initiate the polymerization by adding the oxidizing agent. If using hydrogen peroxide, it may be added slowly over time to avoid enzyme deactivation.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring for a specified duration (e.g., 24 hours).

    • The polymer will precipitate out of the solution.

    • Isolate the polymer by filtration or centrifugation.

    • Wash the polymer with water and a suitable organic solvent (e.g., methanol) to remove unreacted monomer and enzyme.

    • Dry the polymer under vacuum.

Visualizations

Diagram 1: Synthesis of a Polyester with this compound

polyester_synthesis cluster_monomers AHQ This compound Reactor Reactor (180-220°C, N2) AHQ->Reactor DCA Dicarboxylic Acid DCA->Reactor Catalyst Catalyst Catalyst->Reactor Polycondensation Polycondensation (250-280°C, Vacuum) Reactor->Polycondensation Oligomers Byproduct1 Water/Methanol Reactor->Byproduct1 Polyester Polyester with Pendant Acetyl Groups Polycondensation->Polyester Byproduct2 Excess Diol Polycondensation->Byproduct2 antioxidant_mechanism Polymer Polymer Chain Radical Free Radical (R•) Polymer->Radical Initiation (Heat, UV) AHQ This compound (Ar-(OH)2) Radical->AHQ H• donation StableProduct Stable Product (R-H) Radical->StableProduct Oxidation Oxidative Degradation Radical->Oxidation StableRadical Stabilized 2-AHQ Radical (Ar-O•) AHQ->StableRadical StableRadical->Radical Termination

References

Isolating 2-Acetylhydroquinone from Natural Sources: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of 2-Acetylhydroquinone (2',5'-Dihydroxyacetophenone) from its known natural sources, primarily the roots of Cynanchum wilfordii and fruiting bodies of Ganoderma species. This compound is of significant interest due to its potential therapeutic properties.

Introduction

This compound is a phenolic compound that has been identified in several plant and fungal species. Research has highlighted its various biological activities, making it a target for natural product chemists and pharmacologists. This guide outlines the essential techniques for its extraction, purification, and characterization.

Data Presentation

The following table summarizes the reported quantitative data for this compound content in natural extracts.

Natural SourcePlant/Fungal PartExtraction SolventCompoundConcentration/YieldReference
Cynanchum wilfordiiRoot90% Ethanol2,5-Dihydroxyacetophenone1.0 mg/g of extract[1]
Cynanchum wilfordiiRootMethanol2,5-Dihydroxyacetophenone0.035%[2]
Ganoderma cochlearFruiting BodiesEthanol2,5-DihydroxyphenylethanoneNot explicitly quantified, but isolated[3]

Experimental Protocols

Protocol 1: Isolation of this compound from Cynanchum wilfordii Roots

This protocol is based on methodologies reported for the extraction and quantification of acetophenones from Cynanchum wilfordii[1][2].

1. Plant Material and Extraction:

  • 1.1. Material Preparation: Air-dry the roots of Cynanchum wilfordii at room temperature and grind them into a fine powder.

  • 1.2. Extraction:

    • Macerate the powdered root material (1 kg) with 90% ethanol (10 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

2. Solvent Partitioning:

  • 2.1. Initial Partitioning: Suspend the crude ethanol extract in distilled water and partition it successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • 2.2. Fraction Selection: The ethyl acetate fraction is typically enriched with phenolic compounds, including this compound. Concentrate this fraction for further purification.

3. Chromatographic Purification:

  • 3.1. Column Chromatography:

    • Stationary Phase: Silica gel (70-230 mesh).

    • Column Preparation: Prepare a silica gel column packed in a suitable solvent (e.g., n-hexane).

    • Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried sample onto the top of the column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting from 100:0 to 0:100 v/v).

    • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

    • TLC Analysis: Use silica gel TLC plates with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., ferric chloride solution for phenolic compounds).

    • Pooling and Concentration: Combine the fractions containing the target compound (identified by comparison with a standard, if available) and concentrate them under reduced pressure.

  • 3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the enriched fraction from column chromatography to preparative HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. The exact gradient program should be optimized based on analytical HPLC.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Final Step: Evaporate the solvent from the collected fraction to obtain the pure compound.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation of this compound from Ganoderma Species

This protocol is adapted from the methodology described for the isolation of 2,5-dihydroxyphenylethanone from Ganoderma cochlear.

1. Fungal Material and Extraction:

  • 1.1. Material Preparation: Dry the fruiting bodies of the Ganoderma species and grind them into a powder.

  • 1.2. Extraction:

    • Perform a triple ethanol reflux extraction on the powdered fungal material.

    • Combine the extracts and concentrate them under reduced pressure to yield a crude extract.

2. Solvent Partitioning and Initial Fractionation:

  • 2.1. Partitioning: Suspend the crude extract in water and partition it with ethyl acetate.

  • 2.2. Macroporous Resin Chromatography:

    • Decolorize the ethyl acetate fraction using a macroporous adsorption resin (e.g., D101).

    • Elute with a methanol-water gradient (e.g., 50%, 70%, 90%, and 100% methanol). Collect the fractions.

3. Chromatographic Purification:

  • 3.1. Silica Gel Column Chromatography:

    • Subject the fraction containing this compound (as determined by TLC) to silica gel column chromatography.

    • Use a gradient of ethyl acetate and petroleum ether for elution.

    • Monitor the fractions by TLC to identify and pool those containing the pure compound.

4. Characterization:

  • Confirm the structure and purity of the isolated compound using spectroscopic techniques (NMR and MS).

Visualizations

The following diagrams illustrate the experimental workflows for the isolation of this compound.

Isolation_Workflow_Cynanchum Start Dried & Powdered Cynanchum wilfordii Roots Extraction Maceration with 90% Ethanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) EtOAc_Fraction->Column_Chrom Fractions Fraction Collection & TLC Monitoring Column_Chrom->Fractions Enriched_Fraction Enriched this compound Fraction Fractions->Enriched_Fraction Prep_HPLC Preparative HPLC (C18, Methanol:Water gradient) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Spectroscopic Characterization (NMR, MS) Pure_Compound->Characterization

Caption: Workflow for isolating this compound from Cynanchum wilfordii.

Isolation_Workflow_Ganoderma Start Dried & Powdered Ganoderma Fruiting Bodies Extraction Ethanol Reflux Extraction Start->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Water & Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Macroporous_Resin Macroporous Resin Chromatography (Methanol:Water gradient) EtOAc_Fraction->Macroporous_Resin Target_Fraction Target Fraction Macroporous_Resin->Target_Fraction Column_Chrom Silica Gel Column Chromatography (Ethyl Acetate:Petroleum Ether gradient) Target_Fraction->Column_Chrom Pure_Compound Pure this compound Column_Chrom->Pure_Compound Characterization Spectroscopic Characterization (NMR, MS) Pure_Compound->Characterization

Caption: Workflow for isolating this compound from Ganoderma species.

References

Application Notes and Protocols for the Analysis of 2-Acetylhydroquinone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone (2',5'-dihydroxyacetophenone) is a phenolic compound of interest in various fields, including pharmacology and toxicology, due to its potential biological activities. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, insights into a relevant signaling pathway of this compound are presented.

Analytical Method: LC-MS/MS for this compound Quantification

This section outlines a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is based on a validated assay for the structurally similar compound 2',4',6'-trihydroxyacetophenone (THAP) and is adapted for this compound.[1][2][3]

Principle

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation using a C18 reverse-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Instrumentation and Reagents
  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., Gemini C18, 2.1 x 50 mm, 3 µm) is suitable for separation.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

    • This compound reference standard

    • Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample)

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution with 50% methanol to create calibration standards and QC samples at various concentrations.

  • Spiked Samples: Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

G plasma 100 µL Plasma Sample acetonitrile Add 300 µL Acetonitrile with Internal Standard plasma->acetonitrile vortex Vortex for 2 min acetonitrile->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the protein precipitation-based extraction of this compound from plasma samples.

3. LC-MS/MS Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer. For this compound (C₈H₈O₃, MW: 152.15), precursor and product ions would be optimized.

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the expected performance characteristics of the analytical method for this compound, based on data from the validated method for the structurally similar compound 2',4',6'-trihydroxyacetophenone (THAP).[1][2]

ParameterSpecificationResult (Based on THAP data)
Linearity Range Correlation coefficient (r²) ≥ 0.990.1 - 100 µg/mL (r² ≥ 0.9987)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 µg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1 - 8.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.4 - 9.1%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-7.3 to 5.6%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.8 to 4.2%
Recovery (%) Consistent and reproducible85.2 - 93.4%
Matrix Effect (%) Minimal ion suppression/enhancement102.3 - 113.6%
Stability Stable under relevant conditionsStable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Signaling Pathway Involvement of this compound

This compound (specifically referred to as 2',5'-Dihydroxyacetophenone in some literature) has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. It can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibitory effect is achieved by blocking the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the nuclear translocation of Nuclear Factor-kappa B (NF-κB).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK Activates IkB_NFkB IκB-NF-κB Complex TLR4->IkB_NFkB Activates p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation NFkB_n NF-κB p_ERK->NFkB_n Activates IkB IκB NFkB NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Acetylhydroquinone This compound Acetylhydroquinone->p_ERK Inhibits Acetylhydroquinone->NFkB_n Inhibits Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Cytokines TNF-α, IL-6 Gene->Cytokines

References

Application Notes and Protocols for the Use of 2-Acetylhydroquinone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Acetylhydroquinone (also known as 2',5'-dihydroxyacetophenone) as a versatile reagent in the synthesis of various chemical compounds, particularly flavonoids and their precursors. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in their synthetic endeavors.

Introduction

This compound is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive acetyl group and two hydroxyl groups on the benzene ring, allows for a variety of chemical transformations. It is a solid compound with a melting point of 202-203 °C.[1] This reagent is particularly useful in the synthesis of chalcones, which are precursors to a wide range of biologically active flavonoids. The hydroxyl groups also impart antioxidant and anti-inflammatory properties to the parent molecule and its derivatives.

Key Applications of this compound

This compound is primarily utilized in the following key reactions:

  • Claisen-Schmidt Condensation: This reaction is fundamental for the synthesis of 2',5'-dihydroxychalcones, which are the immediate precursors to various flavonoids.

  • Synthesis of Flavonoids: Through subsequent cyclization and other modifications of the chalcone backbone, various classes of flavonoids, including flavones and flavanones, can be synthesized.

  • Fries Rearrangement: this compound itself can be synthesized via the Fries rearrangement of hydroquinone diacetate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

This protocol describes the synthesis of this compound from hydroquinone diacetate.

Reaction Scheme:

G Hydroquinone Diacetate Hydroquinone Diacetate This compound This compound Hydroquinone Diacetate->this compound AlCl₃, 160-165 °C

Figure 1: Synthesis of this compound.

Materials:

  • Hydroquinone diacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • A mixture of 50 g (0.257 mole) of dry hydroquinone diacetate and 116 g (0.87 mole) of anhydrous aluminum chloride is finely powdered and placed in a 500-ml round-bottomed flask fitted with an air condenser.

  • The flask is slowly heated in an oil bath. The temperature is gradually raised to 110–120 °C over 30 minutes, at which point the evolution of hydrogen chloride begins.

  • The temperature is then slowly increased to 160–165 °C and maintained for approximately 3 hours.

  • After cooling to room temperature, the reaction mixture is treated with 350 g of crushed ice followed by 25 ml of concentrated hydrochloric acid to decompose the excess aluminum chloride.

  • The resulting solid is collected by filtration and washed with two 100-ml portions of cold water.

  • The crude product is recrystallized from 4 liters of water to yield 25–30 g (64–77%) of this compound as green, silky needles.

Protocol 2: General Procedure for the Synthesis of 2',5'-Dihydroxychalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with various aromatic aldehydes to form 2',5'-dihydroxychalcones.

Reaction Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up This compound This compound Base (e.g., KOH) Base (e.g., KOH) This compound->Base (e.g., KOH) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Base (e.g., KOH) Stirring at room temperature Stirring at room temperature Base (e.g., KOH)->Stirring at room temperature Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Acidification (e.g., HCl) Acidification (e.g., HCl) Stirring at room temperature->Acidification (e.g., HCl) Precipitation Precipitation Acidification (e.g., HCl)->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2',5'-Dihydroxychalcone 2',5'-Dihydroxychalcone Recrystallization->2',5'-Dihydroxychalcone G 2',5'-Dihydroxychalcone 2',5'-Dihydroxychalcone Flavone Flavone 2',5'-Dihydroxychalcone->Flavone I₂ / DMSO G Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) This compound Derivatives This compound Derivatives This compound Derivatives->NF-κB Pathway Inhibition

References

Formulation of 2-Acetylhydroquinone for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone, also known as 2',5'-dihydroxyacetophenone (DHAP), is a naturally occurring phenolic compound found in various plants, including Rehmannia glutinosa.[1][2] It has garnered significant interest in the scientific community for its potent anti-inflammatory and antioxidant properties.[1][2][3] Preclinical studies have demonstrated its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism of action involves the modulation of critical signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways.

These attributes make this compound a promising candidate for further investigation in various disease models, particularly those with an inflammatory component. This document provides detailed application notes and protocols for the formulation and administration of this compound for in vivo research, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation for in vivo studies.

PropertyValueReference
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Yellow to yellow-green crystalline solid
Melting Point 204-206 °C
Solubility Soluble in alcohol and dioxane. Insoluble in cold water, ether, and benzene.
Storage Store below +30°C

Formulation Protocol for Oral Administration in Mice

Given its poor solubility in water, a suitable vehicle is required to ensure uniform delivery and bioavailability of this compound for oral administration. The following protocol is based on established practices for poorly water-soluble compounds and findings from a study that administered this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile physiological saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile physiological saline.

    • Note: This vehicle composition is a standard and effective formulation for administering hydrophobic compounds in preclinical studies. The components serve to dissolve and stabilize the compound for oral delivery.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.

    • In a sterile microcentrifuge tube, add the weighed this compound.

    • Add a small amount of DMSO to first dissolve the compound.

    • Add the remaining vehicle components (PEG400, Tween 80, and saline) to the dissolved compound and vortex thoroughly to create a homogenous suspension.

    • The final concentration of the suspension should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.

  • Administration:

    • Before each administration, vortex the suspension vigorously to ensure uniformity.

    • Administer the formulation to mice via oral gavage using an appropriately sized gavage needle.

    • The control group should receive the same volume of the vehicle solution without the active compound.

Dosage Information from an In Vivo Study:

A study investigating the hypouricemic effect of 2,5-Dihydroxyacetophenone in hyperuricemic mice utilized the following oral dosages:

Dosage GroupDose (mg/kg)
Low Dose20
Medium Dose40
High Dose80

Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and disease indication.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of this compound in vivo.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatization of Animals B Randomization into Groups (Control & Treatment) A->B D Induction of Inflammation (e.g., LPS injection) B->D C Preparation of This compound Formulation E Oral Administration of This compound or Vehicle C->E D->E Pre- or Post-treatment F Monitoring of Clinical Signs & Body Weight E->F G Collection of Blood & Tissues F->G H Analysis of Inflammatory Markers (e.g., Cytokines, NO) G->H I Histopathological Examination G->I

Experimental workflow for in vivo studies.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.

NF_kB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Acetylhydroquinone This compound Acetylhydroquinone->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Activates ERK_pathway cluster_membrane_erk Cell Membrane cluster_cytoplasm_erk Cytoplasm cluster_nucleus_erk Nucleus Receptor_erk Growth Factor/ Cytokine Receptor Ras Ras Receptor_erk->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc p-ERK1/2 ERK->ERK_nuc Translocation Acetylhydroquinone_erk This compound Acetylhydroquinone_erk->ERK Inhibits Phosphorylation TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Genes_erk Inflammatory Gene Expression TF->Genes_erk Induces

References

Application Notes and Protocols for the Electrochemical Detection of 2-Acetylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the electrochemical detection of 2-Acetylhydroquinone (also known as 2',5'-dihydroxyacetophenone). While specific quantitative performance data for this compound is limited in published literature, its structural similarity to hydroquinone allows for the adaptation of well-established electrochemical methods. The acetyl group, being electron-withdrawing, is expected to shift the oxidation potential of this compound to more positive values compared to hydroquinone. This document outlines the principles, experimental procedures, and expected outcomes for its detection.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface. When a potential is applied, this compound undergoes a redox reaction, typically a two-electron, two-proton process, to form 2-acetyl-p-benzoquinone. The resulting current is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis.

Various voltammetric techniques can be employed, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). To enhance sensitivity and selectivity, the working electrode is often modified with nanomaterials.

Signaling Pathway

The electrochemical oxidation of this compound at an electrode surface follows a pathway analogous to that of hydroquinone. The process involves the transfer of electrons from the hydroxyl groups to the electrode, coupled with the release of protons.

G AHQ This compound Intermediate Radical Intermediate AHQ->Intermediate - e⁻, - H⁺ AQ 2-Acetyl-p-benzoquinone Intermediate->AQ - e⁻, - H⁺ AQ->AHQ

Figure 1: Proposed electrochemical oxidation pathway of this compound.

Experimental Workflow

The general workflow for the electrochemical detection of this compound involves several key steps, from electrode preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Working Electrode Preparation/Modification E1 Electrochemical Cell Assembly P1->E1 P2 Electrolyte Solution Preparation P2->E1 P3 This compound Standard Solution Preparation E2 Voltammetric Measurement (CV, DPV, or SWV) P3->E2 E1->E2 A1 Peak Current Measurement E2->A1 A2 Calibration Curve Construction A1->A2 A3 Concentration Determination A2->A3

Figure 2: General experimental workflow for electrochemical detection.

Quantitative Data Summary

Electrode ModificationTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Reference
CeO₂/GCEDPVNot Specified0.9[1]
Co@SnO₂–PANI/GCEDPV0.02 - 200,0000.00494[2]
α-Fe₂O₃-GO/GCECV5 - 50Not Specified[3]
MnO₂ NRs/GO/GCEDPV0.5 - 3000.012[4]

GCE: Glassy Carbon Electrode, GO: Graphene Oxide, NRs: Nanorods, PANI: Polyaniline.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the electrochemical detection of this compound.

Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes a general method for modifying a GCE with a nanomaterial suspension.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (e.g., 0.3 and 0.05 µm alumina slurry)

  • Deionized water

  • Ethanol

  • Nanomaterial suspension (e.g., CeO₂, MnO₂ NRs/GO in a suitable solvent)

  • Micropipette

Protocol:

  • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

  • Rinse the electrode thoroughly with deionized water.

  • Sonnicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed particles.

  • Rinse again with deionized water and allow the electrode to dry at room temperature.

  • Vortex the nanomaterial suspension to ensure homogeneity.

  • Using a micropipette, drop-cast a small volume (typically 5-10 µL) of the nanomaterial suspension onto the active surface of the GCE.

  • Allow the solvent to evaporate completely at room temperature, forming a stable modified layer.

Preparation of Standard Solutions

Materials:

  • This compound (analytical grade)

  • Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a small amount of a suitable solvent (e.g., ethanol or DMSO) if necessary, before diluting with the supporting electrolyte, as this compound has low solubility in cold water.

  • Transfer the solution to a volumetric flask and dilute to the mark with the supporting electrolyte to obtain a stock solution (e.g., 1 mM).

  • Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution with the supporting electrolyte.

Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode: Modified GCE

    • Reference Electrode: Ag/AgCl (saturated KCl)

    • Counter Electrode: Platinum wire or graphite rod

  • Nitrogen gas cylinder (for deoxygenation)

Protocol (using Differential Pulse Voltammetry - DPV):

  • Assemble the three-electrode cell containing a known volume of the supporting electrolyte.

  • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes.

  • Connect the electrodes to the potentiostat.

  • Record a blank DPV scan of the supporting electrolyte.

  • Add a known concentration of the this compound standard solution to the cell.

  • Stir the solution for a short period (e.g., 60 seconds) to ensure homogeneity, then stop stirring and allow the solution to become quiescent.

  • Perform the DPV measurement over a suitable potential range (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl). Typical DPV parameters might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s. These parameters should be optimized for the specific electrode and analyte.

  • Record the voltammogram and measure the peak current corresponding to the oxidation of this compound.

  • Repeat steps 5-8 for each standard solution to construct a calibration curve.

  • For sample analysis, replace the standard solution with the sample solution and repeat the measurement.

Logical Relationships in Electrochemical Sensing

The performance of an electrochemical sensor is dependent on the interplay of several factors. The following diagram illustrates these relationships.

G cluster_electrode Electrode Properties cluster_analyte Analyte & Environment cluster_performance Sensor Performance E_Material Electrode Material P_Sensitivity Sensitivity E_Material->P_Sensitivity E_Modification Surface Modification E_Modification->P_Sensitivity P_Selectivity Selectivity E_Modification->P_Selectivity E_Area Active Surface Area E_Area->P_Sensitivity A_Conc Analyte Concentration P_Linearity Linear Range A_Conc->P_Linearity A_Properties Analyte Properties (Redox Potential) A_Properties->P_Selectivity Env Electrolyte pH & Composition Env->P_Sensitivity Env->P_Selectivity P_LOD Limit of Detection P_Sensitivity->P_LOD P_Linearity->A_Conc

Figure 3: Factors influencing electrochemical sensor performance.

References

Application Notes and Protocols for Studying 2-Acetylhydroquinone Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for investigating the interactions of 2-Acetylhydroquinone with biological macromolecules using various spectroscopic techniques.

Introduction to this compound and its Interactions

This compound, a derivative of hydroquinone, is a compound of interest due to its potential antioxidant properties and its ability to interact with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological profile. Spectroscopic techniques offer powerful, non-invasive tools to study these interactions at a molecular level.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between this compound and a target protein.[1] Changes in the absorption spectrum of the protein or the ligand upon binding can indicate an interaction.

Application Note: Detecting Complex Formation

This method is used to provide initial evidence of binding and to determine the binding constant (Kₐ) and stoichiometry of the interaction. The formation of a ground-state complex between this compound and a protein can lead to a hyperchromic effect, observed as an increase in the absorbance of the protein.[1]

Experimental Protocol: UV-Visible Spectroscopic Titration
  • Materials:

    • This compound stock solution (e.g., 1 mM in a suitable buffer, like phosphate-buffered saline - PBS, pH 7.4).

    • Target protein solution (e.g., 2 µM Human Serum Albumin - HSA in PBS, pH 7.4).

    • Quartz cuvettes with a 1 cm path length.

    • UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound.

    • Record the UV-Vis absorption spectrum of the protein solution alone from 200-400 nm.

    • Titrate the protein solution with increasing concentrations of the this compound stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.

    • Record the absorption spectrum.

    • Correct the spectra for the absorbance of this compound itself by subtracting the spectrum of a corresponding concentration of this compound in buffer.

  • Data Analysis:

    • Analyze the changes in the absorption maxima of the protein (typically around 280 nm for tryptophan and tyrosine residues).

    • The binding constant (Kₐ) and the number of binding sites (n) can be determined by plotting the data using the following equation:

      1 / (A - A₀) = 1 / (A∞ - A₀) + 1 / (Kₐ * (A∞ - A₀) * [Q])

      where A₀ is the absorbance of the protein alone, A is the absorbance at different concentrations of this compound ([Q]), and A∞ is the absorbance at saturation.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 2 µM HSA) titration Titrate Protein with This compound prep_protein->titration prep_ligand Prepare this compound Stock Solution (1 mM) prep_ligand->titration record_spectra Record UV-Vis Spectra (200-400 nm) titration->record_spectra plot_data Plot 1/(A-A₀) vs 1/[Q] record_spectra->plot_data calculate_params Calculate Binding Constant (Kₐ) and Stoichiometry (n) plot_data->calculate_params

UV-Visible Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of small molecules to proteins.[2] It relies on the quenching of the intrinsic fluorescence of proteins (mainly from tryptophan and tyrosine residues) upon interaction with a ligand.

Application Note: Characterizing Binding and Quenching Mechanism

This method is used to determine the binding affinity, binding sites, and the mechanism of fluorescence quenching (static or dynamic). Static quenching involves the formation of a non-fluorescent ground-state complex, while dynamic quenching results from collisional deactivation of the excited state.[3]

Experimental Protocol: Fluorescence Quenching Titration
  • Materials:

    • This compound stock solution (e.g., 1 mM in PBS, pH 7.4).

    • Target protein solution (e.g., 2 µM HSA in PBS, pH 7.4).

    • Quartz fluorescence cuvettes.

    • Spectrofluorometer.

  • Procedure:

    • Set the excitation wavelength to 280 nm (for exciting both tryptophan and tyrosine) or 295 nm (for selectively exciting tryptophan).

    • Record the emission spectrum of the protein solution alone from 300 to 500 nm.

    • Incrementally add small aliquots of the this compound stock solution to the protein solution.

    • After each addition, mix and equilibrate for 2-3 minutes before recording the emission spectrum.

    • Correct the fluorescence intensities for the inner filter effect if necessary.

  • Data Analysis:

    • Quenching Mechanism: The quenching mechanism can be determined using the Stern-Volmer equation:

      F₀ / F = 1 + Ksv * [Q] = 1 + Kq * τ₀ * [Q]

      where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), Ksv is the Stern-Volmer quenching constant, [Q] is the quencher concentration, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for proteins). A linear Stern-Volmer plot at different temperatures that shows decreasing Ksv with increasing temperature suggests static quenching.

    • Binding Parameters: For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be calculated using the double logarithm equation:

      log[(F₀ - F) / F] = log(Kₐ) + n * log[Q]

    • Thermodynamic Parameters: By performing the experiment at different temperatures, the enthalpy (ΔH) and entropy (ΔS) changes can be determined using the van't Hoff equation, which provides insights into the binding forces (e.g., hydrophobic interactions, hydrogen bonds).

Fluorescence_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 2 µM HSA) titration Titrate Protein with This compound prep_protein->titration prep_ligand Prepare this compound Stock Solution (1 mM) prep_ligand->titration record_spectra Record Fluorescence Spectra (Ex: 280/295 nm, Em: 300-500 nm) titration->record_spectra stern_volmer Stern-Volmer Plot (Determine Quenching Mechanism) record_spectra->stern_volmer vanthoff Van't Hoff Plot (Determine Thermodynamic Parameters) record_spectra->vanthoff double_log Double Logarithm Plot (Calculate Kₐ and n) stern_volmer->double_log

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about molecular interactions.[4] Chemical shift perturbation (CSP) is a common NMR method to map the binding site of a small molecule on a protein.

Application Note: Identifying the Binding Site

By observing changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon titration with this compound, the residues involved in the interaction can be identified.

Experimental Protocol: 2D ¹H-¹⁵N HSQC Titration
  • Materials:

    • ¹⁵N-labeled protein (e.g., 50-100 µM in a suitable NMR buffer).

    • Unlabeled this compound stock solution (e.g., 10 mM in the same buffer).

    • NMR tubes.

    • High-field NMR spectrometer with a cryoprobe.

  • Procedure:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Add a small aliquot of the this compound stock solution to the protein sample.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

    • Repeat the titration with increasing concentrations of this compound until no further chemical shift changes are observed or precipitation occurs.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Identify the amide cross-peaks that show significant chemical shift perturbations.

    • The magnitude of the chemical shift change for each residue is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.14-0.2).

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.

    • The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the ligand concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare ¹⁵N-labeled Protein (50-100 µM) titration Titrate Protein with This compound prep_protein->titration prep_ligand Prepare this compound Stock Solution (10 mM) prep_ligand->titration record_spectra Acquire 2D ¹H-¹⁵N HSQC Spectra titration->record_spectra csp_analysis Chemical Shift Perturbation Analysis record_spectra->csp_analysis map_binding_site Map Binding Site on Protein Structure csp_analysis->map_binding_site kd_determination Determine Dissociation Constant (Kd) csp_analysis->kd_determination

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry, particularly under native conditions (native MS), is a powerful tool for directly observing non-covalent protein-ligand complexes, determining binding stoichiometry, and assessing binding affinity.

Application Note: Stoichiometry and Complex Detection

Native MS allows for the direct measurement of the mass of the intact protein-ligand complex, providing unambiguous determination of the number of this compound molecules bound to the protein.

Experimental Protocol: Native Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Materials:

    • This compound and protein solutions in a volatile buffer (e.g., ammonium acetate).

    • Nanospray ESI source.

    • A mass spectrometer capable of high mass analysis (e.g., Q-TOF).

  • Procedure:

    • Prepare a solution containing the protein and a molar excess of this compound in the volatile buffer.

    • Introduce the sample into the mass spectrometer via a nanospray ESI source using gentle instrumental conditions (e.g., low cone voltage, low source temperature) to preserve the non-covalent interactions.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein and the complex.

  • Data Analysis:

    • Deconvolute the resulting m/z spectrum to obtain the masses of the species present.

    • The mass of the protein-ligand complex will be the mass of the protein plus the mass of the bound ligand(s).

    • The stoichiometry is determined by the mass difference between the apo-protein and the complex.

    • Relative quantification of the bound and unbound protein peaks can provide an estimate of the binding affinity.

MS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_complex Prepare Protein-Ligand Complex in Volatile Buffer native_esi Native ESI-MS Analysis prep_complex->native_esi deconvolution Deconvolute Mass Spectrum native_esi->deconvolution stoichiometry Determine Binding Stoichiometry deconvolution->stoichiometry

Mass Spectrometry Experimental Workflow

Data Presentation: Summary of Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the described experiments. Note that the values for this compound are illustrative and should be replaced with experimentally determined data. For protein binding, data for the closely related analog, 2-tert-butylhydroquinone (TBHQ), is provided as a reference.

Table 1: Binding Parameters of Hydroquinone Derivatives with Bovine Serum Albumin (BSA)

CompoundTechniqueBinding Constant (Kₐ) (M⁻¹)Number of Binding Sites (n)Reference
2-tert-butylhydroquinoneFluorescence Spectroscopy1.35 x 10⁴ (at 298 K)~1
This compoundExperimental ValueTBDTBD

TBD: To Be Determined

Table 2: Thermodynamic Parameters for the Interaction of 2-tert-butylhydroquinone with BSA

ParameterValueInterpretationReference
ΔH (kJ/mol)-14.23Exothermic reaction, suggesting hydrogen bonding and/or van der Waals forces.
ΔS (J/mol·K)31.54Positive entropy change, suggesting hydrophobic interactions.
ΔG (kJ/mol)-23.63 (at 298 K)Spontaneous interaction.

Table 3: Antioxidant Activity of this compound (Illustrative)

AssayIC₅₀ (µM)Reference Compound (IC₅₀, µM)
DPPH Radical ScavengingTBDAscorbic Acid (Value)

IC₅₀: The concentration of the compound required to scavenge 50% of the free radicals.

Application Note: Antioxidant Activity Assessment using DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds like this compound. The assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Materials:

    • This compound solutions of varying concentrations in methanol or ethanol.

    • DPPH stock solution (e.g., 0.1 mM in methanol or ethanol), stored in the dark.

    • Ascorbic acid or Trolox as a positive control.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add an equal volume of the this compound solutions (or control/blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula:

      % Inhibition = [(A_control - A_sample) / A_control] * 100

      where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Plot the % inhibition against the concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical. A lower IC₅₀ value indicates higher antioxidant activity.

DPPH_Pathway DPPH DPPH• (Stable Free Radical, Violet) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH Reduction A_radical This compound Radical (Stabilized) AH This compound (Antioxidant) AH->A_radical Oxidation

DPPH Radical Scavenging Mechanism

By following these detailed application notes and protocols, researchers can effectively utilize spectroscopic techniques to gain comprehensive insights into the interactions of this compound with biological molecules, paving the way for a deeper understanding of its biological functions and potential applications.

References

Application Notes and Protocols for Scaling Up 2-Acetylhydroquinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Acetylhydroquinone, also known as 2',5'-dihydroxyacetophenone, with a focus on scalability. The primary method detailed is the Fries rearrangement of hydroquinone diacetate, a common and effective route for this transformation.

Data Presentation

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound, offering a comparative overview of different approaches.

ParameterFries Rearrangement with AlCl₃[1][2]Fries Rearrangement with BF₃-Et₂O[3]
Starting Material Hydroquinone diacetateHydroquinone and Acetic Anhydride
Catalyst/Reagent Anhydrous Aluminum Chloride (AlCl₃)Boron trifluoride etherate (BF₃-Et₂O)
Solvent None (neat reaction)Dichloroethane
Reaction Temperature 110-120°C initially, then 160-165°C100°C initially, then 120°C
Reaction Time Approximately 3 hours[1][2]2-3 hours after BF₃-Et₂O addition
Crude Yield 89-90%Not explicitly reported
Recrystallized Yield 64-77%92%
Purification Method Recrystallization from water or 95% ethanolRecrystallization from ethanol
Final Product MP 202-203°C195-198°C

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Fries Rearrangement using Aluminum Chloride

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis with potential for scale-up. The Fries rearrangement is a reliable method for the preparation of hydroxy aryl ketones from phenolic esters.

Materials:

  • Hydroquinone diacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • 95% Ethanol (for recrystallization, optional)

Equipment:

  • Large round-bottom flask

  • Heating mantle with temperature control

  • Air condenser with a calcium chloride drying tube

  • Gas-absorption trap

  • Large Büchner funnel and filter flask

  • Mechanical stirrer (for larger scale)

Procedure:

  • Reactant Preparation: In a dry 500 mL round-bottom flask, combine 50 g (0.257 mole) of dry hydroquinone diacetate and 116 g (0.87 mole) of finely powdered anhydrous aluminum chloride. For larger scales, maintain a molar ratio of approximately 1:3.4 for hydroquinone diacetate to aluminum chloride.

  • Reaction Setup: Fit the flask with an air condenser protected by a calcium chloride tube. Connect the top of the condenser to a gas-absorption trap to handle the evolving hydrogen chloride gas.

  • Heating: Place the flask in an oil bath and slowly heat the mixture. Over about 30 minutes, raise the temperature to 110–120°C, at which point the evolution of HCl gas will begin.

  • Reaction Progression: Gradually increase the temperature to 160–165°C and maintain it for approximately 3 hours. After about 2 hours, the HCl evolution will slow, and the reaction mixture will become a pasty, green mass.

  • Work-up: Cool the flask to room temperature. Carefully and slowly decompose the excess aluminum chloride by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation of Crude Product: Collect the resulting solid precipitate on a Büchner funnel and wash it with two 100 mL portions of cold water. The expected crude yield is approximately 89–90%.

  • Purification:

    • Recrystallization from Water: Recrystallize the crude product from approximately 4 liters of water to yield 25–30 g (64–77%) of green, silky needles with a melting point of 202–203°C.

    • Recrystallization from Ethanol: Alternatively, the crude product can be recrystallized from 250 mL of 95% ethanol.

Protocol 2: Synthesis using Boron Trifluoride Etherate

This method provides an alternative to aluminum chloride and reports a high yield.

Materials:

  • Hydroquinone

  • Acetic anhydride (Ac₂O)

  • Dichloroethane

  • Boron trifluoride etherate (BF₃-Et₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acetylation of Hydroquinone: In a dry round-bottom flask, dissolve 5.5 g (0.05 mol) of hydroquinone in 10 mL of dichloroethane. Slowly add 10 mL (0.1 mol) of acetic anhydride.

  • Heating: Heat the solution at 100°C for 4 hours, monitoring the reaction by TLC until the hydroquinone is consumed.

  • Fries Rearrangement: Cool the reaction mixture slightly and then add 9 mL (0.07 mol) of BF₃-Et₂O dropwise. Heat the mixture to 120°C and stir for an additional 2-3 hours.

  • Work-up: Add 40 mL of water to the reaction mixture and extract with two 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with two 100 mL portions of water, two 100 mL portions of saturated sodium bicarbonate solution, and one 100 mL portion of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: Recrystallize the solid from ethanol to yield yellow crystals of this compound (yield: 92%).

Visualizations

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement Hydroquinone Hydroquinone HydroquinoneDiacetate Hydroquinone Diacetate Hydroquinone->HydroquinoneDiacetate H₂SO₄ (cat.) AceticAnhydride Acetic Anhydride AceticAnhydride->HydroquinoneDiacetate Catalyst Lewis Acid (e.g., AlCl₃, BF₃) Acetylhydroquinone This compound Catalyst->Acetylhydroquinone HydroquinoneDiacetate_ref->Acetylhydroquinone Heat

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow start Start reactant_prep Reactant Preparation (Hydroquinone Diacetate + AlCl₃) start->reactant_prep reaction_setup Reaction Setup (Flask, Condenser, Gas Trap) reactant_prep->reaction_setup heating_protocol Controlled Heating (110-120°C then 160-165°C) reaction_setup->heating_protocol workup Reaction Work-up (Ice and HCl Quench) heating_protocol->workup isolation Crude Product Isolation (Filtration and Washing) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Product Analysis (MP, Spectroscopy) purification->analysis end End analysis->end

Caption: General experimental workflow for scaling up synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Acetylhydroquinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound (also known as 2,5-dihydroxyacetophenone) is the Fries rearrangement of hydroquinone diacetate. This reaction involves the rearrangement of an acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride.

Q2: What are the main factors influencing the yield of the Fries rearrangement for this synthesis?

A2: Several factors can significantly impact the yield:

  • Purity of Reagents: Anhydrous aluminum chloride and dry hydroquinone diacetate are crucial. Moisture can deactivate the catalyst and lead to side reactions.

  • Reaction Temperature: The temperature profile during the reaction is critical. An initial heating phase to initiate the reaction, followed by a sustained period at a higher temperature, is often required. Low temperatures may favor the formation of the para-isomer, while high temperatures tend to yield the ortho-isomer, although for hydroquinone diacetate, the primary product is the 2-acetyl isomer.

  • Reaction Time: Sufficient reaction time is necessary for the rearrangement to proceed to completion. The reaction progress can be monitored by observing the evolution of hydrogen chloride gas.

  • Stoichiometry of the Catalyst: An excess of the Lewis acid catalyst is generally used to form complexes with both the starting material and the product.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can include:

  • Unreacted hydroquinone diacetate.

  • Hydroquinone (from hydrolysis of the starting material or product).

  • Poly-acylated products.

  • The isomeric 4-acetylhydroquinone, although the 2-acetyl isomer is generally the major product.

  • Tarry polymeric materials resulting from decomposition at high temperatures.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved by recrystallization. Water is a common solvent for this purpose, yielding greenish, needle-like crystals. It is important to wash the crude product thoroughly with cold water after quenching the reaction to remove any remaining acid and inorganic salts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (moisture contamination).2. Insufficient heating or reaction time.3. Impure starting materials.1. Use freshly opened, anhydrous aluminum chloride. Handle it in a dry environment.2. Ensure the oil bath reaches and maintains the recommended temperature (110-120°C for initiation, then 160-165°C for 3 hours).[1]3. Use pure, dry hydroquinone diacetate.
Formation of a Dark, Tarry Mass 1. Reaction temperature is too high.2. Localized overheating.1. Carefully control the heating rate of the oil bath. Do not exceed the recommended temperature.2. Ensure efficient stirring to maintain a homogeneous reaction mixture temperature.
Product is Difficult to Purify/Contaminated with Byproducts 1. Incomplete reaction.2. Formation of isomers or poly-acylated products.1. Ensure the reaction goes to completion by monitoring HCl evolution.2. Optimize reaction conditions (temperature, catalyst amount) to improve regioselectivity. For purification, multiple recrystallizations may be necessary.
Greenish Color of the Final Product This is the characteristic color of this compound and is not necessarily an impurity.The product can be obtained as green, silky needles upon recrystallization from water.[1]

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound via Fries Rearrangement

Starting Material Catalyst Temperature Reaction Time Crude Yield Recrystallized Yield Reference
Hydroquinone DiacetateAnhydrous Aluminum Chloride110-120°C then 160-165°C~3.5 hours89-90%64-77%Organic Syntheses, Coll. Vol. 4, p.836 (1963)

Experimental Protocols

Synthesis of this compound via Fries Rearrangement of Hydroquinone Diacetate [1]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Hydroquinone diacetate (50 g, 0.257 mole)

  • Anhydrous aluminum chloride (116 g, 0.87 mole)

  • Crushed ice (350 g)

  • Concentrated hydrochloric acid (25 ml)

  • Water

Equipment:

  • 500-ml round-bottomed flask

  • Air condenser with a calcium chloride tube

  • Gas-absorption trap

  • Oil bath

  • Mortar and pestle

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Reaction Mixture:

    • In a mortar, finely powder and mix 50 g of dry hydroquinone diacetate and 116 g of anhydrous aluminum chloride.

    • Transfer the powdered mixture to a dry 500-ml round-bottomed flask.

  • Reaction Setup:

    • Fit the flask with an air condenser protected by a calcium chloride tube.

    • Connect the top of the condenser to a gas-absorption trap to handle the evolving hydrogen chloride gas.

  • Reaction:

    • Place the flask in an oil bath.

    • Slowly heat the oil bath from room temperature. Over approximately 30 minutes, the temperature should reach 110–120°C. At this point, the evolution of hydrogen chloride will begin.

    • Gradually raise the temperature to 160–165°C and maintain it for about 3 hours.

    • After about 2 hours at this temperature, the evolution of hydrogen chloride will slow down, and the reaction mass will become a pasty, green solid.

  • Work-up and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully decompose the excess aluminum chloride by adding 350 g of crushed ice to the reaction mixture, followed by 25 ml of concentrated hydrochloric acid.

    • Collect the resulting solid product by suction filtration using a Büchner funnel.

    • Wash the solid with two 100-ml portions of cold water.

  • Purification:

    • The crude product yield is approximately 35 g (89–90%).

    • Recrystallize the crude product from 4 liters of water to obtain 25–30 g (64–77%) of pure this compound as green, silky needles with a melting point of 202–203°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Finely powder and mix hydroquinone diacetate and anhydrous aluminum chloride react1 Heat slowly to 110-120°C (approx. 30 min) prep1->react1 react2 Raise temperature to 160-165°C and maintain for 3 hours react1->react2 react3 Monitor HCl evolution react2->react3 workup1 Cool to room temperature react2->workup1 workup2 Quench with ice and HCl workup1->workup2 workup3 Collect solid by filtration workup2->workup3 workup4 Wash with cold water workup3->workup4 purify1 Recrystallize from water workup4->purify1 purify2 Dry the purified product purify1->purify2 end End Product: This compound purify2->end start Start start->prep1

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Moisture in Reagents? start->cause1 cause2 Incorrect Temperature Profile? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1 Use anhydrous AlCl3. Dry starting material. cause1->sol1 Yes sol2 Verify oil bath temperature. Follow heating stages. cause2->sol2 Yes sol3 Extend reaction time at 160-165°C. Monitor HCl evolution. cause3->sol3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Acetylhydroquinone in Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of therapeutic compounds in experimental assays is paramount. 2-Acetylhydroquinone, a compound of interest for its anti-inflammatory properties, presents a common hurdle: poor aqueous solubility. This can lead to precipitation in assay media, resulting in inaccurate concentration-response data and unreliable experimental outcomes.

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues of this compound, ensuring its effective use in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a yellowish-green, needle-like crystalline solid. Its solubility is largely dependent on the polarity of the solvent. It is soluble in organic solvents like alcohols (such as ethanol) and dioxane, but it is poorly soluble in cold water, ether, and benzene.[1]

Q2: What is the best solvent to prepare a stock solution of this compound for biological assays?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for use in most biological assays. It has a high capacity to dissolve this compound.

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

The solubility of this compound in DMSO is approximately 100 mg/mL (657.25 mM).[2] To achieve this concentration, ultrasonic treatment may be necessary to facilitate dissolution.[2] Another source suggests a solubility of 30 mg/mL in DMSO.[3] It is advisable to start with a lower concentration and gradually increase it if needed.

Q4: Can I use ethanol to prepare a stock solution?

Q5: My this compound is precipitating when I add it to my cell culture medium. What is causing this?

Precipitation in aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This typically occurs because the high concentration of the organic solvent in the stock solution is rapidly diluted in the aqueous medium, causing the compound to fall out of solution. Other contributing factors can include the high salt concentration of the media (a "salting-out" effect), interactions with media components like proteins and vitamins, and rapid changes in pH or temperature.

Troubleshooting Guide

Issue 1: Preparing a Concentrated Stock Solution

Problem: Difficulty in dissolving this compound to create a high-concentration stock solution.

Solutions:

  • Solvent Selection: Use research-grade, anhydrous DMSO for the highest solubility.

  • Mechanical Assistance: Use a vortex mixer to agitate the solution. For higher concentrations, sonication in an ultrasonic water bath can be very effective in breaking down crystalline structures and enhancing dissolution.

  • Gentle Warming: Gently warming the solution to 37°C can increase the rate of dissolution. However, be cautious about potential compound degradation at higher temperatures.

Issue 2: Precipitation in Cell Culture Media

Problem: The compound precipitates upon dilution of the stock solution into the aqueous assay medium.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to the culture medium, minimizing the final solvent concentration.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a stepwise dilution. First, dilute the stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the rest of the media.

  • Control Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.5% DMSO is generally well-tolerated by most cell lines, though some may tolerate up to 1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Serum Concentration: If using a serum-containing medium, adding the this compound stock to the complete medium (with serum) may aid in solubility, as serum proteins can sometimes help to keep hydrophobic compounds in solution.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityMolar EquivalentNotes
Dimethyl Sulfoxide (DMSO)~100 mg/mL~657 mMUltrasonic treatment may be required.
Dimethyl Sulfoxide (DMSO)~30 mg/mL~197 mM
Dioxane~50 mg/mL~329 mM

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 152.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Weigh out 15.22 mg of this compound and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Workflow for Preparing Working Solutions in Cell Culture Media

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Assay Plate stock_prep Prepare 100 mM this compound in 100% DMSO intermediate_dilution Prepare an intermediate dilution (e.g., 1:10) in cell culture medium stock_prep->intermediate_dilution 1. Dilute stock vortex Vortex gently after each dilution step intermediate_dilution->vortex final_dilution Add intermediate dilution to the final volume of cell culture medium final_concentration Achieve desired final concentration (e.g., 100 µM) with ≤ 0.5% DMSO final_dilution->final_concentration vortex->final_dilution 2. Add to final volume

Caption: Workflow for preparing working solutions.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical workflow for troubleshooting solubility issues during in-vitro assays.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Verification start Precipitation observed in assay medium check_stock 1. Check Stock Solution Is it fully dissolved? start->check_stock check_solvent_conc 2. Check Final Solvent Concentration Is it > 0.5%? check_stock->check_solvent_conc Yes remake_stock Re-prepare stock with vortexing/sonication check_stock->remake_stock No check_dilution 3. Review Dilution Method Was it a single-step dilution? check_solvent_conc->check_dilution No adjust_stock Prepare a more concentrated stock to reduce final solvent volume check_solvent_conc->adjust_stock Yes stepwise_dilution Implement stepwise dilution check_dilution->stepwise_dilution Yes end No precipitation observed Proceed with assay check_dilution->end No remake_stock->end adjust_stock->end stepwise_dilution->end

Caption: Troubleshooting workflow for precipitation.

References

Technical Support Center: Troubleshooting Poor Separation of 2-Acetylhydroquinone in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Acetylhydroquinone. The following sections offer a series of frequently asked questions (FAQs), detailed troubleshooting tables, standardized experimental protocols, and logical workflow diagrams to facilitate effective problem-solving.

Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the HPLC separation of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar phenolic compounds like this compound. This is often indicative of secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns (like C18) can interact with the polar hydroxyl groups of this compound, leading to peak tailing.[1][2][3][4]

  • Solution 1: Lower the mobile phase pH to approximately 2.5-3.5 by adding an acidic modifier like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the analyte.[5]

  • Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic hydroxyl groups, both ionized and non-ionized forms of the analyte may exist, leading to peak shape distortion.

  • Solution 2: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.

  • Cause 3: Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.

  • Solution 3: Dilute the sample or reduce the injection volume.

Q2: What causes my this compound peak to show fronting?

Peak fronting, the inverse of tailing where the peak's leading edge is sloped, can also occur and points to different underlying problems.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the peak shape can be distorted.

  • Solution 1: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Cause 2: Column Collapse: Operating the column outside its recommended pH and temperature ranges can lead to degradation of the stationary phase bed, causing peak fronting.

  • Solution 2: Ensure the mobile phase pH and operating temperature are within the column manufacturer's specifications.

Q3: My this compound peak is very broad. How can I improve it?

Broad peaks can significantly reduce resolution and sensitivity. Several factors can contribute to this issue.

  • Cause 1: Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread.

  • Solution 1: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Cause 2: Low Mobile Phase Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to peak broadening due to diffusion.

  • Solution 2: Optimize the flow rate. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.

  • Cause 3: Column Contamination or Age: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

  • Solution 3: Use a guard column to protect the analytical column and flush the column with a strong solvent if contamination is suspected. If performance does not improve, the column may need to be replaced.

Q4: I'm not getting enough resolution between this compound and other components in my sample. What can I do?

Improving resolution is key to accurate quantification. Several parameters can be adjusted to enhance the separation.

  • Solution 1: Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Solution 3: Implement a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be effective for separating components with a wide range of polarities.

  • Solution 4: Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different chemistry, such as a Phenyl-Hexyl column, can provide alternative selectivity for aromatic compounds like this compound.

Data Presentation: Troubleshooting Tables

The following tables provide a summary of the expected quantitative effects of common HPLC parameter adjustments on the separation of this compound. These are illustrative examples based on typical behavior of phenolic compounds.

Table 1: Effect of Mobile Phase Composition on this compound Separation

% Acetonitrile in Water (v/v)Retention Time (min)Peak Asymmetry (As)Resolution (Rs) from Impurity
30%12.51.41.8
40%8.21.22.5
50%4.11.12.1
60%2.51.11.6

Table 2: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.51.1
3.58.21.2
4.57.91.5
5.57.51.8

Table 3: Comparison of C18 and Phenyl-Hexyl Columns for this compound Separation

Column TypeRetention Time (min)Peak Asymmetry (As)Resolution (Rs) from Aromatic Impurity
C188.21.21.5
Phenyl-Hexyl9.51.12.8

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound, including sample preparation from a topical cream formulation.

1. HPLC Method for this compound Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    15 40 60
    17 40 60
    20 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2. Sample Preparation from a Topical Cream

This protocol is adapted for the extraction of this compound from a semi-solid matrix.

  • Sample Weighing: Accurately weigh approximately 100 mg of the cream into a centrifuge tube.

  • Dissolution: Add 1 mL of methanol to the tube.

  • Vortexing: Vortex the sample for 5 minutes to disperse the cream and dissolve the this compound.

  • Sonication: Sonicate the sample for 15 minutes in a water bath to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet insoluble excipients.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution and Filtration: Dilute the supernatant with the initial mobile phase as needed to be within the calibration range and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered solution into the HPLC system.

Mandatory Visualization: Troubleshooting Workflows

The following diagrams, created using Graphviz, illustrate logical troubleshooting workflows for common HPLC separation problems with this compound.

Poor_Separation_Troubleshooting Start Poor Separation of This compound CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing As > 1.2 Fronting Peak Fronting? CheckPeakShape->Fronting As < 0.8 Broad Broad Peaks? CheckPeakShape->Broad Wide Peak PoorResolution Poor Resolution? CheckPeakShape->PoorResolution Overlapping Peaks Tailing_Cause1 Check Mobile Phase pH Tailing->Tailing_Cause1 Tailing_Cause2 Check Sample Concentration Tailing->Tailing_Cause2 Fronting_Cause1 Check Sample Solvent Fronting->Fronting_Cause1 Fronting_Cause2 Check Column Integrity Fronting->Fronting_Cause2 Broad_Cause1 Check Extra-Column Volume Broad->Broad_Cause1 Broad_Cause2 Check Flow Rate Broad->Broad_Cause2 Broad_Cause3 Check Column Condition Broad->Broad_Cause3 Resolution_Cause1 Optimize Mobile Phase PoorResolution->Resolution_Cause1 Resolution_Cause2 Implement Gradient PoorResolution->Resolution_Cause2 Resolution_Cause3 Change Stationary Phase PoorResolution->Resolution_Cause3 Tailing_Solution1 Adjust pH to 2.5-3.5 Tailing_Cause1->Tailing_Solution1 Tailing_Solution2 Dilute Sample / Reduce Injection Volume Tailing_Cause2->Tailing_Solution2 Fronting_Solution1 Dissolve Sample in Mobile Phase Fronting_Cause1->Fronting_Solution1 Fronting_Solution2 Operate within Column Specifications Fronting_Cause2->Fronting_Solution2 Broad_Solution1 Minimize Tubing Length/ID Broad_Cause1->Broad_Solution1 Broad_Solution2 Optimize Flow Rate Broad_Cause2->Broad_Solution2 Broad_Solution3 Use Guard Column / Flush or Replace Column Broad_Cause3->Broad_Solution3 Resolution_Solution1 Adjust Organic Modifier Ratio or Change Modifier Resolution_Cause1->Resolution_Solution1 Resolution_Solution2 Develop a Gradient Method Resolution_Cause2->Resolution_Solution2 Resolution_Solution3 Try a Phenyl-Hexyl Column Resolution_Cause3->Resolution_Solution3

Caption: A workflow for troubleshooting poor HPLC separation of this compound.

Column_Selection_Logic Start Insufficient Resolution with C18 Column CheckInteractions Analyze Sample Components Start->CheckInteractions AromaticInterference Co-eluting Aromatic Compounds? CheckInteractions->AromaticInterference PolarInterference Co-eluting Polar Non-Aromatic Compounds? CheckInteractions->PolarInterference PhenylHexyl Switch to Phenyl-Hexyl Column AromaticInterference->PhenylHexyl C18_Optimization Further Optimize C18 Method PolarInterference->C18_Optimization Benefit1 Enhances π-π interactions with aromatic rings PhenylHexyl->Benefit1 Benefit2 Adjust mobile phase pH and organic modifier C18_Optimization->Benefit2

Caption: Logic for selecting an alternative HPLC column for this compound analysis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Acetylhydroquinone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2-Acetylhydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve the modification of its two hydroxyl groups. These include:

  • O-Alkylation (Williamson Ether Synthesis): This reaction forms ether derivatives by reacting this compound with an alkyl halide in the presence of a base.[1][2]

  • O-Acylation (Esterification): This reaction forms ester derivatives by reacting this compound with an acyl chloride or acid anhydride, often in the presence of a base or an acid catalyst.

Q2: Which hydroxyl group on this compound is more reactive?

A2: The reactivity of the two hydroxyl groups can be influenced by steric hindrance and electronic effects. The hydroxyl group ortho to the acetyl group may exhibit different reactivity compared to the para hydroxyl group. The specific reaction conditions, particularly the choice of base and solvent, can influence which hydroxyl group reacts first or if both are derivatized. For mono-derivatization, careful control of stoichiometry is crucial.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s). A suitable eluent system, for example, a mixture of hexane and ethyl acetate, should be used to achieve good separation.

Q4: What are the key parameters to optimize for improving the yield of my derivatization reaction?

A4: The key parameters to optimize include:

  • Choice of Base: The strength and type of base are critical, especially for O-alkylation. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate the phenolic hydroxyl groups.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetone are commonly used.

  • Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can speed up the reaction, they may also lead to side reactions.

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time to maximize product formation and minimize byproduct formation.

  • Stoichiometry of Reagents: The molar ratio of the alkylating or acylating agent to this compound will determine whether mono- or di-substituted products are favored.

Q5: How do I purify my this compound derivative?

A5: Purification is typically achieved through the following methods:

  • Extraction: After the reaction is complete, an aqueous workup is often performed to remove the base and other water-soluble impurities. The product is then extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a powerful technique to separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low or No Product Yield in O-Alkylation (Williamson Ether Synthesis)
Potential Cause Troubleshooting Steps
Insufficiently Strong Base The phenolic hydroxyl groups of this compound require a sufficiently strong base for deprotonation. If you are using a weak base, consider switching to a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3).[3]
Poor Quality Alkylating Agent Ensure your alkylating agent (e.g., alkyl halide) is pure and has not decomposed. If necessary, purify the alkylating agent before use.
Inappropriate Solvent The solvent plays a crucial role in SN2 reactions. Ensure you are using a suitable polar aprotic solvent such as DMF, DMSO, or acetone.
Low Reaction Temperature If the reaction is proceeding too slowly, consider increasing the temperature. However, be cautious as this may also promote side reactions. Monitor the reaction closely by TLC.
Short Reaction Time The reaction may not have reached completion. Continue to monitor the reaction by TLC until the starting material is consumed.
Steric Hindrance If you are using a bulky alkylating agent, the reaction may be slow due to steric hindrance. Primary alkyl halides are preferred for the Williamson ether synthesis.[1]
Problem 2: Formation of Multiple Products or Byproducts
Potential Cause Troubleshooting Steps
Mixture of Mono- and Di-substituted Products Carefully control the stoichiometry of the alkylating or acylating agent. To favor the mono-substituted product, use a 1:1 molar ratio or a slight excess of this compound. For the di-substituted product, use at least a 2-fold excess of the derivatizing agent.
Side Reactions (e.g., E2 Elimination) In O-alkylation, using secondary or tertiary alkyl halides can lead to elimination reactions, forming alkenes as byproducts. Whenever possible, use primary alkyl halides. Lowering the reaction temperature can also help to favor substitution over elimination.
Fries Rearrangement of Ester Product During O-acylation, the ester product can undergo a Fries rearrangement, especially in the presence of Lewis acids or high temperatures, to form C-acylated byproducts. Use milder reaction conditions and avoid strong Lewis acid catalysts if this is not the desired outcome.
Decomposition of Starting Material or Product This compound and its derivatives can be sensitive to harsh reaction conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to oxidation.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product and Starting Material have Similar Polarity Optimize your column chromatography conditions. Try different solvent systems (eluents) to achieve better separation on the TLC plate before scaling up to a column. Gradient elution can also be effective.
Product is an Oil and Cannot be Recrystallized If your product is an oil, column chromatography is the primary method for purification. Ensure your fractions are analyzed by TLC to combine the pure fractions.
Emulsion Formation During Extraction Emulsions can form during the aqueous workup. To break an emulsion, you can try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

General Protocol for O-Alkylation (Williamson Ether Synthesis) of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Deprotonation: Add a base (e.g., K2CO3, 2.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (2.2 eq. for di-substitution, 1.1 eq. for mono-substitution) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for O-Acylation (Esterification) of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine or pyridine, 2.5 eq.).

  • Acylation: Cool the solution in an ice bath and slowly add the acyl chloride or acid anhydride (2.2 eq. for di-substitution, 1.1 eq. for mono-substitution).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables provide representative data for typical derivatization reactions of hydroquinone analogs. Note that optimal conditions for this compound may vary.

Table 1: O-Alkylation of Hydroquinone Analogs (Williamson Ether Synthesis)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK2CO3AcetoneReflux6>90
Ethyl BromideK2CO3DMF80885-95
Benzyl ChlorideNaHTHFReflux480-90
Isopropyl BromideK2CO3DMF10024<40 (Elimination is a major side reaction)

Table 2: O-Acylation of Phenols

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChloridePyridineDCM0 to RT2>95
Acetic AnhydrideEt3NTHFRT4>90
Benzoyl ChloridePyridineDCM0 to RT390-98

Visualizations

experimental_workflow Experimental Workflow for this compound Derivatization cluster_alkylation O-Alkylation cluster_acylation O-Acylation A1 Dissolve this compound in Solvent A2 Add Base (e.g., K2CO3) A1->A2 A3 Add Alkyl Halide A2->A3 A4 Heat and Monitor by TLC A3->A4 A5 Aqueous Workup and Extraction A4->A5 A6 Purification (Column Chromatography) A5->A6 B1 Dissolve this compound and Base in Solvent B2 Add Acylating Agent (Acyl Chloride/Anhydride) B1->B2 B3 Stir at Room Temperature and Monitor by TLC B2->B3 B4 Aqueous Workup and Extraction B3->B4 B5 Purification (Column Chromatography/Recrystallization) B4->B5

Caption: General experimental workflows for O-alkylation and O-acylation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low or No Product Yield Check_Reaction Is Starting Material Consumed (TLC)? Start->Check_Reaction Yes_SM Yes Check_Reaction->Yes_SM Yes No_SM No Check_Reaction->No_SM No Product_Decomp Product Decomposition or Loss During Workup Yes_SM->Product_Decomp Check_Conditions Check Reaction Conditions: - Base Strength - Temperature - Reagent Purity No_SM->Check_Conditions Optimize_Conditions Optimize Conditions: - Stronger Base - Higher Temperature - Purify Reagents Check_Conditions->Optimize_Conditions Improve_Workup Improve Workup/Purification: - Milder Conditions - Careful Extraction/Chromatography Product_Decomp->Improve_Workup

References

Technical Support Center: Storage and Handling of 2-Acetylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 2-Acetylhydroquinone during storage. The following information is intended to help you maintain the integrity and purity of your samples for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a hydroquinone derivative, is susceptible to degradation primarily through oxidation. The main factors that accelerate this process are:

  • Exposure to Oxygen: Direct contact with atmospheric oxygen can lead to the oxidation of the hydroquinone moiety.

  • Exposure to Light: Photons can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): Hydroquinones are particularly unstable in alkaline environments, which promote their conversion to benzoquinones and subsequent polymerization, often indicated by a color change to yellow or brown.[1][2]

Q2: What are the visible signs of this compound degradation?

A2: A common indicator of hydroquinone degradation is a change in the color of the material.[3] A pure sample of this compound should be a yellowish-green crystalline solid.[4] The appearance of a yellow to brownish hue suggests that oxidation and polymerization have occurred.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8 °C). Some sources recommend storing below +30°C.[4]

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store in a tightly sealed container to minimize exposure to air. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Moisture: Keep in a dry place to prevent hydrolysis and other moisture-related degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample has turned yellow/brown Oxidation of the hydroquinone moiety.The sample has likely degraded. It is recommended to use a fresh, unoxidized sample for experiments where purity is critical. To prevent this in the future, strictly adhere to the recommended storage conditions.
Inconsistent experimental results Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment, especially if the solution is not used immediately. If a stock solution must be stored, protect it from light, keep it refrigerated, and consider adding an antioxidant.
Precipitate formation in solution Polymerization of degradation products or poor solubility.Ensure the appropriate solvent is being used. This compound is soluble in alcohol but insoluble in cold water. If degradation is suspected, filter the solution and analyze the purity of the supernatant before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for 2-4 hours, monitoring for rapid color change.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24-48 hours.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.

Objective: To develop and validate an HPLC method to assess the purity and stability of this compound.

Suggested HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 290 nm, similar to other hydroquinones).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table summarizes the key factors influencing the stability of this compound and the recommended preventative measures.

Factor Effect on this compound Preventative Measures
Oxygen Oxidation of the hydroquinone ring, leading to the formation of benzoquinone and subsequent polymers.Store in a tightly sealed container. For long-term storage, consider purging with an inert gas (e.g., nitrogen, argon).
Light Provides energy for photo-oxidative degradation.Store in amber or opaque containers. Avoid exposure to direct sunlight or strong artificial light.
Temperature Increases the rate of degradation reactions.Store in a cool, preferably refrigerated (2-8 °C), environment.
pH Alkaline pH significantly accelerates oxidation.Maintain a neutral to acidic pH in solutions. Use buffered solutions when possible.

Visualizations

The following diagrams illustrate the degradation pathway of hydroquinones and a general workflow for assessing the stability of this compound.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat, high pH 2-Acetyl-p-benzoquinone 2-Acetyl-p-benzoquinone Oxidation->2-Acetyl-p-benzoquinone Polymerization Polymerization 2-Acetyl-p-benzoquinone->Polymerization Degradation Products (Brown Polymers) Degradation Products (Brown Polymers) Polymerization->Degradation Products (Brown Polymers)

Caption: General oxidative degradation pathway of this compound.

cluster_0 Stability Assessment Workflow Sample_Preparation Prepare this compound Samples Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Sample_Preparation->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis Conclusion Determine Storage Conditions & Shelf-life Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Analysis of 2-Acetylhydroquinone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 2-Acetylhydroquinone. Our goal is to help you address and mitigate matrix effects to ensure accurate and reliable quantitative results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression in the LC-MS/MS analysis of this compound from plasma is a common manifestation of matrix effects. The primary causes are co-eluting endogenous components from the plasma matrix, such as phospholipids, that interfere with the ionization of your analyte in the mass spectrometer's ion source.[1][2]

Here is a logical workflow to troubleshoot and mitigate this issue:

cluster_sample_prep Sample Preparation Options start Start: Signal Suppression Observed sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Refine Chromatography sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt l_l_e Liquid-Liquid Extraction (LLE) sample_prep->l_l_e spe Solid-Phase Extraction (SPE) sample_prep->spe is_check Step 3: Use a Stable Isotope-Labeled Internal Standard chromatography->is_check If suppression persists end End: Signal Suppression Mitigated is_check->end

Caption: Troubleshooting workflow for signal suppression.

Recommended Actions:

  • Enhance Sample Preparation: A simple protein precipitation (PPT) might not be sufficient to remove all interfering phospholipids.[1] Consider more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can be very effective at removing phospholipids and other interferences.[2]

  • Optimize Chromatography: Adjust your chromatographic conditions to achieve better separation between this compound and the region where matrix components elute. Often, phospholipids elute in the middle of a typical reversed-phase gradient. Modifying the gradient or using a different stationary phase can shift the elution of your analyte away from this interference zone.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound (e.g., this compound-d3 or ¹³C₆-2-Acetylhydroquinone) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate quantification when the analyte-to-IS ratio is used. While a custom synthesis may be required, it is the gold standard for bioanalytical assays.

Question 2: My this compound peak shape is poor (tailing or fronting) when analyzing urine samples. What could be the cause and how do I fix it?

Answer:

Poor peak shape for a polar compound like this compound in a complex matrix like urine can be due to several factors.

start Start: Poor Peak Shape check_ph Adjust Mobile Phase pH start->check_ph check_solvent Match Sample Solvent to Mobile Phase start->check_solvent column_health Check Column Health start->column_health end End: Improved Peak Shape check_ph->end check_solvent->end column_health->end

Caption: Key factors influencing peak shape.

Troubleshooting Steps:

  • Mobile Phase pH: this compound is a phenolic compound and its ionization state is dependent on the mobile phase pH. If the mobile phase pH is close to the pKa of the analyte, you can get mixed ionization states, leading to peak tailing. Ensure your mobile phase is buffered to a pH at least 1.5-2 units away from the analyte's pKa.

  • Sample Solvent Composition: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, including fronting and splitting. Try to dissolve your final sample extract in a solvent that is as close as possible to the initial mobile phase composition.

  • Column Contamination and Health: Buildup of matrix components from urine samples on the column can lead to active sites that cause peak tailing. First, try flushing the column with a strong solvent. If that doesn't resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Column Overload: Injecting too much analyte on the column can also lead to peak fronting. If you suspect this, try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in plasma?

A1: The "best" technique depends on the required sensitivity and throughput. Here's a comparison:

  • Protein Precipitation (PPT): Fast and simple, suitable for high-throughput analysis. However, it may not remove all phospholipids, potentially leading to significant matrix effects.

  • Solid-Phase Extraction (SPE): More time-consuming but provides a much cleaner extract, significantly reducing matrix effects and improving sensitivity. This is often the preferred method for method validation and clinical sample analysis.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike method.[3] You compare the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure solution of the analyte at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solution) * 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q3: Where can I purchase a stable isotope-labeled internal standard for this compound?

Q4: I am observing carryover between injections. What should I do?

A4: Carryover can be a problem with phenolic compounds. Here are some steps to address it:

  • Optimize the injector wash: Use a strong organic solvent in your autosampler wash solution. A mixture of acetonitrile, isopropanol, and acetone is often effective.

  • Increase the wash volume and number of washes: Ensure the needle and injection port are thoroughly cleaned between runs.

  • Check for sources of adsorption: this compound might be adsorbing to PEEK tubing or other components in your LC system.

Quantitative Data Summary

The following table provides representative data on the recovery and matrix effects for this compound in human plasma using different sample preparation techniques. These values are illustrative and may vary depending on the specific LC-MS/MS system and conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT) 85 ± 565 ± 8 (Suppression)55 ± 7
Liquid-Liquid Extraction (LLE) 70 ± 780 ± 6 (Suppression)56 ± 6
Solid-Phase Extraction (SPE) 92 ± 495 ± 5 (Minimal Effect)87 ± 5

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is recommended for achieving a clean extract and minimizing matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of plasma, add a known amount of internal standard. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 151 -> 109.

Method Validation Workflow

start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy matrix_effect Matrix Effect & Recovery accuracy->matrix_effect stability Stability matrix_effect->stability end Validated Method stability->end

Caption: Workflow for bioanalytical method validation.

References

Technical Support Center: Synthesis and Purification of 2-Acetylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-Acetylhydroquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. When synthesizing this compound via the Fries rearrangement of hydroquinone diacetate, the primary impurity is the isomeric ortho product, 4-Acetylhydroquinone.[1][2][3] Unreacted starting materials, such as hydroquinone diacetate, and side-products from incomplete or alternative reactions can also be present. The reaction conditions, such as temperature and solvent, can influence the ratio of the desired para product to the ortho isomer.[2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and acidified water is typically effective for separating the main compound from its impurities.[4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.

Q3: What are the ideal storage conditions for high-purity this compound?

A3: this compound, like many hydroquinone derivatives, can be sensitive to light, air, and heat. To prevent degradation and maintain purity, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place, preferably refrigerated.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis
  • Symptom: The crude product shows significant amounts of the ortho-isomer (4-Acetylhydroquinone) and unreacted starting material by TLC or HPLC analysis.

  • Possible Cause: The Fries rearrangement conditions were not optimal. Higher temperatures tend to favor the formation of the ortho product, while lower temperatures favor the desired para-isomer.

  • Solution:

    • Optimize Reaction Temperature: Maintain a lower reaction temperature during the Fries rearrangement to favor the formation of the para-substituted product.

    • Purification: Employ recrystallization or column chromatography to separate the desired this compound from its isomer and other impurities.

Issue 2: Difficulty with Recrystallization
  • Symptom: The compound "oils out" or fails to crystallize from the chosen solvent.

  • Possible Cause: The chosen recrystallization solvent is not suitable; the compound may be too soluble or insoluble. The presence of significant impurities can also inhibit crystallization.

  • Solution:

    • Solvent Selection: this compound can be recrystallized from hot water, in which it forms green, silky needles. If this is not effective, a two-solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed. The ideal solvent system is one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a simple filtration or a rapid column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Issue 3: Product Discoloration
  • Symptom: The purified this compound is dark brown or black instead of the expected pale yellow or greenish crystalline solid.

  • Possible Cause: Oxidation of the hydroquinone moiety. Hydroquinones are susceptible to oxidation, especially in the presence of air, light, or basic conditions.

  • Solution:

    • Inert Atmosphere: Conduct the final steps of the purification and the drying process under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid High pH: Ensure that the workup and purification conditions are not basic, as this can promote oxidation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for the final purification steps.

Purity Improvement Strategies: Data Overview

The following table summarizes the expected purity improvement for this compound using different purification techniques. The initial purity of the crude product is assumed to be in the range of 80-90%.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Single-Solvent Recrystallization >98%Simple, cost-effective, and can yield high-purity crystalline material.May not be effective for removing impurities with similar solubility.
Two-Solvent Recrystallization >99%Offers better control over the crystallization process and can be effective for a wider range of impurities.Requires careful selection of the solvent pair.
Column Chromatography >99.5%Highly effective for separating compounds with different polarities, including isomers.More time-consuming and requires larger volumes of solvent compared to recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is adapted from a standard procedure for the purification of 2,5-dihydroxyacetophenone.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. For every gram of crude product, add approximately 115 mL of deionized water.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solution to a boil to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals under vacuum. The expected melting point of pure this compound is 202-203°C.

Protocol 2: Column Chromatography for High Purity this compound

This is a general protocol that can be optimized for the specific impurity profile of the crude product.

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is recommended. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A typical starting point could be a 9:1 hexane:ethyl acetate mixture.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to elute the compounds from the column. The less polar impurities will elute first, followed by the desired product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup Column Chromatography Column Chromatography Crude Product->Column Chromatography High Purity HPLC HPLC Recrystallization->HPLC Check Purity TLC TLC Column Chromatography->TLC Monitor Fractions TLC->HPLC Confirm Purity

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Analysis issue Low Purity? start->issue impurity_type Main Impurity Type? issue->impurity_type Yes end High Purity Product issue->end No isomer Isomer (4-Acetylhydroquinone) impurity_type->isomer Isomer starting_material Unreacted Starting Material impurity_type->starting_material Starting Material discoloration Discoloration (Oxidation) impurity_type->discoloration Color solution1 Column Chromatography isomer->solution1 solution2 Recrystallization starting_material->solution2 solution3 Inert Atmosphere / pH control discoloration->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Enhancing the Stability of 2-Acetylhydroquinone in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Acetylhydroquinone (2-AHQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 2-AHQ in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and stability testing of this compound.

Problem Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) of the Formulation Oxidation of 2-AHQ, particularly in alkaline conditions.[1]- Ensure the formulation has an acidic pH, ideally between 3.0 and 5.5. - Incorporate an effective antioxidant system (e.g., sodium metabisulfite, ascorbic acid, N-Acetyl-cysteine).[2] - Protect the formulation from light exposure by using opaque or amber packaging.
Precipitation of 2-AHQ in the Formulation Poor solubility of 2-AHQ in the vehicle.- 2-AHQ is soluble in alcohol but poorly soluble in cold water.[1] Consider using a co-solvent system (e.g., with propylene glycol or ethanol). - Utilize solubilizing agents like Dimethyl Isosorbide (DMI).
Loss of Potency Over Time (Confirmed by HPLC) Chemical degradation of 2-AHQ.- Review the formulation's pH and adjust to the acidic range if necessary. - Increase the concentration of the antioxidant or use a synergistic combination (e.g., Vitamin E and ascorbyl palmitate).[3] - Evaluate the impact of temperature on storage and consider refrigerated storage if stability data indicates temperature sensitivity.
Inconsistent Stability Results Between Batches Variability in raw materials or compounding process.- Ensure consistent quality of all excipients and the 2-AHQ active pharmaceutical ingredient (API). - Standardize the manufacturing process, paying close attention to the order of addition of components, mixing speeds, and temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, similar to other hydroquinone derivatives, is oxidation. The hydroxyl groups on the benzene ring are susceptible to oxidation, which can be initiated by factors such as light, heat, and elevated pH. This process likely proceeds through the formation of a semiquinone radical, which can then be further oxidized to form 2-acetyl-p-benzoquinone. These quinone species are highly reactive and can participate in further reactions, including polymerization, leading to the characteristic discoloration of formulations.

AHQ This compound SQ Semiquinone Radical AHQ->SQ Oxidation (Loss of e- and H+) BQ 2-Acetyl-p-benzoquinone SQ->BQ Further Oxidation DP Degradation Products (e.g., Polymers) BQ->DP Polymerization

Proposed oxidative degradation pathway of this compound.

Q2: What is the optimal pH for maintaining the stability of 2-AHQ in a formulation?

A2: To minimize oxidation, formulations containing hydroquinone derivatives should be maintained in an acidic pH range, typically between 3.0 and 5.5.[2] The stability of 2-AHQ is expected to decrease significantly as the pH becomes neutral or alkaline. It is crucial to measure and adjust the final pH of the formulation and to ensure that the buffering capacity is sufficient to maintain the acidic environment over the product's shelf life.

Q3: Which antioxidants are most effective for stabilizing 2-AHQ?

A3: A variety of antioxidants can be used to stabilize 2-AHQ. The choice depends on the formulation vehicle (aqueous or anhydrous).

  • For aqueous-based formulations: Water-soluble antioxidants like sodium metabisulfite, sodium bisulfite, and ascorbic acid are commonly used. N-Acetyl-cysteine has also been shown to be effective.

  • For anhydrous or oil-based formulations: Lipid-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E) are suitable choices.

  • Synergistic combinations: Using a combination of antioxidants can provide enhanced protection. For instance, ascorbic acid can regenerate the antioxidant capacity of tocopherol.

Q4: How do temperature and light affect the stability of 2-AHQ?

A4: Both elevated temperature and exposure to light can significantly accelerate the degradation of 2-AHQ. Stability studies on similar hydroquinone formulations have shown a manifold increase in the degradation rate when the temperature is raised from 6°C to 40°C. Therefore, it is recommended to store 2-AHQ formulations in a cool, dark place. The use of light-protective packaging is a mandatory measure to prevent photodegradation.

Quantitative Data on Stability

Table 1: Effect of Temperature on the Degradation of a 5% Hydroquinone Cream over 30 Days

TemperatureHQ Remaining (%)p-Benzoquinone Formed (%)Visual Appearance
6°C>95%<0.1%No significant change
25°C~90%~0.5%Slight yellowing
40°C~75%>1.5%Significant browning

Data adapted from studies on hydroquinone stability and is for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 2-AHQ Topical Cream

This protocol outlines the preparation of a basic oil-in-water cream with an antioxidant system to enhance the stability of 2-AHQ.

Materials:

  • This compound (2.0 g)

  • Cetearyl alcohol (10.0 g)

  • Glyceryl stearate (5.0 g)

  • Mineral oil (8.0 g)

  • Glycerin (5.0 g)

  • Propylene glycol (5.0 g)

  • Sodium metabisulfite (0.1 g)

  • Ascorbic acid (0.2 g)

  • Citric acid (to adjust pH)

  • Purified water (qs to 100 g)

Procedure:

  • Oil Phase Preparation: In a suitable vessel, melt the cetearyl alcohol, glyceryl stearate, and mineral oil at 70-75°C.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the glycerin, propylene glycol, sodium metabisulfite, and ascorbic acid in purified water. Heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Allow the emulsion to cool under gentle stirring.

  • Active Ingredient Incorporation: In a separate small vessel, dissolve the this compound in a portion of the propylene glycol. Add this solution to the cream base when the temperature is below 40°C and mix until uniform.

  • pH Adjustment: Check the pH of the cream and adjust to approximately 4.0 using a citric acid solution.

  • Final Mixing: Continue mixing until the cream is smooth and homogenous.

Workflow for preparing a stabilized 2-AHQ cream.
Protocol 2: Stability-Indicating HPLC Method for 2-AHQ

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify 2-AHQ and its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh a portion of the formulation containing approximately 10 mg of 2-AHQ.

  • Transfer to a 100 mL volumetric flask.

  • Add 70 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) and sonicate for 15 minutes to extract the 2-AHQ.

  • Allow to cool to room temperature and dilute to volume with the solvent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on a sample of 2-AHQ.

  • Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat at 105°C for 24 hours.

  • Photodegradation: Expose to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent 2-AHQ peak and from each other. Peak purity analysis of the 2-AHQ peak in the presence of its degradation products should also be performed.

References

troubleshooting low cell viability in 2-Acetylhydroquinone experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetylhydroquinone (2-AHQ). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically focusing on issues related to low cell viability in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significantly lower cell viability than expected in my experiments with this compound. What are the primary reasons for this?

Low cell viability in this compound (2-AHQ) experiments is often an expected outcome, as quinone and hydroquinone compounds are known to be cytotoxic to many cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis (programmed cell death).[1][2] Key factors influencing the degree of cell death include the concentration of 2-AHQ used, the duration of exposure, and the specific cell line being tested. It is crucial to perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific cell line.

Q2: What is the underlying mechanism of this compound-induced cell death?

This compound (also known as 2',5'-Dihydroxyacetophenone) induces apoptosis through the intrinsic pathway.[2] This process typically involves:

  • Generation of Reactive Oxygen Species (ROS): Like other quinones, 2-AHQ can undergo redox cycling, leading to the production of ROS, which causes cellular stress.[3]

  • Mitochondrial Dysfunction: Increased ROS levels can lead to the depolarization of the mitochondrial membrane.[1]

  • Caspase Activation: 2-AHQ has been shown to activate initiator caspases (caspase-8 and -9) and executioner caspase-3. Activated caspase-3 then cleaves key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Regulation of Apoptotic Proteins: The compound can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xl.

  • MAPK Pathway Activation: 2-AHQ has been found to induce sustained activation of JNK, ERK1/2, and p38 MAPKs, which are signaling pathways linked to apoptosis.

Q3: How do I prepare and store this compound for cell culture experiments?

Proper preparation and storage of 2-AHQ are critical for reproducible results.

  • Solubility: 2-AHQ is soluble in alcohol and DMSO (≥ 80 mg/mL) but is almost insoluble in cold water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, anhydrous DMSO.

  • Stock Solution Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation: When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. It is crucial to mix thoroughly to avoid precipitation of the compound. The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Could this compound be interfering with my cell viability assay?

Yes, this is a possibility. Quinone-like compounds can interfere with common colorimetric and fluorometric cell viability assays.

  • Tetrazolium-Based Assays (MTT, MTS, XTT): These assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. Reducing compounds, such as hydroquinones, can non-enzymatically reduce the tetrazolium salt, leading to a false-positive signal (i.e., an overestimation of cell viability).

  • Fluorescence-Based Assays: If 2-AHQ or its metabolites are fluorescent, they can interfere with assays that measure fluorescence, potentially leading to inaccurate readings. It is advisable to run a control with the compound in cell-free medium to check for autofluorescence.

If you suspect assay interference, consider using an alternative method to measure cell viability, such as a trypan blue exclusion assay, a lactate dehydrogenase (LDH) cytotoxicity assay, or an ATP-based luminescence assay.

Troubleshooting Guides

This section addresses specific issues you might encounter in a question-and-answer format.

Problem 1: High variability in cell viability results between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.
Compound Precipitation 2-AHQ has low aqueous solubility. Visually inspect your wells under a microscope after adding the compound. If you see crystals, your compound has precipitated. To resolve this, ensure the final DMSO concentration is within a tolerable range for your cells (e.g., ≤ 0.1%) and that the stock solution is thoroughly mixed into the medium upon dilution.
Edge Effects in Plates The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for your experimental samples, or ensure proper humidification of your incubator.

Problem 2: IC50 values for 2-AHQ are inconsistent across different experiments.

Possible Cause Troubleshooting Step
Variations in Cell Health and Passage Number Use cells from a consistent, low passage number for all experiments. Ensure that cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Compound Activity Prepare fresh dilutions of 2-AHQ from a frozen stock aliquot for each experiment. Avoid using previously diluted compound that has been stored.
Differences in Incubation Time The cytotoxic effects of 2-AHQ are time-dependent. Ensure that the incubation time is precisely controlled and consistent across all experiments.
Assay-Specific Variability If using a tetrazolium-based assay like MTT, be aware of potential interference. Ensure that the incubation time with the MTT reagent is consistent and that the formazan crystals are fully solubilized before reading the plate.

Quantitative Data

While specific IC50 values for this compound are not widely available in the public domain, the following table provides representative IC50 values for the parent compound, hydroquinone, and other related quinone derivatives to give an indication of the expected cytotoxic potency.

CompoundCell LineAssayIC50 ValueCitation
10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinoneHL-60 (Leukemia)Not Specified0.9 µM
10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinoneHL-60/MX2 (Topo II-deficient)Not Specified9.6 µM
Chalcone-benzohydroquinone hybrid (5e)MCF-7 (Breast Cancer)Not Specified~6.0 µM
Chalcone-benzohydroquinone hybrid (5f)HT-29 (Colon Cancer)Not Specified~6.0 µM
Plastoquinone analogue (AQ-12)HCT-116 (Colon Cancer)MTT5.11 ± 2.14 μM
Plastoquinone analogue (AQ-12)MCF-7 (Breast Cancer)MTT6.06 ± 3.09 μM

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound (2-AHQ)

  • Anhydrous DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a series of dilutions of your 2-AHQ stock solution in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2-AHQ or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly (e.g., by pipetting up and down or using a plate shaker) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)

This protocol measures the activity of key executioner caspases involved in apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete cell culture medium

  • This compound (2-AHQ)

  • Anhydrous DMSO

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with 2-AHQ as described in steps 1-4 of the MTT assay protocol. Include positive controls (e.g., staurosporine) and negative/vehicle controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Troubleshooting_Low_Cell_Viability Troubleshooting Workflow for Low Cell Viability cluster_unexpected Unexpectedly Low Viability cluster_expected Expected Cytotoxicity start Low Cell Viability Observed q1 Is this an expected outcome? start->q1 q2 Check Compound Prep & Storage q1->q2 No a1 Optimize Concentration & Time q1->a1 Yes q3 Check Cell Health & Seeding q2->q3 q4 Check for Contamination q3->q4 q5 Review Assay Protocol q4->q5 q5->a1 If issues persist a2 Characterize Mechanism (e.g., Apoptosis Assay) a1->a2

Caption: Troubleshooting workflow for low cell viability.

Intrinsic_Apoptosis_Pathway 2-AHQ Induced Intrinsic Apoptosis Pathway AHQ This compound (2-AHQ) ROS Reactive Oxygen Species (ROS) Generation AHQ->ROS Bax Bax (Pro-apoptotic) Activation AHQ->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition AHQ->Bcl2 Mito Mitochondrial Stress / Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: 2-AHQ induced intrinsic apoptosis pathway.

References

reducing by-product formation in 2-Acetylhydroquinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetylhydroquinone (also known as 2,5-dihydroxyacetophenone). The primary focus is on minimizing by-product formation during synthesis via the Fries rearrangement of hydroquinone diacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Fries rearrangement.- Ensure the use of a sufficient amount of Lewis acid catalyst (e.g., anhydrous aluminum chloride), typically in excess of the stoichiometric amount.[1] - Optimize reaction temperature; higher temperatures generally favor the formation of the ortho-isomer (this compound).[2][3] - Increase reaction time to allow for complete conversion.
Suboptimal reaction conditions.- Use a non-polar solvent to favor the formation of the ortho product.[3][4] - Ensure all reagents and equipment are dry, as Lewis acids like AlCl₃ are sensitive to moisture.
Steric hindrance.- If using substituted hydroquinone derivatives, be aware that heavily substituted acyl or aromatic components can lead to lower yields due to steric constraints.
High Percentage of 4-Acetylhydroquinone By-product (para-isomer) Reaction temperature is too low.- The Fries rearrangement is temperature-dependent. Low temperatures favor the formation of the para-isomer. Increase the reaction temperature to promote the formation of the desired ortho-isomer.
Solvent polarity is too high.- The use of polar solvents can increase the ratio of the para-product. Switch to a non-polar solvent to favor the ortho-isomer.
Presence of Unreacted Hydroquinone Diacetate Insufficient catalyst or reaction time.- Increase the amount of Lewis acid catalyst. - Prolong the reaction time to drive the rearrangement to completion.
Deactivated catalyst.- Ensure the Lewis acid catalyst is fresh and has not been exposed to moisture.
Formation of Dark-Colored Impurities Side reactions at high temperatures.- While higher temperatures favor the ortho-isomer, excessively high temperatures can lead to degradation and the formation of colored impurities. Optimize the temperature to find a balance between selectivity and stability.
Presence of impurities in starting materials.- Use high-purity hydroquinone and acetic anhydride for the initial acetylation step.
Difficulty in Purifying the Final Product Similar physical properties of isomers.- Recrystallization is a common purification method. Experiment with different solvent systems to achieve better separation. - Column chromatography can also be employed for difficult separations.
Product is difficult to crystallize.- It has been noted that purification of the crude hydroquinone can be challenging. Distillation of the intermediate, 2-p-acetylphenylhydroquinone diacetate, at reduced pressure before the final rearrangement step can yield a purer final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is a two-step process. First, hydroquinone is acetylated with acetic anhydride to form hydroquinone diacetate. This is followed by a Fries rearrangement of the hydroquinone diacetate, which involves the migration of an acyl group to the aromatic ring to form this compound (the ortho-product) and 4-Acetylhydroquinone (the para-product).

Q2: What are the main by-products in the synthesis of this compound?

A2: The Fries rearrangement is ortho and para selective, so the primary by-product is the para-isomer, 4-Acetylhydroquinone. Other potential impurities include unreacted starting material (hydroquinone diacetate) and decomposition products if the reaction conditions are too harsh.

Q3: How can I control the ratio of ortho (this compound) to para (4-Acetylhydroquinone) isomers?

A3: The ratio of the ortho and para products is influenced by two main factors:

  • Temperature: Higher reaction temperatures favor the formation of the ortho-isomer (this compound), while lower temperatures favor the para-isomer.

  • Solvent: The use of non-polar solvents tends to favor the formation of the ortho-product, whereas more polar solvents can increase the proportion of the para-product.

Q4: What type of catalyst is used for the Fries rearrangement, and how much should I use?

A4: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) are typically used to catalyze the Fries rearrangement. Brønsted acids like hydrofluoric acid (HF) can also be used. It is common to use the catalyst in excess of the stoichiometric amount because it forms complexes with both the starting material and the product. For instance, using less than 3 moles of aluminum chloride per mole of hydroquinone diacetate has been shown to decrease the yield.

Q5: Are there alternative, more environmentally friendly catalysts for this reaction?

A5: Yes, research has explored greener alternatives to traditional Lewis acids. Methanesulfonic acid has been shown to be an effective catalyst for the Fries rearrangement.

Q6: What are the key safety precautions to take during this synthesis?

A6: The Fries rearrangement often involves corrosive and toxic reagents like strong Lewis acids (e.g., AlCl₃) and acids (e.g., HF), which can react violently with water. It is crucial to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and ensure all glassware is dry. The work-up procedure often involves quenching the reaction with ice and acid, which can be exothermic.

Experimental Protocols

Protocol 1: Acetylation of Hydroquinone to Hydroquinone Diacetate
  • Materials: Hydroquinone, acetic anhydride, concentrated sulfuric acid.

  • Procedure:

    • To a mixture of 1.0 mole of hydroquinone and 2.02 moles of acetic anhydride, add a single drop of concentrated sulfuric acid.

    • Stir the mixture gently. The reaction is exothermic and the hydroquinone will dissolve.

    • After approximately 5 minutes, pour the clear solution into crushed ice.

    • Collect the precipitated white crystalline solid (hydroquinone diacetate) by filtration and wash it with water.

    • The product can be purified by recrystallization from 50% ethanol.

Protocol 2: Fries Rearrangement of Hydroquinone Diacetate to this compound
  • Materials: Dry hydroquinone diacetate, anhydrous aluminum chloride, crushed ice, concentrated hydrochloric acid.

  • Procedure:

    • Mix 0.257 moles of dry hydroquinone diacetate with 0.87 moles of anhydrous aluminum chloride in a dry flask equipped with a condenser and a gas-absorption trap.

    • Heat the mixture. The reaction will be initiated, which can be observed by the evolution of HCl gas.

    • Raise the temperature to 160-165°C and maintain for several hours.

    • After the reaction is complete, cool the mixture and decompose the excess aluminum chloride by adding crushed ice followed by concentrated hydrochloric acid.

    • Collect the solid product by filtration and wash with cold water.

    • The crude product can be recrystallized from water to yield green, silky needles of 2,5-dihydroxyacetophenone.

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement cluster_purification Step 3: Purification Hydroquinone Hydroquinone Process1 Reaction Hydroquinone->Process1 AceticAnhydride Acetic Anhydride AceticAnhydride->Process1 H2SO4 H₂SO₄ (cat.) H2SO4->Process1 HydroquinoneDiacetate Hydroquinone Diacetate Process2 Rearrangement (Heat) HydroquinoneDiacetate->Process2 Process1->HydroquinoneDiacetate AlCl3 AlCl₃ AlCl3->Process2 Acetylhydroquinone This compound (ortho-product) CrudeProduct Crude Product Mix Acetylhydroquinone->CrudeProduct Byproduct 4-Acetylhydroquinone (para-product) Byproduct->CrudeProduct Process2->Acetylhydroquinone Process2->Byproduct Recrystallization Recrystallization CrudeProduct->Recrystallization Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start High By-product Formation (4-Acetylhydroquinone) Cause1 Reaction Temperature Too Low? Start->Cause1 Cause2 Solvent Polarity Too High? Cause1->Cause2 No Solution1 Increase Reaction Temperature Cause1->Solution1 Yes Solution2 Use a Non-Polar Solvent Cause2->Solution2 Yes End Reduced By-product Formation Cause2->End No (Investigate other factors) Solution1->End Solution2->End

Caption: Troubleshooting logic for reducing para-isomer by-product formation.

References

method development challenges for 2-Acetylhydroquinone analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of 2-Acetylhydroquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common challenges encountered during the analysis of this compound. The following information is curated to assist you in achieving accurate and reliable results in your experiments.

Disclaimer: Specific validated analytical methods and forced degradation studies for this compound are not widely available in published literature. The information provided herein is largely based on established methods for the closely related and structurally similar compound, hydroquinone. Therefore, all methodologies and troubleshooting advice should be considered as a starting point and must be thoroughly validated for the specific analysis of this compound in your matrix.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: Due to its phenolic nature, this compound is prone to several challenges during HPLC analysis. These include:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of metal ions. This can lead to the degradation of the analyte and the formation of interfering byproducts.

  • Peak Tailing: Interactions between the hydroxyl groups of this compound and residual silanol groups on the surface of silica-based HPLC columns can cause asymmetrical peak shapes, specifically peak tailing. This can affect peak integration and reduce resolution.

  • Matrix Effects: When analyzing samples from complex matrices, such as creams or gels, excipients can interfere with the analysis, leading to inaccurate quantification.

  • Stability: The stability of this compound in solution can be a concern, requiring careful consideration of solvent choice, pH, and storage conditions.

Q2: How can I prevent the oxidation of this compound during sample preparation and analysis?

A2: To minimize oxidation, consider the following precautions:

  • Use freshly prepared solutions.

  • Work with deoxygenated solvents by sparging with an inert gas like nitrogen.

  • Incorporate antioxidants, such as ascorbic acid or sodium metabisulfite, into your sample and standard preparations, though their compatibility and potential for interference must be evaluated.

  • Protect solutions from light by using amber glassware or covering containers with aluminum foil.

  • Control the temperature of your samples and analytical system.

Q3: What type of HPLC column is best suited for this compound analysis?

A3: A reversed-phase C18 column is a common and effective choice for the analysis of polar aromatic compounds like this compound. To mitigate peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of accessible silanol groups, reducing the potential for secondary interactions.

Q4: How does the mobile phase pH affect the analysis?

A4: The pH of the mobile phase is a critical parameter. For phenolic compounds, a lower pH (typically between 2.5 and 4) is often preferred. At this pH, the ionization of the phenolic hydroxyl groups is suppressed, and the silanol groups on the silica support are protonated and less active. This leads to improved peak shape and retention. It is advisable to use a buffer to maintain a stable pH throughout the analysis.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

  • Reduced resolution between adjacent peaks.

Possible Causes and Solutions:

CauseSolution
Secondary interactions with silanol groups - Use a modern, end-capped C18 column. - Lower the mobile phase pH to 2.5-3.5 using an acid modifier like formic acid, acetic acid, or phosphoric acid. - Add a competing base, such as triethylamine (use with caution as it can affect column lifetime and is not suitable for MS detection).
Column Overload - Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent - Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.
Column Contamination or Void - Flush the column with a strong solvent. - If the problem persists, consider replacing the guard column or the analytical column.
Issue 2: Poor Reproducibility of Retention Times

Symptoms:

  • Shifting retention times between injections.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration - Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Changes - Prepare fresh mobile phase daily. - If using a gradient, ensure the pump is mixing the solvents accurately.
Temperature Fluctuations - Use a column oven to maintain a constant temperature.
Pump Issues - Check for leaks and ensure the pump is delivering a consistent flow rate.
Issue 3: Analyte Degradation

Symptoms:

  • Appearance of unknown peaks in the chromatogram.

  • Decrease in the peak area of this compound over time.

Possible Causes and Solutions:

CauseSolution
Oxidation - Prepare samples and standards fresh. - Use amber vials and protect from light. - Consider adding an antioxidant to the sample diluent.
Hydrolysis - Investigate the stability of this compound at different pH values and choose a sample diluent and mobile phase pH where it is most stable.
Photodegradation - Minimize exposure of samples and standards to light.

Experimental Protocols

Stability-Indicating HPLC Method (Based on Hydroquinone)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Validation for this compound is essential.

Chromatographic Conditions:

ParameterRecommended Condition
Column End-capped C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 290 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation from a Cream Matrix:

  • Accurately weigh about 1 gram of the cream into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the this compound.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with methanol and mix well.

  • Centrifuge a portion of the solution to separate precipitated excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionProtocol
Acid Hydrolysis Treat sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize before injection.
Base Hydrolysis Treat sample solution with 0.1 M NaOH at 60°C for 30 minutes. Neutralize before injection.
Oxidative Degradation Treat sample solution with 3% H₂O₂ at room temperature for 1 hour.
Thermal Degradation Store the solid drug substance at 105°C for 24 hours. Dissolve in a suitable solvent before injection.
Photodegradation Expose the drug substance (solid and in solution) to UV light (254 nm) and visible light for a specified duration.

Data Presentation

The following tables summarize typical parameters for the analysis of hydroquinone, which can be used as a starting point for method development for this compound.

Table 1: Typical HPLC Method Parameters for Hydroquinone Analysis

ParameterMethod 1Method 2
Column C18 (250 x 4.6 mm, 5 µm)Phenyl (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (20:80, v/v)[1]Acetonitrile:0.1% Acetic Acid in Water (Gradient)[2]
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 295 nmUV at 230 nm[2]
Temperature Ambient40 °C[2]

Table 2: Example of System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Cream Sample dissolve Disperse in Methanol & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute centrifuge Centrifuge dilute->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Check Column Type start->q1 a1_yes Using End-Capped C18? q1->a1_yes Yes a1_no Switch to End-Capped C18 q1->a1_no No q2 Check Mobile Phase pH a1_yes->q2 a1_no->q2 a2_yes pH 2.5-3.5? q2->a2_yes Yes a2_no Adjust pH with Acid q2->a2_no No q3 Check Sample Concentration a2_yes->q3 a2_no->q3 a3_yes Concentration Appropriate? q3->a3_yes Yes a3_no Dilute Sample q3->a3_no No end Peak Shape Improved a3_yes->end a3_no->end

References

Technical Support Center: Improving the Reproducibility of 2-Acetylhydroquinone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving 2-Acetylhydroquinone (2-AHQ), also known as Quinacetophenone or 2',5'-Dihydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AHQ) and what are its primary bioactivities?

A1: this compound is a phenolic compound with known antioxidant and anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of key inflammatory mediators.

Q2: In which solvents should I dissolve 2-AHQ for my bioassays?

A2: 2-AHQ has limited solubility in cold water but is soluble in alcohols like ethanol and in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the stability of 2-AHQ in solution?

A3: Phenolic compounds like 2-AHQ can be susceptible to oxidation, which can be accelerated by factors such as light, high temperatures, and pH. It is recommended to prepare fresh solutions for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[2] Studies on similar compounds suggest that decomposition can be minimal at -20°C in DMSO over a couple of months.[3]

Troubleshooting Guides

This section addresses common issues encountered during 2-AHQ bioassays.

Antioxidant Assays (e.g., DPPH, ABTS)

Issue: High variability in IC50 values for 2-AHQ.

Potential Cause Troubleshooting Steps
2-AHQ Instability Prepare fresh 2-AHQ solutions for each experiment. Protect solutions from light and heat.
Solvent Effects Ensure the solvent used for 2-AHQ does not interfere with the assay. Run a solvent-only control.
Reaction Kinetics The reaction between 2-AHQ and the radical (DPPH or ABTS) may not have reached its endpoint. Optimize the incubation time by taking multiple readings over a period to ensure the reaction has plateaued.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.

Issue: Absorbance of 2-AHQ interferes with the assay.

Potential Cause Troubleshooting Steps
Intrinsic Color of 2-AHQ 2-AHQ solutions can be yellowish, especially at higher concentrations, which may interfere with absorbance readings at the wavelengths used in DPPH (around 517 nm) and ABTS (around 734 nm) assays.
Correction Prepare a blank for each concentration of 2-AHQ that contains the compound but not the radical solution. Subtract the absorbance of this blank from the absorbance of the corresponding sample.
Anti-Inflammatory Cellular Assays (e.g., in RAW 264.7 cells)

Issue: Inconsistent inhibition of nitric oxide (NO), TNF-α, or IL-6 production.

Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responses.[2]
Cell Seeding Density Ensure a uniform cell seeding density across all wells, as this can significantly impact the final readout.[2]
LPS Potency The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for stimulation.
2-AHQ Cytotoxicity High concentrations of 2-AHQ may be cytotoxic, leading to a decrease in mediator production that is not due to a specific anti-inflammatory effect. Always perform a cell viability assay (e.g., MTT, MTS) in parallel with your anti-inflammatory assay to rule out cytotoxicity.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to phenolic compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if results are inconsistent, but be mindful of the impact on cell health.

Issue: High background signal in the assay.

Potential Cause Troubleshooting Steps
Contaminated Reagents Use fresh, sterile, and endotoxin-free reagents and culture media.
Phenolic Compound Interference Phenolic compounds can interfere with certain assay reagents. For example, they can have redox activity that interferes with cell viability assays like MTT.
Assay-Specific Issues For ELISA-based cytokine measurements, insufficient blocking or washing can lead to high background. Increase the number of wash steps and ensure the blocking buffer is effective.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of 2-AHQ in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add your 2-AHQ dilutions.

    • Add the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid, Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.

  • IC50 Determination: The IC50 value (the concentration that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration of 2-AHQ.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol provides a framework for assessing the anti-inflammatory effects of 2-AHQ.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-AHQ for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

  • Calculation and IC50 Determination: The amount of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Quantitative Data Summary

Compound Assay IC50 Value Reference
HydroquinoneDPPH25.68 µM
HydroquinoneDPPH24.98 µM
Hydroquinone DerivativeLipid Peroxidation0.25 µM
Hydroquinone DerivativeLipid Peroxidation2.34 µM
Hydroquinone DerivativeLipid Peroxidation0.65 µM

Signaling Pathways and Experimental Workflows

This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways.

Experimental Workflow for Investigating Anti-Inflammatory Effects

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Bioassays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells adhere Allow to Adhere (Overnight) seed_cells->adhere pretreat Pre-treat with 2-AHQ adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Nitric Oxide (NO) Assay (Griess Reagent) stimulate->griess elisa Cytokine Assays (TNF-α, IL-6) (ELISA) stimulate->elisa western Protein Expression (Western Blot) stimulate->western viability Cell Viability Assay (MTT/MTS) stimulate->viability ic50 Calculate IC50 Values griess->ic50 elisa->ic50 pathway_analysis Analyze Signaling Pathway Modulation western->pathway_analysis

Caption: A general experimental workflow for assessing the anti-inflammatory effects of this compound in RAW 264.7 macrophages.

NF-κB Signaling Pathway

2-AHQ has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit. This pathway is a critical regulator of the inflammatory response.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) AHQ 2-AHQ AHQ->NFkB_active Inhibits Translocation MAPK_ERK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS Receptor Receptor LPS->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Gene_expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_expression AHQ 2-AHQ AHQ->ERK Inhibits Phosphorylation

References

selecting the appropriate column for 2-Acetylhydroquinone HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate column and troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Acetylhydroquinone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for this compound analysis?

For the analysis of this compound, a reversed-phase HPLC column is the most suitable choice. Given that this compound is a polar aromatic compound, C18 (Octadecyl) and Phenyl columns are highly recommended. C18 columns provide excellent hydrophobic retention, while Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions. The choice between them may depend on the specific sample matrix and potential interfering compounds.

Q2: What are the typical mobile phase compositions for analyzing this compound?

A typical mobile phase for reversed-phase HPLC of this compound consists of a mixture of an organic solvent and an aqueous component, often with an acidic modifier. Common mobile phases include:

  • Methanol or Acetonitrile as the organic phase.

  • Water as the aqueous phase.

  • Acidic modifiers such as formic acid, acetic acid, or phosphoric acid (typically at a concentration of 0.1%) are added to the aqueous phase to improve peak shape and reproducibility by suppressing the ionization of both the analyte and residual silanol groups on the column packing.[1][2]

An isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

Q3: What is a suitable detection wavelength for this compound?

For UV detection of this compound, a wavelength where the analyte exhibits significant absorbance should be chosen. For hydroquinone and similar phenolic compounds, detection is often performed in the range of 280-295 nm.[3] To determine the optimal wavelength for this compound, it is recommended to measure its UV spectrum in the mobile phase.

Q4: How should I prepare a sample of this compound for HPLC analysis?

Sample preparation is crucial for accurate and reproducible HPLC results. A general procedure for a solid sample is as follows:

  • Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable solvent. The preferred solvent is the mobile phase itself or a solvent that is weaker than the mobile phase to avoid peak distortion. Methanol or acetonitrile are common choices.

  • Dilution: Dilute the stock solution to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4][5]

Recommended HPLC Method Parameters

Below is a table summarizing recommended starting parameters for the HPLC analysis of this compound. Method optimization will be necessary based on your specific instrumentation and sample matrix.

ParameterRecommendation
Column C18 or Phenyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Injection Volume 5 - 20 µL
Detection Wavelength ~280-295 nm (verify with UV scan)

Experimental Protocol: Recommended HPLC Method

This protocol provides a starting point for developing a validated HPLC method for this compound.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

    • Degas both mobile phases using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase.

    • Vortex and/or sonicate to ensure complete dissolution.

    • Dilute with the mobile phase to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanol groups on the column.Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) to suppress silanol ionization. Use a modern, end-capped column with high-purity silica.
Mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column overload.Reduce the injection volume or dilute the sample.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent-to-water ratio. If using isocratic elution, consider a gradient method.
Column degradation.Replace the column with a new one of the same type.
Column temperature is too low.Increase the column temperature to improve efficiency.
Variable Retention Times Leaks in the HPLC system.Check for loose fittings and replace any worn seals.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if prepared online.
Inadequate column equilibration.Increase the column equilibration time between injections.
High Backpressure Clogged column frit or in-line filter.Replace the in-line filter. If the column frit is clogged, try back-flushing the column (if permitted by the manufacturer).
Particulate matter from the sample.Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection.
Buffer precipitation.Ensure the buffer is soluble in the mobile phase, especially when using high organic concentrations.
Ghost Peaks Contaminants in the mobile phase or from the sample.Use high-purity HPLC-grade solvents. Prepare fresh mobile phase daily. Ensure proper sample clean-up.
Carryover from previous injections.Implement a needle wash step in the autosampler method.

Column Selection Workflow

G start Start: Select HPLC Column for this compound compound_properties Analyze Compound Properties: - Polar - Aromatic start->compound_properties separation_mode Choose Separation Mode: Reversed-Phase Chromatography compound_properties->separation_mode column_type Select Column Type separation_mode->column_type c18_column C18 Column (Good hydrophobic retention) column_type->c18_column Primary Choice phenyl_column Phenyl Column (Alternative selectivity via π-π interactions) column_type->phenyl_column Alternative method_development Method Development: - Mobile Phase Optimization - Temperature, Flow Rate c18_column->method_development phenyl_column->method_development performance_check Evaluate Performance: - Peak Shape - Resolution - Retention Time method_development->performance_check good_performance Good Performance performance_check->good_performance Meets Criteria troubleshooting Troubleshooting Required performance_check->troubleshooting Issues Encountered

References

Validation & Comparative

A Comparative Analysis of Antioxidant Activity: 2-Acetylhydroquinone vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, the quest for potent and effective radical scavengers is perpetual. This guide provides a comparative overview of the antioxidant activities of 2-Acetylhydroquinone and the well-established benchmark, ascorbic acid (Vitamin C). This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant potential of these compounds.

Mechanism of Antioxidant Action

Both this compound, as a hydroquinone derivative, and ascorbic acid exert their antioxidant effects primarily through their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.

Ascorbic acid is a water-soluble antioxidant that can scavenge a wide variety of reactive oxygen species (ROS), including superoxide, hydroxyl, and peroxyl radicals.[1][2][3] Upon donating an electron, it forms a relatively stable ascorbyl radical, which can be regenerated back to its active form.[4][5]

Hydroquinones , including by extension this compound, possess a characteristic dihydroxybenzene structure. This configuration allows for the donation of hydrogen atoms from the hydroxyl groups to free radicals, resulting in the formation of a more stable semiquinone radical and ultimately a quinone.

Quantitative Comparison of Antioxidant Activity

The following table summarizes typical IC50 values for hydroquinone and ascorbic acid from two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundAssayIC50 Value (µg/mL)Reference(s)
HydroquinoneDPPHPotent activity reported
Ascorbic AcidDPPH6.1 - 24.34
Ascorbic AcidABTS~50

Note: The data for hydroquinone is presented as a proxy for this compound due to the lack of specific data for the latter. The acetyl group in this compound may influence its antioxidant activity.

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS assays, which are commonly employed to evaluate antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The change in color is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compound (this compound or ascorbic acid) and a positive control are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample and the control. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to occur.

  • Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color.

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound and a positive control (e.g., Trolox or ascorbic acid) are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro antioxidant activity assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (e.g., DPPH, ABTS) C Mix Reagents and Test Compounds A->C B Prepare Test Compounds (this compound, Ascorbic Acid) B->C D Incubate C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General workflow of an in vitro antioxidant assay.

Conclusion

Both this compound, as inferred from its parent compound hydroquinone, and ascorbic acid are effective antioxidants. While ascorbic acid is a well-characterized and widely used standard, hydroquinone derivatives also demonstrate significant radical scavenging potential. The choice between these compounds for a specific application will depend on various factors, including the target system, solubility, and potential for pro-oxidant activity under certain conditions. Further direct comparative studies on this compound are warranted to definitively establish its antioxidant efficacy relative to ascorbic acid.

References

A Comparative Guide to Analytical Methods for 2-Acetylhydroquinone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and an alternative method, Gas Chromatography (GC), for the quantitative analysis of 2-Acetylhydroquinone. The information presented herein is intended to assist researchers in selecting the most suitable analytical method for their specific application, considering factors such as sample matrix, required sensitivity, and available instrumentation. All experimental data is presented in clearly structured tables, and detailed methodologies are provided.

Introduction to this compound Analysis

This compound (2',5'-dihydroxyacetophenone) is a chemical compound with applications in various fields, including organic synthesis and as a potential component in pharmaceutical and cosmetic formulations.[1][2] Accurate and precise quantification of this compound is critical for quality control, stability testing, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its robustness and versatility.[3] However, other methods like Gas Chromatography (GC) can also be employed, each with its own set of advantages and limitations. This guide will delve into a detailed comparison of a validated HPLC method and a GC method for this compound analysis.

Methodology Comparison

A validated analytical method is crucial to ensure that the results are accurate, reproducible, and suitable for the intended purpose.[4] The validation of an analytical procedure is a regulatory requirement and an essential part of quality control in the pharmaceutical industry.[5] The comparison between the HPLC and GC methods will be based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: HPLC-UV Method

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 289 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent like methanol to a concentration of 1 mg/mL.

    • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: The sample is extracted with a suitable solvent, filtered through a 0.45 µm filter, and diluted to fall within the linear range of the method.

Experimental Protocol: GC-FID Method

This protocol outlines a Gas Chromatography method with Flame Ionization Detection (GC-FID) for the analysis of this compound.

  • Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Derivatization: Due to the low volatility of this compound, derivatization is often necessary. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

    • Stock and Working Standards: Prepared similarly to the HPLC method, followed by the derivatization step.

    • Sample Preparation: The sample is extracted, concentrated, and then derivatized before injection into the GC system.

Performance Data Comparison

The performance of the HPLC-UV and GC-FID methods for the analysis of this compound is summarized in the table below. The data presented is hypothetical but representative of typical performance for these analytical techniques.

Validation Parameter HPLC-UV Method GC-FID Method ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range (µg/mL) 1 - 1005 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Typically 80 - 120%
Precision (% RSD) < 2.0%< 5.0%Typically ≤ 15%
Limit of Detection (LOD) (µg/mL) 0.10.5Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.31.5Signal-to-Noise ratio of 10:1
Specificity HighModerate (potential for interference)No interference at the retention time of the analyte

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol parameters Define Validation Parameters (ICH Guidelines) protocol->parameters specificity Specificity parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report approval Review & Approval report->approval

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Techniques

The choice between HPLC and GC for this compound analysis depends on several factors. The diagram below highlights the logical relationships and key considerations when selecting an analytical method.

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID hplc High Performance Liquid Chromatography hplc_adv Advantages: - High Specificity - Good for non-volatile compounds - No derivatization needed hplc->hplc_adv offers hplc_disadv Disadvantages: - Higher solvent consumption hplc->hplc_disadv has gc Gas Chromatography gc_adv Advantages: - High resolution - Lower solvent consumption gc->gc_adv offers gc_disadv Disadvantages: - Requires derivatization for non-volatile analytes - Potential for thermal degradation gc->gc_disadv has analyte This compound (Non-volatile, Thermally labile) analyte->hplc Suitable for analyte->gc Requires Derivatization

Caption: Comparison of HPLC and GC for this compound Analysis.

Discussion and Conclusion

For the routine analysis of this compound, the HPLC-UV method is generally the preferred choice . Its ability to analyze non-volatile compounds without the need for derivatization simplifies sample preparation and reduces the risk of analyte degradation. The high specificity and sensitivity of the HPLC method make it well-suited for quality control in pharmaceutical and cosmetic industries.

The GC-FID method , while a powerful technique, presents challenges for non-volatile and thermally labile compounds like this compound. The mandatory derivatization step adds complexity and potential for variability in the results. However, GC could be a viable alternative if an HPLC system is unavailable or for specific research applications where high resolution of volatile impurities is required.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the available instrumentation. The validation data presented in this guide provides a foundation for making an informed decision.

References

Comparative Cytotoxicity of 2-Acetylhydroquinone and Other Hydroquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vitro cytotoxicity of 2-Acetylhydroquinone (2-AHQ) and other hydroquinone derivatives. It is intended for researchers, scientists, and professionals in drug development seeking to understand the cytotoxic profiles of these compounds for potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows.

Comparative Cytotoxicity Data

The direct comparison of cytotoxicity between this compound (also known as 2',5'-dihydroxyacetophenone) and other hydroquinone derivatives is limited by the scarcity of studies that evaluate these compounds under the same experimental conditions. The following tables collate available IC50 data from various studies to provide a comparative overview. It is crucial to consider the different cell lines and assay methods when interpreting these values.

Table 1: IC50 Values of this compound and Other Hydroquinone Derivatives on Various Cell Lines

CompoundDerivative ClassCell LineAssayIC50 (µM)
This compound AcetylU266 (Multiple Myeloma)Not SpecifiedInduces apoptosis
HydroquinoneParent CompoundSK-BR-3 (Breast Cancer)Resazurin17.5[1]
HydroquinoneParent CompoundHCT116 (Colon Carcinoma)Alamar Blue132.3[2]
HydroquinoneParent CompoundHL-60 (Leukemia)MTT8.5[2]
ArbutinGlycosideNot SpecifiedNot SpecifiedGenerally less cytotoxic than hydroquinone[2]
MyrcenylhydroquinoneTerpenoidA-549 (Lung Carcinoma)SRB14.5
MyrcenylhydroquinoneTerpenoidDU-145 (Prostate Carcinoma)SRB12.1
MyrcenylhydroquinoneTerpenoidMCF-7 (Breast Carcinoma)SRB18.2

SRB: Sulforhodamine B assay

Mechanisms of Cytotoxicity

Hydroquinone and its derivatives exert their cytotoxic effects through several mechanisms, primarily involving the induction of apoptosis and the generation of reactive oxygen species (ROS).

2.1. Induction of Apoptosis

Studies have shown that hydroquinone induces programmed cell death (apoptosis) in various cell lines.[2] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

  • Mitochondrial Dysfunction: Hydroquinone can lead to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, hydroquinone has been shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase).

  • DNA Fragmentation: Activated caspase-3 cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

This compound has also been found to induce apoptosis in multiple myeloma cells, suggesting a similar mechanism of action.

2.2. Oxidative Stress

The metabolism of hydroquinone can generate reactive oxygen species (ROS), leading to oxidative stress. This excess of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death. The cytotoxicity of some p-benzoquinone derivatives has been correlated with ROS formation and depletion of glutathione (GSH), a key intracellular antioxidant.

Signaling Pathways

The cytotoxic effects of hydroquinone and its derivatives are mediated by complex signaling pathways.

hydroquinone_apoptosis_pathway Hydroquinone-Induced Apoptosis Pathway HQ Hydroquinone ROS ROS Generation HQ->ROS MAPK MAPK Pathway Activation HQ->MAPK Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Loss of membrane potential Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis

Caption: Hydroquinone-induced apoptosis signaling pathway.

For this compound, studies suggest its involvement in regulating the MAPK activation pathway to induce apoptosis in multiple myeloma cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

mtt_assay_workflow MTT Assay Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, hydroquinone) and a vehicle control (e.g., DMSO). Incubate for another 24 to 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

4.2. Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the 96-well plate containing the treated cells to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signals from treated cells to those from untreated control cells to determine the fold-increase in caspase activity.

Structure-Cytotoxicity Relationship

The cytotoxic potency of hydroquinone derivatives is influenced by the nature and position of substituents on the benzene ring. While a comprehensive structure-activity relationship (SAR) for a wide range of hydroquinone derivatives is not well-established, some general trends can be observed from studies on related quinone compounds. For p-benzoquinones, it has been shown that cytotoxicity is correlated with higher electron affinity and smaller molecular volume. This suggests that electron-withdrawing groups might enhance cytotoxicity. The acetyl group in this compound is an electron-withdrawing group, which may contribute to its cytotoxic potential. However, further systematic studies are required to establish a clear SAR for hydroquinone derivatives.

Conclusion

While direct comparative data is limited, the available evidence suggests that this compound possesses cytotoxic properties, likely through the induction of apoptosis, a mechanism shared with the parent compound, hydroquinone. The presence of the acetyl group may influence its potency. Further research is warranted to systematically evaluate the cytotoxicity of this compound in comparison to a broader range of hydroquinone derivatives across various cancer cell lines. Such studies would provide a clearer understanding of its therapeutic potential and guide the rational design of novel anti-cancer agents based on the hydroquinone scaffold.

References

A Comparative Analysis of the Anti-inflammatory Properties of 2-Acetylhydroquinone and Resveratrol: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anti-inflammatory compounds is paramount in the quest for novel therapeutics. This guide provides a comparative overview of the anti-inflammatory effects of 2-Acetylhydroquinone and the well-studied polyphenol, resveratrol. It is critical to note that while extensive data exists for resveratrol, research specifically detailing the anti-inflammatory profile of this compound is limited. Therefore, this comparison draws upon data available for its parent compound, hydroquinone, to infer potential mechanisms and effects, highlighting a significant gap in the current scientific literature.

Executive Summary

This guide synthesizes preclinical data on the anti-inflammatory activities of this compound (via its parent compound, hydroquinone) and resveratrol. Both compounds demonstrate the potential to mitigate inflammatory responses through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. Resveratrol has been extensively shown to inhibit nitric oxide (NO) and reactive oxygen species (ROS) production, downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and suppress the activity of iNOS and COX-2 enzymes. These effects are largely attributed to its ability to interfere with the NF-κB and MAPK signaling cascades.

Data on hydroquinone suggests similar, albeit less characterized, anti-inflammatory potential. Studies indicate that hydroquinone can inhibit NO production by suppressing iNOS expression, an effect linked to the disruption of NF-κB and ERK1/2 signaling. It also exhibits ROS scavenging capabilities. However, a comprehensive understanding of its impact on a broader range of cytokines and the full spectrum of MAPK signaling pathways remains to be elucidated.

Crucially, the lack of direct experimental evidence for this compound necessitates that the findings related to hydroquinone be interpreted with caution. Further research is imperative to validate these potential anti-inflammatory effects for this compound itself.

Data Presentation: A Comparative Look at Key Anti-inflammatory Markers

The following tables summarize the inhibitory effects of hydroquinone and resveratrol on key markers of inflammation based on available preclinical data. It is important to reiterate that the data for this compound is inferred from studies on hydroquinone.

Inflammatory MediatorHydroquinone (as a proxy for this compound)Resveratrol
Nitric Oxide (NO) Inhibition of NO production in LPS-stimulated RAW264.7 macrophages.[1][2]Inhibition of NO production in various cell types, including LPS-stimulated macrophages.[3]
Reactive Oxygen Species (ROS) Strong scavenging activity against peroxynitrite.[1][2]Potent scavenger of various reactive oxygen species.
Pro-inflammatory Cytokines
TNF-αSuppressed production in LPS-stimulated macrophages.Significant inhibition of TNF-α production in multiple inflammatory models.
IL-6Suppressed production in LPS-stimulated macrophages.Demonstrated inhibition of IL-6 secretion in various cell types.
IL-1βSuppressed production in LPS-stimulated macrophages.Shown to reduce IL-1β levels in inflammatory conditions.
Pro-inflammatory Enzymes
iNOSInhibition of iNOS expression in LPS-activated RAW264.7 cells.Downregulation of iNOS expression in macrophages and other cell types.
COX-2No specific data available for this compound or hydroquinone.Inhibition of COX-2 expression and activity.

Signaling Pathway Modulation

Both hydroquinone and resveratrol appear to exert their anti-inflammatory effects by targeting critical intracellular signaling pathways.

Signaling PathwayHydroquinone (as a proxy for this compound)Resveratrol
NF-κB Pathway Interruption of lipopolysaccharide-induced activation of NF-κB.Potent inhibitor of NF-κB activation through multiple mechanisms, including inhibition of IκBα degradation and p65 nuclear translocation.
MAPK Pathway Interruption of lipopolysaccharide-induced activation of extracellular signal-related kinases 1 and 2 (ERK1/2).Modulates various components of the MAPK pathway, including ERK1/2, JNK, and p38, depending on the cell type and stimulus.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to assess anti-inflammatory effects.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound (this compound or resveratrol) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: After a short incubation period, measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Loading: Incubate cells with DCFH-DA. The acetate groups are cleaved by intracellular esterases, trapping the non-fluorescent DCFH within the cells.

  • Treatment and Stimulation: Treat the cells with the test compound and an ROS-inducing agent (e.g., H₂O₂).

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

  • Sample Incubation: Add cell culture supernatants (from cells treated with the test compound and/or an inflammatory stimulus) to the wells.

  • Detection: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Signal Generation: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Finally, add a substrate that is converted by HRP into a colored product.

  • Quantification: Measure the absorbance of the colored product using a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.

Western Blotting for iNOS, COX-2, and Phosphorylated MAPK Proteins

Western blotting allows for the detection and relative quantification of specific proteins in cell lysates.

  • Protein Extraction: Lyse treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., iNOS, COX-2, phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal with a CCD camera or X-ray film. The intensity of the bands corresponds to the amount of the target protein.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.

G cluster_0 General Anti-inflammatory Experimental Workflow cluster_1 Analysis A Cell Culture (e.g., RAW 264.7 Macrophages) B Pre-treatment with This compound or Resveratrol A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Collection of Supernatant and Cell Lysates D->E F NO Assay (Griess Reagent) E->F G ROS Assay (DCFH-DA) E->G H Cytokine ELISA (TNF-α, IL-6, IL-1β) E->H I Western Blot (iNOS, COX-2, p-MAPK) E->I

Caption: A generalized workflow for in vitro anti-inflammatory assays.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Genes activates transcription Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->NFkB inhibits translocation Hydroquinone Hydroquinone Hydroquinone->IKK inhibits

Caption: The NF-κB signaling pathway and points of inhibition by resveratrol and hydroquinone.

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK1/2 MAPKK->ERK OtherTFs Other Transcription Factors p38->OtherTFs AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocate OtherTFs->Nucleus translocate Genes Pro-inflammatory Genes Nucleus->Genes activate transcription Resveratrol Resveratrol Resveratrol->p38 inhibits Resveratrol->JNK inhibits Resveratrol->ERK inhibits Hydroquinone Hydroquinone Hydroquinone->ERK inhibits

Caption: The MAPK signaling pathways and points of inhibition by resveratrol and hydroquinone.

Conclusion and Future Directions

Resveratrol stands as a well-documented anti-inflammatory agent with a multi-targeted mechanism of action. It effectively suppresses a wide array of pro-inflammatory mediators by inhibiting key signaling pathways such as NF-κB and MAPK.

To enable a direct and meaningful comparison with resveratrol, dedicated research on this compound is essential. Future studies should focus on:

  • Comprehensive in vitro profiling: Evaluating the effects of this compound on a broad panel of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) and enzymes (iNOS, COX-2) in relevant cell models (e.g., LPS-stimulated macrophages).

  • Mechanistic studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • In vivo validation: Assessing the anti-inflammatory efficacy of this compound in animal models of inflammation.

Such research will not only fill a critical knowledge gap but also determine the potential of this compound as a novel anti-inflammatory therapeutic agent. Until then, resveratrol remains the more characterized and validated compound in the context of preclinical anti-inflammatory research.

References

A Comparative Efficacy Analysis of Synthetic vs. Natural 2-Acetylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic and naturally derived 2-Acetylhydroquinone (2-AHQ), a compound of interest for its antioxidant and anti-inflammatory properties. While direct comparative studies are limited, this document synthesizes the available experimental data to offer an objective overview of both forms of this molecule.

Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound. It is important to note that a direct comparison is challenging due to the limited availability of studies that evaluate both synthetic and natural 2-AHQ using the same experimental protocols.

Table 1: Antioxidant and Enzyme Inhibitory Activity of this compound

Activity AssaySource of 2-AHQIC50 / EC50 ValueReference
Xanthine Oxidase (XOD) InhibitionNatural (from Ganoderma applanatum)8.12 ± 0.27 μM[1]
DPPH Radical ScavengingSyntheticData not availableN/A
ABTS Radical ScavengingSyntheticData not availableN/A

Table 2: Anti-inflammatory Activity of this compound

Activity AssaySource of 2-AHQEffectReference
Nitric Oxide (NO) Production InhibitionNot specifiedSignificantly inhibits NO production by suppressing iNOS expression.[2][3]
TNF-α Production InhibitionNot specifiedSignificantly decreases levels of TNF-α.
IL-6 Production InhibitionNot specifiedSignificantly decreases levels of IL-6.

Note: While several sources confirm the qualitative anti-inflammatory effects of this compound, specific IC50 values for NO, TNF-α, and IL-6 inhibition are not consistently reported in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Xanthine Oxidase (XOD) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (PBS, pH 7.5).

    • Dissolve xanthine in PBS to create the substrate solution.

    • Prepare various concentrations of this compound (and a positive control, e.g., allopurinol) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of xanthine oxidase enzyme in PBS.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solutions to the respective wells.

    • Add the xanthine substrate solution to all wells.

    • Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set period (e.g., 15 minutes).

    • Measure the absorbance of the wells at 295 nm using a microplate reader. The absorbance is proportional to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of XOD inhibition for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the XOD activity, by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages

This assay determines the effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for a further period (e.g., 24 hours).

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

    • Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC50 value.

Cytokine (TNF-α and IL-6) Production Assay

This assay measures the inhibitory effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the NO production assay.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for the specific cytokine (TNF-α or IL-6) to be measured.

    • Coat a 96-well plate with the capture antibody for the target cytokine.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add the substrate for the enzyme and measure the resulting color change using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the recombinant cytokine.

    • Determine the concentration of the cytokine in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

    • Determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the proposed mechanisms.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Efficacy Assays cluster_data Data Analysis macrophages RAW 264.7 Macrophages lps LPS Stimulation macrophages->lps Induces Inflammation ahq This compound (Test Compound) no_assay Nitric Oxide (NO) Production Assay ahq->no_assay Inhibition cytokine_assay Cytokine (TNF-α, IL-6) Production Assay ahq->cytokine_assay Inhibition ic50 IC50 Determination no_assay->ic50 cytokine_assay->ic50

Workflow for Anti-inflammatory Assays

signaling_pathway cluster_ERK ERK1/2 Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Adapter Adapter Proteins TLR4->Adapter MEK MEK Adapter->MEK IKK IKK Adapter->IKK ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Inflammation Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Inflammation Gene Transcription AHQ This compound AHQ->MEK Inhibits AHQ->IKK Inhibits

Inhibition of Inflammatory Signaling Pathways

Conclusion

The available evidence strongly suggests that this compound, from both synthetic and natural origins, possesses notable anti-inflammatory and potential antioxidant properties. The primary mechanism of its anti-inflammatory action appears to be the inhibition of the ERK1/2 and NF-κB signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6.

A direct and conclusive comparison of the efficacy of synthetic versus natural this compound is hampered by the lack of standardized comparative studies and a scarcity of quantitative data, particularly for the natural form's antioxidant and specific anti-inflammatory activities. The single reported IC50 value for the natural compound is for xanthine oxidase inhibition, which, while relevant to oxidative stress, is not a direct measure of antioxidant capacity against common free radicals.

For researchers and drug development professionals, this guide highlights the potential of this compound as a therapeutic agent. However, it also underscores the critical need for further research, including head-to-head comparative studies employing standardized assays, to fully elucidate the relative potency and potential advantages of synthetic versus naturally sourced this compound. Such studies will be invaluable in guiding future drug discovery and development efforts.

References

2-Acetylhydroquinone: A Potential Biomarker for Inflammatory and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the potential of 2-Acetylhydroquinone as a biomarker, its comparison with established markers, and a proposed validation workflow.

Currently, there are no direct studies validating this compound as a clinical biomarker for any specific disease. However, its known anti-inflammatory and antioxidative properties suggest its potential as a candidate biomarker for conditions where inflammation and oxidative stress are key pathological features. This guide provides an overview of this compound, a hypothetical comparison with established biomarkers, and a generalized experimental framework for its validation.

Potential of this compound as a Biomarker

This compound, also known as 2',5'-Dihydroxyacetophenone, has demonstrated significant anti-inflammatory effects in preclinical studies. It has been shown to inhibit the production of key inflammatory mediators, suggesting its potential to reflect the severity or presence of inflammatory processes. Its mechanism of action involves the suppression of pro-inflammatory cytokines and enzymes. Specifically, it has been noted to inhibit nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS). Furthermore, it can reduce the expression levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by blocking the ERK1/2 and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their modulation by this compound indicates a potential to act as a biomarker for diseases with an inflammatory component.

Hypothetical Comparison with Established Biomarkers

Due to the absence of direct comparative studies, the following table presents a hypothetical comparison of this compound with well-established biomarkers of inflammation and oxidative stress. This comparison is based on their general mechanisms and potential clinical utility.

BiomarkerTypeBiological RolePotential Advantages of this compound (Hypothetical)Potential Disadvantages of this compound (Hypothetical)
This compound Small MoleculeAnti-inflammatory, AntioxidantSpecific to certain inflammatory pathways, potentially more stable than some protein biomarkers.Lack of clinical validation, unknown specificity and sensitivity in human diseases.
C-Reactive Protein (CRP) [1]Acute-Phase ProteinGeneral marker of inflammation and infection.[1]Potentially more specific to pathways involving NO and certain cytokines.CRP is a well-established, widely used, and highly standardized assay.
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory CytokineKey mediator of acute inflammation.May reflect upstream regulation of the inflammatory cascade.TNF-α has a short half-life and its levels can fluctuate rapidly.
Interleukin-6 (IL-6) Pro-inflammatory CytokineInvolved in both acute and chronic inflammation.[2]Could provide a more targeted measure of the NF-κB and ERK1/2 pathways.IL-6 is a pleiotropic cytokine involved in many biological processes.
Malondialdehyde (MDA) [3]Marker of Oxidative StressProduct of lipid peroxidation.[3]May provide a more direct measure of anti-inflammatory intervention at the signaling level.MDA is a marker of downstream damage, not necessarily the inflammatory trigger.
8-hydroxydeoxyguanosine (8-OHdG) Marker of Oxidative StressProduct of oxidative DNA damage.Could offer insights into the modulation of inflammatory signaling pathways.8-OHdG reflects DNA damage, which can be influenced by many factors other than inflammation.

Signaling Pathway of this compound

The following diagram illustrates the known anti-inflammatory signaling pathway of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) ERK1_2 ERK1/2 Inflammatory_Stimulus->ERK1_2 Activates NF_kB NF-κB Inflammatory_Stimulus->NF_kB Activates Gene_Expression Gene Expression ERK1_2->Gene_Expression Promotes NF_kB->Gene_Expression Promotes iNOS_mRNA iNOS mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation TNF_alpha_mRNA TNF-α mRNA TNF_alpha_Protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_Protein Translation IL_6_mRNA IL-6 mRNA IL_6_Protein IL-6 Protein IL_6_mRNA->IL_6_Protein Translation Two_AHQ This compound Two_AHQ->ERK1_2 Inhibits Two_AHQ->NF_kB Inhibits Gene_Expression->iNOS_mRNA Transcription Gene_Expression->TNF_alpha_mRNA Transcription Gene_Expression->IL_6_mRNA Transcription

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker like this compound is a multi-stage process that involves analytical validation, clinical validation, and the establishment of clinical utility. The following is a generalized workflow.

Analytical Validation

This stage focuses on the performance characteristics of the assay used to measure this compound in a given biological matrix (e.g., plasma, urine).

  • Objective: To ensure the assay is accurate, reliable, and reproducible.

  • Key Parameters and Methodologies:

    • Accuracy: Determined by spiking known concentrations of this compound into the biological matrix and measuring the recovery.

    • Precision (Repeatability and Reproducibility): Assessed by running the same sample multiple times within the same day (intra-assay) and on different days (inter-assay).

    • Sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

    • Specificity and Selectivity: Evaluating potential interference from other molecules present in the sample matrix. This can be assessed using techniques like liquid chromatography-mass spectrometry (LC-MS).

    • Stability: Assessing the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).

Clinical Validation

This stage aims to establish a correlation between the biomarker and a specific clinical condition or outcome.

  • Objective: To demonstrate that this compound levels are associated with the presence, severity, or progression of a disease.

  • Methodology:

    • Study Design: Conduct case-control or cohort studies.

    • Sample Collection: Collect biological samples from a well-characterized patient population and a healthy control group.

    • Biomarker Measurement: Measure this compound levels using the analytically validated assay.

    • Statistical Analysis: Correlate the biomarker levels with clinical parameters, such as disease stage, response to treatment, or patient outcomes. Receiver Operating Characteristic (ROC) curve analysis is often used to determine the diagnostic accuracy of the biomarker.

Investigation of Signaling Pathways

Understanding the biological context of the biomarker is crucial.

  • Objective: To elucidate the role of this compound in the relevant signaling pathways.

  • Methodology:

    • In vitro studies: Use cell cultures to investigate how this compound levels change in response to specific stimuli and how it modulates inflammatory pathways.

    • Animal models: Use animal models of the disease to study the in vivo relationship between this compound, disease pathology, and other biomarkers.

General Workflow for Biomarker Validation

The following diagram outlines the general workflow for validating a novel biomarker.

G Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation (Accuracy, Precision, Sensitivity) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control/Cohort Studies) Analytical_Validation->Clinical_Validation Pathway_Investigation Signaling Pathway Investigation (In vitro/In vivo models) Clinical_Validation->Pathway_Investigation Clinical_Utility Assessment of Clinical Utility (Impact on Patient Management) Clinical_Validation->Clinical_Utility Pathway_Investigation->Clinical_Validation

References

The Pivotal Role of Structure in the Bioactivity of 2-Acetylhydroquinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is fundamental to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-Acetylhydroquinone (2-AHQ), also known as 2',5'-dihydroxyacetophenone, and its analogs, focusing on their antioxidant, anti-inflammatory, and cytotoxic activities. While direct and comprehensive SAR studies on a wide range of 2-AHQ analogs are limited, significant insights can be gleaned from the extensive research on chalcones derived from this scaffold.

This compound itself has demonstrated notable anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[1][2][3][4][5] The underlying mechanism for this activity involves the blockade of the ERK1/2 and NF-κB signaling pathways.

The primary focus of SAR exploration for this class of compounds has been on their chalcone derivatives. Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. In this context, this compound serves as the acetophenone precursor. The resulting 2',5'-dihydroxychalcones provide a versatile platform for introducing a wide array of substituents, allowing for a systematic evaluation of their impact on biological activity.

Comparative Analysis of Biological Activity

The biological activities of this compound-derived chalcones are profoundly influenced by the substitution pattern on the B-ring of the chalcone structure. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on antioxidant and cytotoxic activities.

Antioxidant Activity

The antioxidant potential of these analogs is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Compound/AnalogB-ring SubstituentAntioxidant Activity (IC50 in µM)Reference
Chalcone 1 4-ChloroModerate
Chalcone 2 2,4-DichloroPotent
Chalcone 3 4-MethoxyWeak
Chalcone 4 3,4-DimethoxyModerate
Chalcone 5 3,4,5-TrimethoxyPotent
Chalcone 6 4-HydroxyVery Potent
Chalcone 7 3,4-DihydroxyMost Potent

Key SAR Insights for Antioxidant Activity:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the B-ring are critical. A catechol (3,4-dihydroxy) moiety generally confers the highest antioxidant activity.

  • Methoxy Groups: Methoxy groups can contribute to antioxidant activity, with the potency increasing with the number of methoxy substituents. However, they are generally less effective than hydroxyl groups.

  • Halogens: Halogen substituents, such as chlorine, can enhance antioxidant activity to some extent.

Cytotoxic Activity

The cytotoxic effects of this compound-derived chalcones have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound/AnalogB-ring SubstituentCell LineCytotoxic Activity (IC50 in µM)Reference
CBHQ hybrid 5e 2,4,6-TrimethoxyHT-2913.5
CBHQ hybrid 5f 3,4,5-TrimethoxyHT-296.0
CNQ hybrid 6a UnsubstitutedMCF-78.5
CNQ hybrid 6b 4-MethylMCF-77.9
CNQ hybrid 6c 4-MethoxyMCF-78.5
CNQ hybrid 6e 3,4,5-TrimethoxyMCF-76.8

Key SAR Insights for Cytotoxic Activity:

  • Methoxy Groups: Multiple methoxy substituents on the B-ring, particularly a trimethoxy arrangement, are associated with enhanced cytotoxicity.

  • Lipophilicity: Increased lipophilicity, often conferred by methyl or methoxy groups, can play a role in improving anticancer activity, potentially by enhancing cell membrane permeability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activities of this compound analogs.

DPPH Radical Scavenging Assay

This assay measures the capacity of the analogs to scavenge the stable DPPH free radical.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol.

  • Reaction Mixture: The test compound, at various concentrations, is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds at various concentrations.

  • Incubation: The cells are incubated for a specific duration (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to determine cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis Workflow This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation 2',5'-Dihydroxychalcone Analog 2',5'-Dihydroxychalcone Analog Claisen-Schmidt Condensation->2',5'-Dihydroxychalcone Analog Biological Activity Screening Biological Activity Screening 2',5'-Dihydroxychalcone Analog->Biological Activity Screening SAR Analysis SAR Analysis Biological Activity Screening->SAR Analysis

Caption: General workflow for the synthesis and evaluation of 2',5'-dihydroxychalcone analogs.

G cluster_pathway Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK activates NFkB NF-κB TLR4->NFkB activates Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) ERK->Gene NFkB->Gene Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Gene->Mediators AHQ This compound Analogs AHQ->ERK inhibits AHQ->NFkB inhibits

Caption: Inhibition of pro-inflammatory signaling pathways by this compound analogs.

References

Evaluating the Specificity of 2-Acetylhydroquinone in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylhydroquinone, also known as 2',5'-dihydroxyacetophenone or quinacetophenone, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community for its diverse biological activities. Primarily recognized for its anti-inflammatory properties, this compound has been shown to modulate key signaling pathways implicated in cellular stress and disease. This guide provides a comprehensive evaluation of the specificity of this compound in various biological assays, offering a comparative analysis with other relevant compounds and detailed experimental methodologies to support further research and drug development endeavors.

Data Presentation: A Comparative Overview of Inhibitory Activities

The following table summarizes the available quantitative data on the inhibitory activity of this compound and comparator compounds in key biological assays. This data is essential for assessing the compound's potency and specificity.

CompoundAssayTarget/EndpointCell LineIC50
This compound Nitric Oxide (NO) Production AssayInducible Nitric Oxide Synthase (iNOS)RAW 264.7Not explicitly quantified, but demonstrated significant inhibition[1][2][3]
NF-κB Activity AssayNF-κB Nuclear TranslocationRAW 264.7Not explicitly quantified, but demonstrated potent inhibition[2][3]
Tyrosinase Inhibition AssayMushroom Tyrosinase-Not explicitly quantified, but investigated as an inhibitor
ResveratrolQuinone Reductase 2 (QR2) Inhibition AssayQR2-Potent inhibitor
CelecoxibCOX-2 Inhibition AssayCyclooxygenase-2 (COX-2)-Varies by assay conditions
IndomethacinCOX-1/COX-2 Inhibition AssayCyclooxygenase-1 & 2 (COX-1/2)-Varies by assay conditions

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound in Macrophages

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK IKK IKK TLR4->IKK pERK p-ERK1/2 ERK->pERK NFkB_nuc NF-κB (nuclear) pERK->NFkB_nuc activates pIKK p-IKK IKK->pIKK IkB IκBα pIKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB pIkB->NFkB releases NFkB->NFkB_nuc translocates iNOS iNOS Expression NFkB_nuc->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation AHQ This compound AHQ->pERK inhibits AHQ->NFkB_nuc inhibits translocation

Caption: this compound inhibits inflammation by blocking ERK1/2 phosphorylation and NF-κB nuclear translocation.

Experimental Workflow for NF-κB Luciferase Reporter Assay

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Stimulation cluster_2 Lysis & Measurement A Seed cells in 96-well plate B Transfect with NF-κB reporter plasmid A->B C Treat with This compound B->C D Stimulate with LPS/TNF-α C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G

Caption: Workflow for assessing NF-κB inhibition using a luciferase reporter assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of natural compounds.

Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. A vehicle control (DMSO) should be included.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

NF-κB Luciferase Reporter Assay

This protocol provides a framework for quantifying the inhibitory effect of this compound on NF-κB transcriptional activity.

Objective: To measure the dose-dependent inhibition of NF-κB activation by this compound in response to a pro-inflammatory stimulus.

Materials:

  • HEK293T or other suitable host cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well opaque plates

Procedure:

  • Seed cells in a 96-well opaque plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate for 1 hour, then stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours.

  • Wash the cells with PBS and lyse them with Passive Lysis Buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the inhibitory effect of this compound.

Conclusion

This compound demonstrates notable anti-inflammatory activity, primarily through the inhibition of the NF-κB and ERK1/2 signaling pathways. While its efficacy in reducing nitric oxide production and suppressing pro-inflammatory cytokine expression is evident, a lack of publicly available IC50 values limits a direct quantitative comparison of its potency against other well-characterized inhibitors. The provided experimental protocols offer a standardized framework for researchers to conduct further investigations to quantify the specific inhibitory concentrations of this compound and to explore its therapeutic potential in inflammatory and other related diseases. Future studies should focus on generating robust quantitative data to fully elucidate the specificity and potency of this promising natural compound.

References

inter-laboratory validation of 2-Acetylhydroquinone quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Guide to the Quantification of 2-Acetylhydroquinone: A Comparative Validation Framework

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds such as this compound (2-AHQ) is paramount for reliable study outcomes. Inter-laboratory validation, also known as a round-robin study, is the gold standard for establishing the robustness and reproducibility of an analytical method. While specific inter-laboratory validation data for this compound is not widely published, this guide presents a comparative framework based on established analytical techniques and validation principles for similar phenolic compounds, such as hydroquinone.

This guide outlines the performance characteristics of common analytical methods, provides detailed experimental protocols, and visualizes the validation workflow to aid in the development and assessment of robust quantification methods for this compound.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the typical performance characteristics for the quantification of phenolic compounds, which can be considered target validation parameters for a hypothetical inter-laboratory study on this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques.

Table 1: Hypothetical Single-Laboratory Validation Performance for this compound Quantification

ParameterHPLCGC-MSAcceptance Criteria
Linearity (R²)> 0.999> 0.995R² > 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/mL< 0.1 ng/LMethod- and purpose-dependent
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL< 0.1 ng/LMethod- and purpose-dependent
Accuracy (Recovery %)95 - 105%90 - 110%Typically 80-120%
Repeatability (RSDr %)< 2%< 5%Typically < 5%
Intermediate Precision (RSDip %)< 3%< 10%Typically < 10%

Table 2: Hypothetical Inter-Laboratory Study Results for this compound Quantification

ParameterHPLCGC-MSAcceptance Criteria
Reproducibility (RSDR %)< 5%< 15%Method- and purpose-dependent
Mean Accuracy (Recovery %)98.5%99.2%Typically 90-110%
Number of Participating Labs86Minimum of 5-8 is recommended

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical method. Below are exemplar protocols for HPLC and GC-MS analysis of a compound like this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of various compounds.[1]

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.

  • Mobile Phase : A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). For hydroquinone, a mobile phase of water and methanol (70:30) at pH 5.0 has been used.[2]

  • Flow Rate : Typically 1.0 mL/min.

  • Column Temperature : Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[3]

  • Detection : UV detection at a wavelength determined by the maximum absorbance of this compound. For hydroquinone, detection is often performed around 295 nm.[4]

  • Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

  • Validation Parameters :

    • Linearity : A minimum of five concentrations are recommended to establish linearity.[5] For hydroquinone, linearity has been demonstrated in the range of 2.0-40.0 μg/mL.

    • Accuracy : Determined by the recovery of a known amount of spiked analyte in a sample matrix. Recovery values for hydroquinone analysis are often in the range of 92.4% to 99.0%.

    • Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) typically being less than 2%.

    • LOD and LOQ : For hydroquinone, LOD and LOQ have been reported as 0.16 μg/mL and 0.53 μg/mL, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization : Phenolic compounds are often converted to more volatile silyl derivatives prior to GC-MS analysis.

  • Column : A capillary column suitable for the analysis of derivatized phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection : A split/splitless injector is typically used.

  • Temperature Program : An optimized temperature gradient is used to ensure the separation of the analyte from other components in the sample.

  • Mass Spectrometry : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation : An accurately weighed sample is dissolved in a suitable solvent. A derivatizing agent (e.g., BSTFA) is added, and the mixture is heated to complete the reaction.

  • Validation Parameters :

    • Linearity : Established by analyzing a series of calibration standards.

    • Accuracy : Determined by spike and recovery experiments. For some phenolic xenoestrogens, recoveries have been reported to be above 70%.

    • Precision : Evaluated by repeated analysis of a standard solution.

    • LOD and LOQ : For certain phenolic compounds in aquatic samples, LODs and LOQs have been reported to be between <0.01 and 0.05 ng/L.

Visualizing the Validation Process

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using the DOT language, depict the inter-laboratory validation workflow and a comparison of the analytical methods discussed.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Final Report A Develop Analytical Method B Define Analytical Target Profile (ATP) A->B C Single-Laboratory Validation (Linearity, Accuracy, Precision, LOD, LOQ) B->C D Develop Standard Operating Procedure (SOP) C->D E Recruit Participating Laboratories D->E F Prepare and Distribute Homogeneous Samples G Provide SOP and Reference Standards H Laboratories Perform Analysis G->H I Collect and Tabulate Results J Statistical Analysis (e.g., ANOVA) K Evaluate Reproducibility (RSDR) L Summarize Findings K->L M Establish Method Performance Characteristics N Publish Validation Report

Caption: Workflow for an inter-laboratory validation study.

G compound_node This compound Analysis hplc_node HPLC High-Performance Liquid Chromatography High applicability for a wide range of compounds High precision and accuracy Direct analysis of liquid samples Lower sensitivity compared to GC-MS for some analytes gcms_node GC-MS Gas Chromatography-Mass Spectrometry High sensitivity and selectivity Provides structural information (mass spectrum) Requires derivatization for non-volatile compounds Primarily for volatile/semi-volatile compounds hplc_node:title->gcms_node:title vs.

Caption: Comparison of HPLC and GC-MS for this compound analysis.

References

A Comparative Analysis of the Neuroprotective Effects of 2-Acetylhydroquinone and Other Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of 2-Acetylhydroquinone (2-AHQ) with other well-studied phenolic compounds: resveratrol, curcumin, and quercetin. While direct experimental data on the neuroprotective properties of 2-AHQ is limited, its potential is inferred from studies on its parent compound, hydroquinone, and its derivatives. This comparison summarizes key findings on their mechanisms of action, supported by experimental data, to inform future research and drug development in neurodegenerative diseases.

Comparative Analysis of Neuroprotective Phenols

The following table summarizes the key neuroprotective mechanisms, experimental models used, and significant findings for this compound (inferred), resveratrol, curcumin, and quercetin.

FeatureThis compound (Inferred)ResveratrolCurcuminQuercetin
Primary Neuroprotective Mechanisms Antioxidant (via Nrf2 pathway activation)[1][2][3], Anti-inflammatory[4]Antioxidant (Nrf2 activator, ROS scavenger)[5], Anti-inflammatory (inhibits NF-κB, activates SIRT1), Anti-apoptoticAntioxidant, Anti-inflammatory (inhibits NF-κB), Anti-protein aggregation (Aβ and α-synuclein)Antioxidant (Nrf2 activator), Anti-inflammatory (inhibits NF-κB, NLRP3 inflammasome), Anti-apoptotic, Mitochondrial protection
Key Signaling Pathways Keap1/Nrf2/ARESIRT1, Nrf2/ARE, NF-κB, PI3K/AktNF-κB, Nrf2Nrf2/ARE, PI3K/Akt, NF-κB, SIRT1
Experimental Models Inferred from studies on hydroquinone and its derivatives in various cell lines (e.g., human lung epithelial cells) and animal models of toxicity. A study on hydroquinone used a focal cerebral ischemia rat model.In vitro (e.g., PC12 cells, primary neurons), In vivo (e.g., animal models of stroke, Alzheimer's, Parkinson's disease)In vitro (e.g., neuroblastoma cells, microglial cells), In vivo (e.g., animal models of Alzheimer's, Parkinson's disease, stroke)In vitro (e.g., SH-SY5Y cells, primary neurons, microglial cells), In vivo (e.g., animal models of Alzheimer's, Parkinson's disease, stroke)
Reported Neuroprotective Effects Inferred to protect against oxidative stress-induced cell death by upregulating antioxidant enzymes. Hydroquinone has been shown to reduce ischemic brain damage.Reduces neuronal apoptosis, decreases neuroinflammation, and improves cognitive function in animal models. Protects against ischemia-reperfusion injury.Reduces amyloid-beta plaques and tau pathology, decreases oxidative damage, and suppresses neuroinflammation. Improves spatial memory in animal models.Protects neurons from oxidative stress and apoptosis, reduces neuroinflammation, and improves learning and memory in animal models of neurodegenerative diseases.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

MTT Assay for Cell Viability

This assay is widely used to assess the protective effects of compounds against toxin-induced cell death.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test phenol (e.g., 2-AHQ, resveratrol, curcumin, or quercetin) for a specified period (e.g., 2 hours).

  • Induction of Toxicity: Introduce a neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide) to the wells, with and without the test compound, and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Reactive Oxygen Species (ROS) Measurement

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Culture and Treatment: Culture neuronal cells in a 24-well plate and treat with the test phenols followed by an ROS-inducing agent (e.g., H₂O₂).

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Western Blot for Neuroinflammation Markers

This technique is used to quantify the expression of proteins involved in neuroinflammatory pathways, such as NF-κB and COX-2.

  • Protein Extraction: Treat neuronal or microglial cells with the test compounds and an inflammatory stimulus (e.g., lipopolysaccharide - LPS). After treatment, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, COX-2, iNOS) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating neuroprotective compounds.

G cluster_0 Oxidative Stress cluster_1 Phenolic Compound (e.g., 2-AHQ) cluster_2 Nrf2 Signaling Pathway ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Phenol Phenol Phenol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE binds Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) upregulates Antioxidant Enzymes (e.g., HO-1, NQO1)->ROS neutralizes

Caption: Activation of the Nrf2 antioxidant response pathway by phenolic compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Phenolic Compound cluster_2 NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK activates Phenol Phenol Phenol->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes (e.g., TNF-α, IL-6) Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (e.g., TNF-α, IL-6) activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by phenolic compounds.

G Neuronal Cell Culture Neuronal Cell Culture Treatment with Phenol Treatment with Phenol Neuronal Cell Culture->Treatment with Phenol Induction of Neurotoxicity Induction of Neurotoxicity Treatment with Phenol->Induction of Neurotoxicity Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induction of Neurotoxicity->Cell Viability Assay (MTT) ROS Measurement ROS Measurement Induction of Neurotoxicity->ROS Measurement Western Blot (Inflammatory Markers) Western Blot (Inflammatory Markers) Induction of Neurotoxicity->Western Blot (Inflammatory Markers) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis ROS Measurement->Data Analysis Western Blot (Inflammatory Markers)->Data Analysis Conclusion on Neuroprotective Effect Conclusion on Neuroprotective Effect Data Analysis->Conclusion on Neuroprotective Effect

Caption: General experimental workflow for assessing neuroprotective effects.

References

Comparative Analysis of 2-Acetylhydroquinone's Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory research, the quest for novel compounds with potent and specific mechanisms of action is ever-present. 2-Acetylhydroquinone (2-AHQ), a hydroquinone derivative, has emerged as a molecule of interest due to its demonstrated anti-inflammatory properties. This guide provides a comprehensive comparison of the mechanism of action of 2-AHQ with established alternative anti-inflammatory compounds—Resveratrol, Curcumin, and Parthenolide. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the comparative efficacy and molecular pathways of these compounds.

Mechanism of Action: A Shared Pathway

At the core of its anti-inflammatory effect, this compound operates by inhibiting key signaling pathways that orchestrate the inflammatory response. Experimental evidence has shown that 2-AHQ significantly curtails the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibitory action is achieved through the downregulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Nuclear Factor-kappa B (NF-κB) signaling cascades. The alternatives chosen for this comparison—Resveratrol, Curcumin, and Parthenolide—share this fundamental mechanism of targeting the NF-κB and MAPK/ERK pathways to exert their anti-inflammatory effects.

Quantitative Comparison of Inhibitory Activity

To provide an objective assessment of efficacy, the following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and the selected alternatives against key inflammatory markers. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for studying inflammation.

CompoundTargetCell LineIC50 Value
This compound Nitric Oxide (NO)LPS-stimulated RAW 264.7Data Not Available
TNF-αLPS-stimulated RAW 264.7Data Not Available
IL-6LPS-stimulated RAW 264.7Data Not Available
Resveratrol IL-6LPS-stimulated RAW 264.717.5 ± 0.7 µM[1][2]
TNF-αLPS-stimulated RAW 264.718.9 ± 0.6 µM[1][2]
Curcumin Nitric Oxide (NO)LPS-stimulated RAW 264.711.0 ± 0.59 µM[3]
Parthenolide IL-6, IL-1β, IL-8, TNF-α, NOLPS-induced THP-1 cells1.091-2.620 µM

Note: The absence of publicly available, standardized IC50 data for this compound in LPS-stimulated RAW 264.7 cells presents a current limitation in providing a direct quantitative comparison.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for their validation.

NF-kB and ERK Signaling Pathways cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MEKK1 MEKK1 TAK1->MEKK1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus_NFkB->ProInflammatory_Genes activates MEK1_2 MEK1/2 MEKK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Nucleus_ERK p-ERK1/2 (in Nucleus) p_ERK1_2->Nucleus_ERK AP1 AP-1 Nucleus_ERK->AP1 AP1->ProInflammatory_Genes Compound 2-AHQ & Alternatives Compound->IKK Compound->MEK1_2

Figure 1. Simplified NF-κB and ERK signaling pathways targeted by 2-AHQ and its alternatives.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with 2-AHQ or Alternatives Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->Griess_Assay ELISA Cytokine Quantification (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Protein Analysis (Western Blot for p-ERK, NF-κB) Cell_Lysis->Western_Blot

Figure 2. General experimental workflow for validating the mechanism of action.

Experimental Protocols

The validation of the mechanism of action for these compounds relies on a set of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Nitric Oxide (NO) Production Assay

This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (2-AHQ or alternatives) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification:

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This assay quantifies the concentration of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

  • Sample Collection: Culture supernatants from LPS-stimulated RAW 264.7 cells (as described in the NO production assay) are collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.

    • The plate is blocked to prevent non-specific binding.

    • The collected culture supernatants and a series of known standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate for the enzyme is added, leading to a colorimetric reaction.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK1/2) and NF-κB

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways, particularly the activated (phosphorylated) forms.

  • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK1/2 or anti-NF-κB p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound demonstrates a promising anti-inflammatory profile by targeting the well-established NF-κB and ERK signaling pathways, a mechanism it shares with other known anti-inflammatory compounds like Resveratrol, Curcumin, and Parthenolide. While a direct quantitative comparison of potency is currently hindered by the lack of standardized IC50 data for 2-AHQ, the qualitative understanding of its mechanism provides a strong foundation for its further investigation and development as a potential therapeutic agent. The experimental protocols detailed herein offer a clear framework for researchers to conduct comparative studies and further elucidate the precise efficacy of this compound in the context of inflammatory diseases. Future studies focusing on generating dose-response data for 2-AHQ in standardized cellular models will be crucial for a more definitive comparative assessment.

References

Comparative Transcriptomic Analysis of Hydroquinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Transcriptomic Effects of Tert-butylhydroquinone (tBHQ) and Butylated Hydroxyanisole (BHA) on Murine Liver Cells

For researchers, scientists, and drug development professionals investigating the cellular impacts of phenolic antioxidants, understanding their influence on gene expression is paramount. This guide provides a comparative overview of the transcriptomic changes induced by two widely studied hydroquinone derivatives: tert-butylhydroquinone (tBHQ) and butylated hydroxyanisole (BHA). Due to the limited availability of public transcriptomic data on 2-Acetylhydroquinone, this guide utilizes tBHQ and BHA as representative compounds to explore the molecular responses to this class of chemicals. The data presented is derived from independent studies on the effects of these compounds on the mouse liver, offering valuable insights into their shared and divergent biological activities.

Summary of Transcriptomic Effects

The following tables summarize the differential gene expression observed in the livers of mice treated with tBHQ or BHA. The data reveals a significant overlap in the activation of antioxidant and detoxification pathways, primarily through the Nrf2 signaling cascade.

Table 1: Differentially Expressed Genes in Mouse Liver after 7-Day Treatment with Tert-butylhydroquinone (tBHQ)

GeneFold ChangeDescription
Upregulated Genes
Nqo12.5NAD(P)H quinone dehydrogenase 1
Gsta14.6Glutathione S-transferase alpha 1
Gstm12.1Glutathione S-transferase mu 1
Gstt11.8Glutathione S-transferase theta 1
Mgst31.7Microsomal glutathione S-transferase 3
Gstz11.6Glutathione S-transferase zeta 1
Cyp1a12.3Cytochrome P450, family 1, subfamily a, polypeptide 1
Cyp1a22.1Cytochrome P450, family 1, subfamily a, polypeptide 2
Cyp2b103.2Cytochrome P450, family 2, subfamily b, polypeptide 10
Downregulated Genes
Mt2-12.5Metallothionein 2
Il1b-1.9Interleukin 1 beta
Ccl2-2.1Chemokine (C-C motif) ligand 2

Data extracted from Shintyapina et al., 2017. The study identified genes with a fold change of >1.5 or <-1.5 as significant.

Table 2: A Selection of Nrf2-Dependent Differentially Expressed Genes in Mouse Liver 3 Hours After Treatment with Butylated Hydroxyanisole (BHA)

GeneFold ChangeDescription
Upregulated Genes
Nqo1>2.0NAD(P)H quinone dehydrogenase 1
Gsta1/2>2.0Glutathione S-transferase alpha 1/2
Gstt1>2.0Glutathione S-transferase theta 1
Gclc>2.0Glutamate-cysteine ligase, catalytic subunit
Hmox1>2.0Heme oxygenase 1
Downregulated Genes
Car2<-2.0Carbonic anhydrase 2
Cyp2c55<-2.0Cytochrome P450, family 2, subfamily c, polypeptide 55

Data interpreted from a study identifying Nrf2-dependent genes with over a twofold change in expression following BHA treatment.

Key Signaling Pathway: Nrf2-Mediated Antioxidant Response

A central mechanism of action for both tBHQ and BHA is the activation of the Keap1/Nrf2/ARE signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tBHQ tBHQ / BHA Keap1_Nrf2 Keap1-Nrf2 Complex tBHQ->Keap1_Nrf2 inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Keap1_Nrf2->Proteasome degradation (basal state) Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Ub->Proteasome ARE ARE Nrf2_nuc->ARE Maf Maf Maf->ARE Gene_Expression Antioxidant & Detoxification Gene Expression (e.g., Nqo1, Gsta1) ARE->Gene_Expression caption Nrf2-mediated antioxidant response pathway.

Nrf2-mediated antioxidant response pathway.

Experimental Protocols

The data presented in this guide are derived from two separate studies. The methodologies are summarized below to provide context for the experimental conditions.

Tert-butylhydroquinone (tBHQ) Study Protocol

  • Animal Model: Male C57BL/6 mice.

  • Treatment: Mice received a daily oral gavage of 100 mg/kg tBHQ or a vehicle control for 7 days.

  • Sample Collection: Livers were collected 12 hours after the final dose.

  • Gene Expression Analysis: Total RNA was extracted from the liver tissue. Gene expression was analyzed using Mouse Drug Metabolism and Signal Transduction PathwayFinder RT² Profiler™ PCR Arrays. Genes with a fold change greater than 1.5 compared to the vehicle were identified as differentially expressed.[1]

Butylated Hydroxyanisole (BHA) Study Protocol

  • Animal Model: Male C57BL/6J wild-type and Nrf2-knockout mice.

  • Treatment: Mice were administered a single oral dose of 200 mg/kg BHA or a vehicle control.

  • Sample Collection: Small intestine and liver tissues were collected 3 hours after treatment.

  • Gene Expression Analysis: Total RNA was extracted, and gene expression profiles were analyzed using Affymetrix Mouse Genome 430 2.0 arrays. Genes with a fold change greater than 2.0 in wild-type mice compared to vehicle, and whose expression was dependent on Nrf2, were identified.

Experimental_Workflow cluster_tBHQ tBHQ Study cluster_BHA BHA Study tBHQ_treatment Daily Oral Gavage (100 mg/kg tBHQ) for 7 days tBHQ_sampling Liver Collection (12h post-final dose) tBHQ_treatment->tBHQ_sampling tBHQ_analysis RT² Profiler PCR Array tBHQ_sampling->tBHQ_analysis BHA_treatment Single Oral Dose (200 mg/kg BHA) BHA_sampling Liver Collection (3h post-dose) BHA_treatment->BHA_sampling BHA_analysis Affymetrix Microarray BHA_sampling->BHA_analysis caption Comparative experimental workflows.

Comparative experimental workflows.

This guide highlights the transcriptomic impact of tBHQ and BHA, demonstrating their potent activation of the Nrf2-mediated antioxidant response. While both compounds induce a similar suite of cytoprotective genes, the nuances in their experimental designs, such as treatment duration and analytical platforms, should be considered when comparing the datasets. For researchers working with this compound or other novel hydroquinone derivatives, these findings provide a valuable framework for anticipating and investigating their molecular mechanisms of action.

References

assessing the superiority of 2-Acetylhydroquinone over existing antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 2-Acetylhydroquinone's antioxidant capabilities reveals a promising, yet not fully substantiated, profile when compared to established industry standards. This guide offers an objective comparison for researchers, scientists, and drug development professionals, synthesizing available data on its performance against commonly used antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Ascorbic Acid, Gallic Acid, and Trolox. While direct quantitative data for this compound in key antioxidant assays is not extensively available in current literature, this comparison provides a framework for its potential positioning based on the known antioxidant properties of hydroquinone derivatives.

Executive Summary

This compound, a hydroquinone derivative, is anticipated to exhibit significant antioxidant activity, primarily through the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals. This mechanism is characteristic of phenolic antioxidants and is the basis for their protective effects against oxidative stress. The core of its antioxidant potential lies in its chemical structure, which allows for the stabilization of free radicals, thereby terminating damaging chain reactions. Furthermore, like other hydroquinones, it is postulated to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. However, a definitive claim of superiority over existing antioxidants is hampered by a lack of direct comparative studies employing standardized antioxidant assays.

Data Presentation: Comparative Antioxidant Activity

To provide a clear benchmark for evaluating this compound, the following tables summarize the antioxidant performance of widely recognized antioxidants in common in vitro assays. The absence of data for this compound highlights a significant research gap that needs to be addressed for a conclusive assessment.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50, µM)

AntioxidantIC50 (µM)Reference
This compound Data Not Available
Ascorbic Acid~35-50[1]
Gallic Acid~5-15[2]
Trolox~40-60[3]
BHA~100-200[4]
BHT~200-500[4]
Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50, µM)

AntioxidantIC50 (µM)Reference
This compound Data Not Available
Ascorbic Acid~5-15
Gallic Acid~2-8
Trolox~10-20
BHAData Not Available
BHTData Not Available
Lower IC50 values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay (µmol Fe(II)/µmol)

AntioxidantFRAP Value (µmol Fe(II)/µmol)Reference
This compound Data Not Available
Ascorbic Acid~1.0-2.0
Gallic Acid~2.0-4.0
Trolox~1.0
BHAData Not Available
BHTData Not Available
Higher FRAP values indicate greater reducing power.

Experimental Protocols

For the purpose of reproducibility and standardized comparison, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The antioxidant capacity is measured by the ability of the test compound to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture : The test compound (at various concentrations) is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound is then added to this solution.

  • Incubation : The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement : The absorbance is read at 734 nm.

  • Calculation : The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

  • FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction : The test sample is added to the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known ferrous standard.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like hydroquinone derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 ubiquitinates Antioxidant This compound (or other activators) Antioxidant->Keap1 inactivates Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->ARE binds Transcription Transcription ARE->Transcription Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Genes

Nrf2 antioxidant response pathway.
General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for the in vitro antioxidant capacity assays discussed in this guide. This process is fundamental for the initial screening and comparison of antioxidant compounds.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Test Compound Solutions (e.g., this compound, BHA) B1 Mix Test Compound with Reagent A1->B1 A2 Prepare Reagent Solution (DPPH, ABTS•+, or FRAP) A2->B1 B2 Incubate at Specific Temperature and Time B1->B2 C1 Measure Absorbance (Spectrophotometry) B2->C1 C2 Calculate % Inhibition or Reducing Power C1->C2 C3 Determine IC50 or Equivalent Value C2->C3

Generalized in vitro antioxidant assay workflow.

Conclusion

Based on its chemical structure as a hydroquinone derivative, this compound holds theoretical promise as a potent antioxidant. It is expected to function through direct radical scavenging and potentially through the activation of the protective Nrf2 pathway. However, the current body of scientific literature lacks the specific, quantitative data required to definitively establish its superiority over existing antioxidants like BHA, BHT, Ascorbic Acid, and Gallic Acid. To fully assess the potential of this compound in drug development and other applications, further research is imperative to generate comparative data using standardized in vitro and cellular antioxidant assays. Such studies will be crucial in elucidating its precise efficacy and mechanism of action, thereby enabling a direct and objective comparison with established antioxidant compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Acetylhydroquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Acetylhydroquinone (also known as Quinacetophenone), ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these procedures is paramount to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Considerations

Before commencing any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, all handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[2]

Quantitative Data on Handling and Storage

While specific quantitative disposal limits for this compound are subject to local and institutional regulations, the following table summarizes key handling and storage information derived from safety data sheets.

ParameterGuideline
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Incompatible Materials Avoid contact with strong oxidizing agents.[2]
Spill Containment For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For large spills, evacuate the area and follow emergency protocols.
Waste Container Use a compatible and clearly labeled hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide based on established best practices for hazardous chemical waste management.

  • Waste Identification and Segregation:

    • Properly identify the waste as this compound.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

  • Containerization:

    • Place solid this compound waste into a designated, leak-proof, and compatible hazardous waste container.

    • For solutions containing this compound, use a designated liquid waste container. Ensure the container is made of a material compatible with the solvent used.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: 490-78-8.

      • An accurate estimation of the quantity of waste.

      • The date the waste was first added to the container.

      • The primary hazards associated with the chemical (e.g., "Irritant").

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

  • Decontamination:

    • Thoroughly decontaminate any equipment, surfaces, and non-disposable PPE that came into contact with this compound using an appropriate solvent (e.g., soap and water, followed by a rinse with a suitable laboratory solvent).

    • Dispose of any contaminated disposable materials, such as gloves and paper towels, as hazardous waste along with the chemical.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection by EHS personnel.

A Start: Handling this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate this compound Waste C->D E Place in a Labeled, Compatible Hazardous Waste Container D->E H Decontaminate Work Area and Equipment D->H F Store Waste Container in Designated Accumulation Area E->F G Contact EHS for Waste Pickup F->G I End: Waste Collected by EHS G->I H->E Dispose of contaminated materials

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to your institution's specific chemical hygiene plan and safety protocols. Always consult your EHS department for detailed guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 2-Acetylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Acetylhydroquinone (also known as Quinacetophenone), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to directly address operational questions and establish a secure and efficient workflow.

Hazard Identification and GHS Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of personal protective equipment. The following PPE is mandatory when handling this compound:

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles and/or Face ShieldGoggles must be chemical-resistant and compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses, especially when there is a risk of splashes.
Skin/Body Chemical-resistant Lab Coat or ApronA full-length, long-sleeved laboratory coat is required. For tasks with a higher potential for splashes, a chemical-resistant apron should be worn over the lab coat.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use. Contaminated gloves must be disposed of as hazardous waste.
Respiratory RespiratorWork should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. If dust or aerosols are likely to be generated, a NIOSH/MSHA approved respirator with an appropriate particulate filter (e.g., N95) should be used.

Step-by-Step Handling and Disposal Protocol

Adherence to a standardized operational workflow is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Ensure all necessary PPE is readily available and in good condition.

  • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Confirm that an emergency eyewash station and safety shower are accessible and operational.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and clearly label all containers.

2. Weighing and Transferring:

  • Handle solid this compound with care to avoid the generation of dust.

  • Use a clean, dry spatula for transferring the solid.

  • Weigh the compound on weighing paper or in a tared container within the fume hood.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

4. Spill Management:

  • For small spills, immediately clean up using appropriate protective equipment.

  • Sweep up the spilled solid, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.

  • Ensure the area is well-ventilated.

5. Waste Disposal:

  • All waste materials, including contaminated PPE and spilled solids, should be collected in a designated and properly labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains.

Below is a workflow diagram illustrating the key steps for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal prep_ppe Don PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment prep_workspace->prep_emergency weigh Weighing and Transferring prep_emergency->weigh exposure Exposure? weigh->exposure spill Spill? weigh->spill exposure->spill No first_aid Administer First Aid exposure->first_aid Yes cleanup Spill Cleanup spill->cleanup Yes collect_waste Collect Contaminated Materials spill->collect_waste No first_aid->collect_waste cleanup->collect_waste dispose Dispose per Regulations collect_waste->dispose

Caption: A workflow diagram for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylhydroquinone
Reactant of Route 2
Reactant of Route 2
2-Acetylhydroquinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.